molecular formula C14H8N2O4 B1198356 Phenazine-1,6-dicarboxylic acid CAS No. 23462-25-1

Phenazine-1,6-dicarboxylic acid

Cat. No.: B1198356
CAS No.: 23462-25-1
M. Wt: 268.22 g/mol
InChI Key: MJALVONLCNWZHK-UHFFFAOYSA-N
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Description

Phenazine-1,6-dicarboxylic acid is a member of the class of phenazines carrying carboxy substituents at positions 1 and 6. A natural product found in Streptomyces species. It has a role as a bacterial metabolite. It is a member of phenazines and a dicarboxylic acid. It is a conjugate acid of a phenazine-1,6-dicarboxylate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenazine-1,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJALVONLCNWZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178014
Record name Phenazine-1,6-dicarboxylate
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23462-25-1
Record name 1,6-Phenazinedicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine-1,6-dicarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine-1,6-dicarboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Phenazine-1,6-dicarboxylic Acid (PDC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenazine-1,6-dicarboxylic acid (PDC) is a pivotal biosynthetic intermediate in the production of a wide array of structurally complex and biologically active phenazine natural products. Unlike the more commonly studied phenazine-1-carboxylic acid (PCA), which is a hallmark of Pseudomonas species, PDC serves as the foundational scaffold for highly substituted phenazines primarily found in the actinomycetes. This guide provides an in-depth exploration of the natural sources of PDC, detailing the primary microbial producers, the intricacies of its biosynthetic pathway, established protocols for its isolation and characterization, and its known biological significance. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, microbial engineering, and the development of novel therapeutic agents.

Introduction to this compound (PDC)

Phenazines are a large and structurally diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria.[1][2] Their molecular framework allows for extensive chemical modification, resulting in a broad spectrum of biological activities, including antibiotic, antifungal, antitumor, and insecticidal properties.[2][3][4]

At the heart of phenazine biosynthesis lie two key precursors derived from the shikimate pathway: phenazine-1-carboxylic acid (PCA) and this compound (PDC).[4][5] While PCA is the well-established precursor for simpler phenazines produced predominantly by Pseudomonas species, PDC is the essential starting point for the synthesis of more complex, highly substituted phenazines, such as iodinin and myxin.[6][7] Understanding the natural origins and biosynthesis of PDC is therefore critical for harnessing the full chemical and therapeutic potential of this family of natural products.

Principal Microbial Sources of PDC

The production of PDC is primarily associated with specific genera of bacteria, most notably Streptomyces. However, it has also been identified in other bacteria and can be produced in genetically modified organisms.

Streptomyces Species: The Primary Producers

The genus Streptomyces is the most prolific and significant natural source of PDC.[3][7] In these bacteria, PDC serves as a central hub, being further modified by tailoring enzymes to generate a rich diversity of phenazine derivatives.[5]

Table 1: Key Microbial Producers of this compound (PDC)

Microbial GenusSpecies ExampleKey Findings & SignificanceReferences
Streptomyces Streptomyces lomondensis S015A PDC biosynthetic gene cluster was identified from this strain.[5][7][5],[7]
Streptomyces coelicolor M1152Used as a chassis for metabolic engineering to achieve high-titer production of PDC (up to 1165.8 mg/L).[7][7]
Streptomyces cinnamonensisKnown phenazine producer.[8][8]
Pseudomonas Pseudomonas aeruginosa HRW.1-S3A natural isolate found to produce PDC when grown on crude oil as a carbon source.[9][10][9],[10]
Pseudomonas chlororaphis HT66Wild-type strains primarily produce PCA. Inactivation of the phzA gene leads to significant accumulation of PDC.[11][11]
Lysobacter Lysobacter antibioticusConfirmed natural producer of PDC.[4][12][12],[4]
Erwinia Erwinia herbicolaIdentified as a natural producer of PDC.[4][12][12],[4]
Pseudomonas Species: A Case of Biosynthetic Shunting

While Pseudomonas species are renowned for producing PCA, the natural production of PDC is rare.[12][13] However, research has shown that the biosynthetic machinery for PDC exists but is typically shunted towards PCA production. The gene phzA, which is restricted to Pseudomonas, appears to act as a "shunt switch"; its inactivation in strains like P. chlororaphis diverts the metabolic flux from PCA to PDC, resulting in significant PDC accumulation.[11] A few natural isolates, such as P. aeruginosa HRW.1-S3, have been shown to produce PDC under specific culture conditions.[9]

The Biosynthetic Pathway of PDC

The formation of the phenazine core structure is a conserved process originating from chorismic acid, a key intermediate of the shikimate pathway.[5] A core set of enzymes encoded by the phz gene cluster (typically PhzB, C, D, E, F, G) orchestrates this transformation.

The pathway proceeds through the formation of hexahydrothis compound (HHPDC). This intermediate is at a critical branch point.[5][12]

  • To form PDC: HHPDC undergoes non-decarboxylative dehydrogenations. This route is favored in Streptomyces. A specific hypothetical protein, designated PhzF', has been identified in S. lomondensis as being crucial for the selective biosynthesis of PDC over PCA.[7]

  • To form PCA: HHPDC undergoes spontaneous oxidative decarboxylation, a process facilitated by the PhzA enzyme in Pseudomonas, leading to the formation of PCA.[5][11]

Sources

A Deep Dive into the Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Phenazine-1,6-dicarboxylic Acid (PDC)

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2][3] These secondary metabolites exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties, making them attractive targets for drug discovery and development.[2] In the realm of Streptomyces, a prolific source of bioactive natural products, this compound (PDC) stands out as a key biosynthetic intermediate.[1][4] Unlike the often simpler phenazines derived from phenazine-1-carboxylic acid (PCA) in Pseudomonas, the highly substituted and structurally complex phenazines found in Streptomyces are typically synthesized from the PDC scaffold.[4][5][6] Understanding the intricate biosynthetic pathway of PDC is therefore crucial for harnessing the full potential of these potent molecules through metabolic engineering and synthetic biology approaches.

This in-depth technical guide provides a comprehensive overview of the biosynthesis of this compound in Streptomyces. We will explore the genetic architecture of the biosynthetic gene cluster, delve into the enzymatic cascade that transforms a primary metabolite into the complex phenazine core, and discuss key experimental methodologies for studying and engineering this fascinating pathway.

The Core Biosynthetic Pathway: From Chorismic Acid to the Phenazine Nucleus

The journey to PDC begins with a central metabolite from the shikimate pathway: chorismic acid.[4][7] A conserved biosynthetic gene cluster (BGC) orchestrates the conversion of two molecules of chorismic acid into the tricyclic phenazine core.[4] This cluster typically encodes a suite of enzymes, designated PhzB, PhzC, PhzD, PhzE, PhzF, and PhzG, which work in a concerted fashion.[4]

The key steps in the biosynthesis of PDC in Streptomyces are as follows:

  • Formation of 2-amino-2-deoxyisochorismic acid (ADIC): The enzyme PhzE, an aminotransferase, catalyzes the initial step by converting chorismic acid to ADIC.[2][8]

  • Hydrolysis to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): PhzD then hydrolyzes ADIC to produce DHHA.[8][9]

  • Isomerization of DHHA: The enzyme PhzF plays a crucial role in isomerizing DHHA to a highly reactive ketone intermediate.[9][10][11]

  • Dimerization and Cyclization: Two molecules of the PhzF product spontaneously condense to form the initial tricyclic phenazine scaffold, hexahydrothis compound (HHPDC).[4][8]

  • Aromatization to PDC: The final step involves the dehydrogenation of HHPDC to the fully aromatic this compound. This oxidation is thought to be catalyzed by the flavin-dependent enzyme PhzG.[4][8]

A key distinction between PDC biosynthesis in Streptomyces and PCA biosynthesis in Pseudomonas lies in the presence and function of the phzA gene. Pseudomonas species that primarily produce PCA possess a phzA gene, which is homologous to phzB.[1][10] In contrast, Streptomyces and other bacteria that synthesize 1,6-disubstituted phenazines, such as PDC, typically lack a phzA homologue.[10] This absence is a critical determinant for shunting the biosynthetic flux towards PDC.

Furthermore, recent studies have identified a novel hypothetical protein, designated PhzF', in Streptomyces lomondensis S015, which is involved in the selective and efficient biosynthesis of PDC.[5] This discovery highlights the potential for subtle, yet critical, variations in the phenazine BGCs across different Streptomyces species.

This compound Biosynthesis Pathway cluster_enzymes Core Biosynthetic Enzymes chorismic_acid 2x Chorismic Acid adic ADIC chorismic_acid->adic PhzE dhha DHHA adic->dhha PhzD ketone Reactive Ketone Intermediate dhha->ketone PhzF / PhzF' hhpdc HHPDC ketone->hhpdc Spontaneous Dimerization pdc This compound hhpdc->pdc PhzG PhzE PhzE PhzD PhzD PhzF / PhzF' PhzF / PhzF' PhzG PhzG

Biosynthetic pathway of this compound.

Experimental Methodologies for Pathway Elucidation and Engineering

The study of the PDC biosynthetic pathway in Streptomyces relies on a combination of genetic, biochemical, and analytical techniques. Here, we outline key experimental workflows that have proven invaluable in this field.

Gene Knockout and Heterologous Expression

A fundamental approach to understanding the function of genes within the PDC biosynthetic gene cluster is through targeted gene inactivation. This is typically achieved via homologous recombination to create knockout mutants. The resulting mutants are then analyzed for their phenazine production profile, allowing for the functional assignment of the deleted gene.

Conversely, heterologous expression of the entire BGC or individual genes in a well-characterized host strain, such as Streptomyces coelicolor, can confirm the cluster's role in PDC biosynthesis and be used to engineer strains for enhanced production.[5]

Exemplary Protocol: Gene Knockout in Streptomyces via Homologous Recombination

  • Construct Design: Design a knockout cassette containing an antibiotic resistance gene flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene.

  • Vector Assembly: Clone the knockout cassette into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces.

  • Protoplast Transformation: Prepare Streptomyces protoplasts and transform them with the knockout plasmid.

  • Selection of Single Crossovers: Plate the transformed protoplasts on a medium containing the selection antibiotic to isolate transformants where the plasmid has integrated into the chromosome via a single crossover event.

  • Selection of Double Crossovers: Culture the single crossover mutants in non-selective liquid medium to allow for a second crossover event, leading to the excision of the plasmid and replacement of the target gene with the resistance cassette.

  • Screening and Verification: Plate the culture on a medium to screen for colonies that have lost the vector's marker (if any) and retain the resistance from the knockout cassette. Verify the double crossover event and gene deletion by PCR and sequencing.

  • Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under phenazine-producing conditions. Extract the secondary metabolites and analyze by HPLC and LC-MS to compare their production profiles.

Gene Knockout Workflow start Design Knockout Cassette clone Clone into Shuttle Vector start->clone transform Transform Streptomyces Protoplasts clone->transform select_single Select for Single Crossover Events transform->select_single select_double Select for Double Crossover Events select_single->select_double screen Screen and Verify Mutants (PCR) select_double->screen analyze Metabolite Analysis (HPLC, LC-MS) screen->analyze

Workflow for targeted gene knockout in Streptomyces.
Precursor Feeding Experiments

To confirm the origin of the phenazine backbone from the shikimate pathway, isotopically labeled precursors, such as ¹³C-labeled shikimic acid or anthranilic acid, can be fed to Streptomyces cultures.[7] The incorporation of the label into the final PDC product can then be traced using mass spectrometry or NMR spectroscopy, providing direct evidence of the biosynthetic precursors.

Enhancing PDC Production: Metabolic Engineering Strategies

With a thorough understanding of the PDC biosynthetic pathway, researchers can employ various metabolic engineering strategies to enhance its production in Streptomyces.

StrategyRationaleExampleReference
Overexpression of the BGC Increase the cellular concentration of the biosynthetic enzymes.Expressing the PDC BGC from S. lomondensis in S. coelicolor.[5]
Precursor Supply Enhancement Boost the pool of the chorismic acid precursor.Overexpressing genes from the shikimate pathway.[4]
Efflux Pump Overexpression Facilitate the export of PDC from the cell, potentially reducing feedback inhibition.Co-expressing a putative efflux pump with the PDC BGC.[1]
Fermentation Optimization Provide optimal growth and production conditions.Using specific media compositions, such as R5 medium or mineral medium with xylan.[5]

A study by Deng et al. (2023) demonstrated the successful application of several of these strategies, achieving a PDC titer of 1165.8 mg/L in an engineered Streptomyces coelicolor strain.[5]

Downstream Modifications: The Gateway to Phenazine Diversity

This compound serves as a crucial branching point for the biosynthesis of more complex and highly decorated phenazines in Streptomyces. A variety of tailoring enzymes, such as methyltransferases, oxidoreductases, and glycosyltransferases, can act on the PDC core to generate a diverse array of natural products. For instance, the esmeraldins and saphenamycins are complex dimeric and monomeric phenazines, respectively, produced by Streptomyces antibioticus, which are derived from the core phenazine scaffold.[7][12] The study of these downstream modifications is an active area of research, with the potential to unlock novel bioactive compounds.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces is a well-orchestrated enzymatic process that provides the foundation for a vast array of structurally diverse and biologically active natural products. Continued research into this pathway, including the discovery of novel enzymatic functions and the application of advanced metabolic engineering techniques, holds immense promise for the development of new therapeutics and agrochemicals. The ability to rationally engineer Streptomyces strains for the high-level production of specific phenazine derivatives will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to real-world applications.

References

  • Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Sustainable Chemistry & Engineering. [Link]

  • Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ResearchGate. [Link]

  • Mavrodi, D. V., et al. (2010). Diversity and Evolution of the Phenazine Biosynthesis Pathway. Applied and Environmental Microbiology. [Link]

  • Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Sustainable Chemistry & Engineering. [Link]

  • The Esmeraldin Project. University of Washington. [Link]

  • Saleh, O., et al. (2012). Phenazine biosynthesis in Streptomyces sp. SpC080624SC-11. ResearchGate. [Link]

  • Thiel, V., et al. (2010). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. MDPI. [Link]

  • Remali, J., et al. (2017). Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production. PeerJ. [Link]

  • Saleh, O., et al. (2014). Phenazine biosynthesis in Streptomyces sp. SpC080624SC-11. ResearchGate. [Link]

  • Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. FEBS Journal. [Link]

  • Chen, X., et al. (2022). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. ResearchGate. [Link]

  • Moody, C. J., & Roff, G. J. (2012). Biomimetic Synthesis of this compound (PDC). Synlett. [Link]

  • Van't Land, C. W., et al. (1994). Biosynthesis of the phenazine antibiotics, the saphenamycins and esmeraldins, in Streptomyces antibioticus. The Journal of Organic Chemistry. [Link]

  • Remali, J., et al. (2017). The proposed mechanism of phenazine biosynthesis in S. kebangsaanensis. ResearchGate. [Link]

  • Mavrodi, D. V., et al. (1998). A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology. [Link]

  • Parsons, J. F., et al. (2004). Structure and function of the phenazine biosynthesis protein PhzF from Pseudomonas fluorescens 2-79. Biochemistry. [Link]

  • Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. FEBS Journal. [Link]

  • Loper, J. E., et al. (2020). Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes. eLife. [Link]

  • Kieninger, M., et al. (2017). Mechanisms and Specificity of Phenazine Biosynthesis Protein PhzF. Scientific Reports. [Link]

Sources

A Comprehensive Technical Guide to the Biological Activities of Phenazine Compounds from Pseudomonas

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenazines are a class of redox-active, nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably by species within the genus Pseudomonas. These pigmented molecules are not mere secondary metabolites; they are crucial players in microbial competition, pathogenesis, and cell-to-cell communication. Their broad-spectrum biological activities, ranging from antimicrobial and anticancer effects to their role as virulence factors and agricultural biocontrol agents, make them a subject of intense interest for researchers in microbiology, medicine, and agricultural science. This guide provides an in-depth technical overview of the biological activities of Pseudomonas phenazines, intended for researchers, scientists, and drug development professionals. We will explore their biosynthesis and complex regulation, delve into the mechanisms underpinning their diverse functions, provide detailed experimental protocols for their study, and discuss their current and future applications.

Chapter 1: An Introduction to Pseudomonas Phenazines

The Nature of Phenazines

Phenazines are structurally characterized by a dibenzopyrazine core.[1] Their biological potency is intrinsically linked to their ability to undergo reversible oxidation-reduction reactions. This redox-cycling capability allows them to act as electron shuttles, interacting with cellular electron transport chains and molecular oxygen to generate reactive oxygen species (ROS), a primary mechanism for their antibiotic effects.[2][3][4][5] The specific biological and physicochemical properties of each phenazine derivative are dictated by the type and position of functional groups on the core structure.[2]

Pseudomonas: A Phenazine Powerhouse

The Pseudomonas genus, particularly fluorescent pseudomonads like P. aeruginosa, P. chlororaphis, and P. fluorescens, are the most extensively studied producers of phenazines.[2][6][7] These bacteria synthesize a diverse array of phenazine compounds, which play a critical role in their ecological fitness, enabling them to thrive in competitive environments such as the soil rhizosphere and in clinical settings.[2][8]

Key Phenazine Derivatives from Pseudomonas

While over 150 natural phenazine derivatives have been identified, a few key compounds are consistently produced by Pseudomonas species and are the focus of most research.[2]

Phenazine Compound Abbreviation Producing Species (Examples) Key Characteristics
Pyocyanin PYOP. aeruginosaBlue-green pigment, a major virulence factor in human infections.[9][10][11]
Phenazine-1-carboxylic acid PCAP. fluorescens, P. chlororaphis, P. aeruginosaYellow pigment, potent antifungal, serves as a precursor to other phenazines.[2][12]
Phenazine-1-carboxamide PCNP. chlororaphis, P. aeruginosaDerivative of PCA with strong antifungal properties.[2][13][14]
1-Hydroxyphenazine 1-OH-PHZP. aeruginosa, P. chlororaphisOrange pigment, exhibits broad-spectrum antimicrobial activity.[2][15]
2-Hydroxyphenazine 2-OH-PHZP. chlororaphisAnother hydroxylated derivative with significant biocontrol activity.[2]

Chapter 2: Biosynthesis and Regulation

The Core Biosynthetic Pathway

The journey from a primary metabolite to a complex phenazine begins with chorismic acid, an intermediate of the shikimate pathway.[12][16] A conserved seven-gene operon, phzABCDEFG, encodes the enzymes responsible for converting chorismic acid into the core phenazine precursor, phenazine-1-carboxylic acid (PCA).[9][12][17]

Redundant phz Operons in P. aeruginosa

Interestingly, P. aeruginosa possesses two nearly identical, functional copies of this operon, designated phz1 (phzA1-G1) and phz2 (phzA2-G2).[9][17][18][19] While both operons catalyze the synthesis of PCA, they are differentially regulated.[18] This redundancy allows the bacterium to fine-tune phenazine production in response to different environmental contexts, such as planktonic growth versus biofilm formation.[18][20] The phz1 operon is primarily regulated by quorum sensing, while phz2 expression is crucial for biofilm development.[18]

Enzymatic Tailoring for Phenazine Diversity

The structural diversity of phenazines arises from the modification of the PCA precursor by a suite of "tailoring" enzymes. These enzymes add different functional groups, creating derivatives with distinct properties.[2]

  • PhzH: An amidotransferase that converts PCA to phenazine-1-carboxamide (PCN).[12][17]

  • PhzM and PhzS: These two enzymes work in concert. PhzM, a methyltransferase, converts PCA to 5-methylphenazine-1-carboxylic acid betaine, which is then decarboxylated and hydroxylated by the monooxygenase PhzS to produce pyocyanin (PYO).[9][17][21]

  • PhzS: This enzyme can also act alone to convert PCA into 1-hydroxyphenazine (1-OH-PHZ).[12][17]

G cluster_core Core Biosynthesis cluster_modification Derivative Synthesis Chorismic_Acid Chorismic Acid PCA Phenazine-1-carboxylic Acid (PCA) Chorismic_Acid->PCA phzABCDEFG Operon PCN Phenazine-1-carboxamide (PCN) PCA->PCN PhzH OH_PHZ 1-Hydroxyphenazine (1-OH-PHZ) PCA->OH_PHZ PhzS PYO_intermediate 5-Methylphenazine-1-carboxylic acid betaine PCA->PYO_intermediate PhzM PYO Pyocyanin (PYO) PYO_intermediate->PYO PhzS

Core phenazine biosynthetic pathway and key derivatives.
A Symphony of Regulation: Quorum Sensing

Phenazine production is not constitutive; it is tightly regulated in response to cell density through a process called quorum sensing (QS).[9][22] In P. aeruginosa, three interconnected QS systems—las, rhl, and pqs—form a complex network that controls the expression of hundreds of genes, including the phz operons.[17][19] These systems rely on the production and detection of small signaling molecules (autoinducers). When the bacterial population reaches a certain density, these signals accumulate, triggering a cascade of gene expression that leads to the coordinated production of virulence factors, including pyocyanin.[17][19][23] This ensures that phenazines are produced only when the bacterial population is large enough to overcome host defenses or outcompete other microbes.

Chapter 3: A Spectrum of Biological Activities

Antimicrobial Warfare

The most well-documented activity of phenazines is their broad-spectrum antimicrobial action against competing bacteria, fungi, and oomycetes.[8][24] This makes them critical for the success of Pseudomonas in diverse ecological niches.

  • Mechanism 1: The Oxidative Burst: The primary mechanism of toxicity is the generation of reactive oxygen species (ROS).[2][5] Phenazines can accept electrons from cellular reductants (like NADH) and transfer them to molecular oxygen, producing superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[3][4] These highly reactive molecules cause widespread damage to DNA, proteins, and lipids, leading to cell death.

  • Mechanism 2: Respiratory Disruption: Phenazines can also interfere directly with cellular respiration by diverting electrons from the electron transport chain, disrupting proton motive force and ATP synthesis.[3][4]

G Phenazine Phenazine (PZ) Reduced_PZ Reduced Phenazine (PZH₂) Phenazine->Reduced_PZ Reduction Oxygen O₂ Reduced_PZ->Oxygen Oxidation NADH NADH + H⁺ NADH->Phenazine e⁻ NAD NAD⁺ NADH->NAD Superoxide Superoxide (O₂⁻) Oxygen->Superoxide e⁻ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Cellular_Damage Oxidative Damage (DNA, Proteins, Lipids) Superoxide->Cellular_Damage H2O2->Cellular_Damage

Mechanism of ROS generation by phenazine redox cycling.
A Double-Edged Sword: Virulence in Human Pathogenesis

In the context of opportunistic infections caused by P. aeruginosa, phenazines, particularly pyocyanin, are potent virulence factors.[10][11][17]

  • Host Cell Damage: Pyocyanin can readily cross host cell membranes and induce oxidative stress, leading to widespread tissue damage.[10][11]

  • Ciliary Dysfunction: In the respiratory tract, pyocyanin impairs ciliary beating, a critical mechanism for clearing mucus. This contributes to the persistence of P. aeruginosa in the lungs of cystic fibrosis patients.[10][25][26]

  • Immune Modulation: Pyocyanin can disrupt immune function by inhibiting lymphocyte proliferation and inducing apoptosis in neutrophils, thereby weakening the host's ability to fight the infection.[10][27]

Guardians of the Plant: Biocontrol in Agriculture

The same antimicrobial properties that make phenazines virulence factors in humans make them powerful biocontrol agents in agriculture.[28] Strains of P. fluorescens and P. chlororaphis that produce phenazines like PCA can colonize plant roots and protect them from a wide range of soil-borne fungal pathogens, such as Gaeumannomyces graminis (take-all disease of wheat) and Fusarium oxysporum.[5][8][14][24] This activity reduces the need for chemical fungicides and promotes plant growth.[4][29]

Anticancer and Cytotoxic Potential

Several phenazine compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung, colon, and cervical cancer cells.[2][13][30] The mechanism is thought to be similar to their antimicrobial action: the induction of overwhelming oxidative stress and the triggering of apoptosis (programmed cell death).[31] This has positioned phenazines as promising scaffolds for the development of novel anticancer drugs.[30]

Microbial Communication and Biofilm Formation

Beyond their role as weapons, phenazines are also signaling molecules.[18] They are involved in regulating gene expression within the Pseudomonas population and are critical for the structural development of biofilms—multicellular communities of bacteria encased in a protective matrix.[4][5][18] Pyocyanin, for example, can act as a terminal signaling factor in the P. aeruginosa quorum sensing network.[32]

Chapter 4: Core Methodologies for Phenazine Research

This chapter provides validated, step-by-step protocols for the extraction, quantification, and biological assessment of phenazine compounds.

Extraction and Quantification of Phenazines

Causality: The choice of extraction solvent is critical. Phenazines are largely nonpolar and thus soluble in organic solvents like chloroform or acidified ethyl acetate. Acidification (e.g., with HCl) ensures that acidic phenazines like PCA are protonated, increasing their solubility in the organic phase and maximizing extraction efficiency.

Protocol: Solvent Extraction from Liquid Culture

  • Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B Broth) for 24-48 hours with shaking.

  • Transfer 1 mL of the culture to a microcentrifuge tube.

  • Acidify the culture to a pH of ~2.0 by adding concentrated HCl dropwise. This step will cause PCA to turn yellow and pyocyanin to turn red.

  • Add an equal volume (1 mL) of chloroform.

  • Vortex vigorously for 1 minute to mix the phases thoroughly.

  • Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully transfer the lower organic phase (containing the phenazines) to a new tube.

  • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Resuspend the dried phenazine extract in a known volume of a suitable solvent (e.g., methanol) for quantification.

Protocol: Quantification by HPLC

Expertise: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying individual phenazine compounds from a mixed extract. A C18 reverse-phase column is ideal, as it separates compounds based on hydrophobicity.

  • System Setup: An HPLC system equipped with a C18 column and a photodiode array (PDA) detector.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Standard Curve: Prepare serial dilutions of purified phenazine standards (e.g., PCA, PYO) of known concentrations to generate a standard curve.

  • Injection: Inject 10-20 µL of the resuspended extract and the standards onto the column.

  • Detection: Monitor the absorbance at specific wavelengths (e.g., ~364 nm for PCA, ~316 nm for PYO).

  • Analysis: Identify phenazine peaks in the sample chromatogram by comparing their retention times to the standards. Quantify the concentration by integrating the peak area and interpolating from the standard curve.

Assessing Antimicrobial Activity

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [33][34]

Trustworthiness: This method provides a quantitative measure of antimicrobial potency. Including a positive control (pathogen with no compound), negative control (broth only), and a solvent control (pathogen with the highest concentration of solvent used) is essential to validate the results and ensure that any observed inhibition is due to the compound itself and not the solvent.

  • Preparation: Dissolve the purified phenazine compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[33]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the phenazine stock solution in a sterile microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) adjusted to a concentration of ~5 x 10⁵ CFU/mL. Add this inoculum to each well containing the diluted compound.

  • Controls: Prepare wells for a positive control (medium + inoculum), negative control (medium only), and solvent control.

  • Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the phenazine compound that completely inhibits visible growth of the microorganism.[33]

G step1 Step 1: Stock Solution Prepare high-concentration phenazine stock in DMSO step2 Step 2: Serial Dilution Perform 2-fold dilutions in 96-well plate step1->step2 step3 Step 3: Inoculation Add standardized bacterial suspension to each well step2->step3 step4 Step 4: Incubation Incubate plate at 37°C for 18-24 hours step3->step4 step5 Step 5: Read Results Identify the lowest concentration with no visible growth (MIC) step4->step5

Experimental workflow for MIC determination.
Evaluating Cytotoxicity

Protocol: MTT Assay for Cell Viability [30]

Expertise: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Healthy cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. A reduction in purple color indicates a loss of viability. It's crucial to select a relevant cell line (e.g., A549 lung cancer cells for studying respiratory effects) and to test a range of concentrations to determine a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

  • Cell Seeding: Seed a human cell line (e.g., HeLa or A549) into a 96-well plate at a density of ~5 x 10³ cells per well and allow them to adhere for 24 hours.[30]

  • Compound Treatment: Prepare serial dilutions of the phenazine compound in the cell culture medium and replace the old medium with the treatment medium. Include untreated cells and solvent controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance of the plates on a microplate reader at ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Chapter 5: Applications and Future Horizons

Phenazines in Modern Agriculture

The potent and broad-spectrum activity of phenazines against plant pathogens has led to their development as commercial biopesticides.[16] Phenazine-1-carboxylic acid (PCA), for instance, has been registered and commercialized under the name "Shenzimycin" for the control of various crop diseases.[12][16] These products offer a more environmentally sustainable alternative to chemical pesticides.[15]

Potential in Drug Development

The diverse bioactivities of phenazines make them attractive candidates for therapeutic development.[2][7][35]

  • Novel Antibiotics: With the rise of antibiotic resistance, phenazines and their synthetic derivatives offer a potential source of new antimicrobial agents with unique mechanisms of action.[33]

  • Anticancer Agents: The demonstrated cytotoxicity of phenazines against cancer cells warrants further investigation into their potential as chemotherapeutic drugs, either alone or in combination with existing therapies.[21][30]

Overcoming the Challenges

Despite their promise, several challenges must be addressed. The broad-spectrum cytotoxicity of some phenazines means that therapeutic applications will require careful engineering to improve specificity for target pathogens or cancer cells while minimizing damage to host tissues. Furthermore, optimizing the production of specific phenazine derivatives through metabolic engineering of producer strains is an active area of research aimed at making their large-scale application economically viable.[2][14][36]

Future Directions

The field of phenazine research is vibrant and expanding. Future work will likely focus on:

  • Discovering novel phenazine structures from untapped microbial sources.

  • Elucidating the complex regulatory networks that control their production.

  • Investigating the synergistic effects of phenazines with other antibiotics or therapeutic agents.

  • Harnessing synthetic biology to engineer microbial cell factories for the high-yield production of desired phenazine compounds.

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Phenazine-1,6-dicarboxylic Acid: A Pivotal Precursor for the Synthesis of Novel Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1,6-dicarboxylic acid (PDC) stands as a cornerstone in the vast and pharmacologically significant family of phenazine compounds. As a central biosynthetic intermediate, PDC offers a versatile scaffold for the development of a myriad of phenazine derivatives with wide-ranging biological activities, including antimicrobial, anticancer, and antiparasitic properties. This technical guide provides a comprehensive overview of PDC, from its biosynthesis to its strategic utilization as a precursor in the synthesis of other phenazines. We will delve into the chemical logic behind derivatization strategies, provide detailed experimental protocols for key transformations, and explore the potential applications of the resulting novel phenazine architectures in drug discovery and development.

Introduction: The Significance of the Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a dibenzopyrazine core. This rigid, planar, and redox-active structure is the foundation for over 6,000 known natural and synthetic derivatives.[1] The unique physicochemical properties of the phenazine nucleus, particularly its ability to undergo reversible oxidation-reduction reactions, are central to its diverse biological activities.[1][2] These compounds play crucial roles in microbial physiology, including electron transport, biofilm formation, and as virulence factors.[3] In the realm of medicinal chemistry, phenazine derivatives have emerged as promising candidates for the development of new therapeutics.[4]

This compound (PDC) and the related phenazine-1-carboxylic acid (PCA) are considered the "core" phenazines from which a vast array of more complex derivatives are biosynthetically generated.[2][4] While PCA is the primary phenazine produced by Pseudomonas species, PDC is predominantly found in Streptomyces and other bacteria.[5][6] The two carboxylic acid functionalities of PDC at the 1 and 6 positions provide reactive handles for a variety of chemical modifications, making it an exceptionally valuable starting material for the synthesis of novel phenazine-based drugs and molecular probes.

This guide will serve as a detailed resource for researchers looking to harness the synthetic potential of PDC. We will explore both the biological and chemical routes to obtaining this key precursor and provide a technical deep-dive into its conversion into a diverse range of functionalized phenazines.

Biosynthesis of this compound: Nature's Synthetic Blueprint

The biosynthesis of PDC is a fascinating example of microbial secondary metabolism, originating from the shikimic acid pathway. The core phenazine biosynthetic gene cluster, typically denoted as phz, encodes a suite of enzymes that catalyze the conversion of chorismic acid into PDC.[3]

The key steps in the biosynthesis of PDC are as follows:

  • Formation of 2-amino-2-deoxyisochorismic acid (ADIC): The enzyme PhzE, an anthranilate synthase homolog, catalyzes the conversion of chorismic acid to ADIC.

  • Conversion to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): PhzD then converts ADIC to the key intermediate, DHHA.

  • Dimerization and Cyclization: Two molecules of DHHA undergo a spontaneous or enzyme-mediated dimerization and cyclization to form a tricycle intermediate.

  • Oxidation to PDC: A series of oxidation steps, which can be both enzymatic and spontaneous, lead to the formation of the fully aromatic this compound.[1]

The ratio of PDC to PCA production in different microorganisms is influenced by the specific enzymes present in their biosynthetic pathways.[6] For instance, the presence and activity of the enzyme PhzA can influence the decarboxylation of intermediates, leading to a higher proportion of PCA.[6]

PDC Biosynthesis Pathway Chorismic_Acid Chorismic Acid ADIC ADIC Chorismic_Acid->ADIC PhzE DHHA DHHA ADIC->DHHA PhzD Dimer Dimerized Intermediate DHHA->Dimer 2x DHHA Dimerization PDC This compound Dimer->PDC Oxidation

Caption: Simplified biosynthetic pathway of this compound (PDC).

Chemical Synthesis of this compound

While microbial fermentation is a primary source of PDC, chemical synthesis offers an alternative and often more scalable route to this precursor. A biomimetic synthesis approach has been reported, which mimics the key dimerization step of the natural biosynthetic pathway.[1]

A general strategy for the chemical synthesis of phenazines involves the condensation of a 1,2-diaminobenzene derivative with a 1,2-dicarbonyl compound. For PDC, a common approach is the oxidative self-coupling of anilines.[1]

Illustrative Synthetic Approach:

A biomimetic synthesis of PDC has been achieved through the dimerization and subsequent oxidation of a 2-aminocyclohexanone derivative, which resembles the proposed biosynthetic substrate.[1] The process involves the unmasking of a protected 2-aminocyclohexanone, which then undergoes spontaneous dimerization and air oxidation to form a tetrasubstituted pyrazine. Further oxidation and saponification of the ester groups yield the final this compound.[1]

This compound as a Precursor: A Gateway to Novel Phenazines

The true value of PDC for synthetic chemists lies in its potential as a versatile building block. The two carboxylic acid groups can be readily converted into a wide range of other functional groups, and the phenazine core itself can be further modified.

Reactions of the Carboxylic Acid Groups

The carboxylic acid moieties of PDC can undergo a variety of standard organic transformations, allowing for the introduction of diverse functionalities.

The conversion of the carboxylic acid groups to amides is a common and powerful strategy for creating libraries of phenazine derivatives with diverse biological activities. Amide formation can be achieved using standard peptide coupling reagents or by first converting the carboxylic acids to more reactive acyl chlorides.

Experimental Protocol: Synthesis of a Phenazine-1,6-dicarboxamide Derivative

  • Activation of PDC: To a suspension of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (2.2 eq) and a catalytic amount of DMF.[7][8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases and the PDC is fully dissolved, indicating the formation of the diacyl chloride.

  • Amine Addition: Cool the reaction mixture in an ice bath and add a solution of the desired primary or secondary amine (2.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (3.0 eq) dropwise.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Reactant Reagent Product Yield Reference
Phenazine-1-carboxylic acidOxalyl chloride, various aminesPhenazine-1-carboxamides40-97%[8]
Dicarboxylic acidsAmines, Nb2O5 catalystDiamidesHigh yields[8]

Table 1: Examples of Amide Formation from Carboxylic Acids.

Esterification of the carboxylic acid groups can be used to modulate the lipophilicity and pharmacokinetic properties of the resulting phenazine derivatives. Standard esterification methods, such as Fischer esterification or reaction with alkyl halides in the presence of a base, can be employed.

PDC_Derivatization PDC This compound Diamide Phenazine-1,6-diamide PDC->Diamide Amidation (e.g., SOCl2, Amine) Diester Phenazine-1,6-diester PDC->Diester Esterification (e.g., ROH, H+) Diol Phenazine-1,6-diyldimethanol PDC->Diol Reduction (e.g., LiAlH4) Decarboxylated Phenazine PDC->Decarboxylated Decarboxylation (enzymatic or chemical)

Caption: Key chemical transformations of this compound (PDC).

Decarboxylation

Decarboxylation of one or both carboxylic acid groups of PDC provides access to phenazine-1-carboxylic acid (PCA) or the parent phenazine core, respectively. While enzymatic decarboxylation is a key step in the biosynthesis of some phenazines,[9][10] chemical decarboxylation methods can also be employed, often requiring harsh conditions.

Modification of the Phenazine Core

The aromatic rings of the phenazine nucleus are relatively electron-deficient, which influences their reactivity in electrophilic aromatic substitution reactions. However, functionalization of the phenazine core can be achieved through various methods, including nucleophilic aromatic substitution on activated phenazine derivatives or through modern cross-coupling reactions.[11]

Characterization of Phenazine Derivatives

The structural elucidation of newly synthesized phenazine derivatives relies on a combination of standard spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern on the phenazine core and confirming the structure of the appended functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compounds and for monitoring the progress of reactions.[12]

  • UV-Visible Spectroscopy: The extended π-system of the phenazine core gives rise to characteristic UV-Vis absorption spectra, which can be used for characterization and quantification.

Applications in Drug Discovery and Beyond

The ability to generate diverse libraries of phenazine derivatives from PDC has significant implications for drug discovery. The broad spectrum of biological activities exhibited by phenazines, including antibacterial, antifungal, anticancer, and antiparasitic effects, makes them a rich source of potential therapeutic agents.[2][4]

  • Antimicrobial Agents: Many phenazine derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The functionalization of the PDC scaffold allows for the fine-tuning of this activity and the development of compounds with improved efficacy and reduced toxicity.

  • Anticancer Therapeutics: The planar structure of the phenazine nucleus allows for intercalation into DNA, a mechanism that contributes to the anticancer activity of some derivatives. Furthermore, their redox properties can induce oxidative stress in cancer cells, leading to apoptosis.[4]

  • Materials Science: The unique photophysical and electrochemical properties of phenazines have led to their investigation in materials science applications, such as in organic light-emitting diodes (OLEDs), redox flow batteries, and as fluorescent probes.[11][13]

Conclusion

This compound is a pivotal molecule that serves as a bridge between the natural world of microbial secondary metabolites and the synthetic realm of medicinal chemistry and materials science. Its accessibility through both biosynthetic and chemical routes, combined with the reactivity of its dicarboxylic acid functionalities, makes it an invaluable precursor for the creation of novel phenazine derivatives. The continued exploration of the synthetic utility of PDC is expected to yield a new generation of phenazine-based compounds with enhanced biological activities and novel applications, further solidifying the importance of this versatile scaffold in scientific research and development.

References

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Methodological & Application

Application Notes: Extraction and Purification of Phenazine-1,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the extraction and purification of Phenazine-1,6-dicarboxylic acid (PDCA) from microbial fermentation broths. PDCA is a pivotal precursor in the biosynthesis of numerous complex phenazine natural products and possesses significant antibacterial and cytotoxic properties.[1][2] The protocols herein are designed for researchers in microbiology, natural product chemistry, and drug development, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results. Methodologies covered include optimized liquid-liquid extraction, purification by silica gel chromatography, and final quality control analysis by HPLC.

Introduction and Scientific Context

This compound (PDCA) is a nitrogen-containing heterocyclic compound that serves as a key biosynthetic intermediate for a wide array of phenazine derivatives.[3][4] While phenazine-1-carboxylic acid (PCA) is the more common precursor in Pseudomonas species, PDCA is the characteristic starting point for phenazine synthesis in Streptomyces and other bacterial genera.[5][6][7] The biological significance of PDCA is notable; it exhibits broad-spectrum antibacterial activity and has demonstrated cytotoxicity against various cancer cell lines, making it a molecule of high interest for pharmaceutical and agrochemical research.[2][8]

The efficient isolation of PDCA from complex fermentation media is a critical bottleneck in its study and application. The protocol's core strategy is based on the physicochemical properties of PDCA, specifically the presence of two carboxylic acid functional groups. This allows for a pH-dependent extraction from the aqueous culture medium into an organic solvent, followed by chromatographic purification to achieve high purity. This guide provides a validated, step-by-step methodology derived from established literature to address this challenge.[9][10][11]

Overall Experimental Workflow

The successful isolation of PDCA follows a logical progression from raw culture to a purified, analytically validated compound. Each stage is designed to selectively enrich the target molecule while removing impurities such as residual media components, cellular debris, and other secondary metabolites.

PDCA_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification & Analysis Culture Bacterial Culture (e.g., Streptomyces sp.) Harvest Harvesting (Centrifugation) Culture->Harvest Stationary Phase Supernatant Cell-Free Supernatant Harvest->Supernatant Acidify Acidification (pH 2-3) Supernatant->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Concentrate Concentration (Rotary Evaporation) LLE->Concentrate Crude_Extract Crude PDCA Extract Concentrate->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fractions Collect & Pool Fractions (TLC Analysis) Chromatography->Fractions Pure_PDCA Purified PDCA Fractions->Pure_PDCA QC QC Analysis (HPLC, MS, NMR) Pure_PDCA->QC

Caption: High-level workflow for PDCA extraction and purification.

Detailed Protocols and Methodologies

Part 1: Extraction of Crude PDCA from Fermentation Broth

This phase aims to efficiently transfer PDCA from the aqueous culture supernatant to an organic solvent, concentrating the target molecule and removing water-soluble impurities.

Protocol 1: Culture Harvesting and Crude Extraction

  • Culture Growth: Cultivate a high-yield PDCA-producing strain (e.g., Streptomyces coelicolor or a genetically engineered Pseudomonas chlororaphis) in a suitable liquid medium until the stationary growth phase, where secondary metabolite production is typically maximal.[1][2][12]

  • Harvesting: Transfer the culture to centrifuge bottles and pellet the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).

  • Supernatant Collection: Carefully decant the cell-free supernatant into a new, appropriately sized flask. This aqueous solution contains the secreted PDCA.

  • Acidification (Critical Step): Adjust the pH of the supernatant to 2.0–3.0 using 6 M hydrochloric acid (HCl).

    • Causality Explanation: PDCA possesses two carboxylic acid groups. At neutral pH, these groups are deprotonated (phenazine-1,6-dicarboxylate), rendering the molecule highly water-soluble. By lowering the pH well below the pKa of the carboxylic acids, they become protonated (-COOH), which significantly decreases the molecule's polarity and increases its solubility in organic solvents like ethyl acetate.[9][11]

  • Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 3-5 minutes, inverting the funnel and periodically venting to release pressure.

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated. The yellow-colored PDCA will partition into the upper ethyl acetate layer.

  • Collection: Drain and collect the upper organic layer.

  • Repeat Extraction: To maximize recovery, repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the solution to remove the Na₂SO₄ and concentrate the filtrate to dryness using a rotary evaporator. The resulting solid is the crude PDCA extract.

Part 2: Purification by Column Chromatography

This step separates PDCA from other less-polar and more-polar metabolites present in the crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude PDCA extract in a minimal volume of the elution solvent (or a slightly more polar solvent if solubility is an issue, such as dichloromethane with a small amount of methanol). Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 100% Dichloromethane or a Hexane:Ethyl Acetate mixture).

    • Expert Insight: A gradient elution is highly effective. Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent like ethyl acetate or methanol.[10][13] This will first wash out non-polar impurities, followed by the elution of compounds of increasing polarity. PDCA, being moderately polar due to its dicarboxylic acid nature, will elute as the solvent polarity increases.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Monitoring by TLC: Spot a small amount from each fraction onto a Thin Layer Chromatography (TLC) plate (silica gel). Develop the plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain the pure PDCA spot (identified by its distinct Rf value and color). Concentrate the pooled fractions using a rotary evaporator to yield the purified PDCA, which typically appears as a yellow solid.

Part 3: Recrystallization (Optional Final Polishing)

For achieving analytical-grade purity, recrystallization can be employed to remove trace impurities remaining after chromatography.

Protocol 3: Recrystallization

  • Solvent Selection: The ideal solvent is one in which PDCA is sparingly soluble at room temperature but highly soluble when heated. Solvent systems for dicarboxylic acids often include polar solvents like ethanol, or mixtures such as ethanol/water or acetone/hexane.[14][15]

  • Dissolution: Place the purified PDCA solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator to promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the pure crystals under a vacuum to remove all residual solvent.

Quality Control and Characterization

It is imperative to confirm the identity and purity of the final product.

Parameter Method Expected Result / Condition Reference
Purity & Retention Time HPLCColumn: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm).Mobile Phase: Isocratic or gradient of Acetonitrile and water with 0.1% formic acid.Detection: UV at ~250 nm. A single sharp peak indicates high purity.[16][17]
Identity Confirmation Mass Spectrometry (MS)Mode: ESI+ or ESI-.Expected Mass: [M+H]⁺ at m/z 269.05 or [M-H]⁻ at m/z 267.04.[13]
Structural Elucidation ¹H and ¹³C NMRThe resulting spectra should match the known chemical shifts for the this compound structure.[13][18]

Conclusion

This application note provides a robust and scientifically grounded framework for the extraction and purification of this compound from microbial sources. By understanding the chemical principles behind each step—from the critical pH adjustment during extraction to the polarity-based separation in chromatography—researchers can reliably obtain high-purity PDCA. This enables further investigation into its promising biological activities and facilitates its use in the development of novel therapeutics and agricultural agents.

References

  • Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2018). PhzA, the shunt switch of this compound biosynthesis in Pseudomonas chlororaphis HT66. PubMed. Available at: [Link]

  • Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Publications. Available at: [Link]

  • Li, Q., et al. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, Q., et al. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. PubMed. Available at: [Link]

  • Mavrodi, D. V., et al. (1998). A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology. Available at: [Link]

  • Saleh, O., et al. (2017). Phenazine biosynthesis in Streptomyces sp. SpC080624SC-11. ResearchGate. Available at: [Link]

  • Valdes, C., et al. (2014). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Dasgupta, T., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. PubMed. Available at: [Link]

  • SpectraBase. (n.d.). PHENAZINE-1,6-DICARBOXYLIC_ACID - 13C NMR. SpectraBase. Available at: [Link]

  • Liu, Y., et al. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. ResearchGate. Available at: [Link]

  • Zhu, Y. J., et al. (2001). [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography]. Se Pu. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • PubChem. (n.d.). 1-Phenazinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Dasgupta, T., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. ResearchGate. Available at: [Link]

  • Cimmino, A., et al. (2021). Phenazine-1-Carboxylic Acid (PCA), Produced for the First Time as an Antifungal Metabolite by Truncatella angustata, a Causal Agent of Grapevine Trunk Diseases (GTDs) in Iran. ACS Publications. Available at: [Link]

  • Liu, D., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Microbiology. Available at: [Link]

  • Wang, D., et al. (2016). Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. Journal of Bacteriology. Available at: [Link]

  • Jin, P., et al. (2022). Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5 ΔfleQ ΔrelA through Fermentation Optimization. MDPI. Available at: [Link]

  • Liu, D., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers. Available at: [Link]

  • Google Patents. (2001). WO2001007389A1 - Process for crystallization of dicarboxylic acids. Google Patents.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the HPLC and LC-MS Analysis of Phenazine-1,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenazine-1,6-dicarboxylic Acid

This compound (PDCA) is a nitrogen-containing heterocyclic compound that serves as a key biosynthetic precursor to a wide array of phenazine antibiotics produced by various bacteria, including species of Pseudomonas and Streptomyces.[1][2] These natural products are of significant interest to researchers in drug development and agricultural science due to their broad-spectrum antimicrobial, antifungal, and in some cases, antitumor activities.[3][4] PDCA itself has demonstrated antibacterial and cytotoxic properties.[4] The accurate and sensitive quantification of PDCA in complex matrices such as fermentation broths and environmental samples is crucial for understanding its biosynthesis, optimizing its production through metabolic engineering, and assessing its ecological impact and therapeutic potential.[1][3]

This application note provides a comprehensive guide to the analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection and by Liquid Chromatography-Mass Spectrometry (LC-MS), offering detailed protocols for researchers, scientists, and drug development professionals.

Challenges in the Analysis of Dicarboxylic Acids

The analysis of dicarboxylic acids like PDCA by reversed-phase HPLC presents a unique set of challenges. Due to the presence of two carboxylic acid functional groups, PDCA is a polar molecule, which can lead to poor retention on traditional nonpolar stationary phases like C18.[5] Furthermore, the ionization state of the carboxylic acid groups is highly dependent on the mobile phase pH, which significantly impacts retention time and peak shape.[6] At a pH of 7.3, PDCA primarily exists as a dicarboxylate dianion, further increasing its polarity.[6] For sensitive detection by mass spectrometry, the dicarboxylic acid structure can pose challenges for efficient ionization.

To address these challenges, the methodologies presented herein are designed to control the ionization state of PDCA to enhance retention and to utilize the sensitivity and selectivity of mass spectrometry for accurate quantification.

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This section outlines a robust HPLC method for the quantification of PDCA using UV detection. The principle of this method is based on reversed-phase chromatography with an acidic mobile phase to suppress the ionization of the carboxylic acid groups, thereby increasing the hydrophobicity and retention of the analyte on a C18 column.

Rationale for Method Development
Materials and Reagents
  • Analyte: this compound (PDCA) analytical standard (Commercially available from suppliers such as Sigma-Aldrich and Key Organics)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure)

  • Mobile Phase Additives: Formic acid or Trifluoroacetic acid (TFA)

  • Sample Preparation: Ethyl acetate, Hydrochloric acid

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 252 nm

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bacterial Culture Acidify Acidify to pH 2.0 with HCl Sample->Acidify Step 1 Extract Extract with Ethyl Acetate Acidify->Extract Step 2 Evaporate Evaporate to Dryness Extract->Evaporate Step 3 Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Step 4 Filter Filter (0.22 µm) Reconstitute->Filter Step 5 Inject Inject onto C18 Column Filter->Inject Step 6 Separate Gradient Elution Inject->Separate Step 7 Detect UV Detection at 252 nm Separate->Detect Step 8 Integrate Integrate Peak Area Detect->Integrate Step 9 Quantify Quantify using Calibration Curve Integrate->Quantify Step 10

Caption: Workflow for the HPLC-UV analysis of PDCA.

Detailed Protocol: Sample Preparation from Bacterial Culture
  • Harvest Culture: Take a known volume of the bacterial fermentation broth.

  • Acidification: Adjust the pH of the broth to approximately 2.0 using 6 M hydrochloric acid. This step is crucial for protonating the carboxylic acid groups of PDCA, making it less polar and more extractable into an organic solvent.[9]

  • Solvent Extraction: Add an equal volume of ethyl acetate to the acidified broth. Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction of PDCA into the organic phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the upper ethyl acetate layer containing the extracted PDCA.

  • Drying: Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS is the method of choice. This section details a protocol for the analysis of PDCA using a triple quadrupole mass spectrometer.

Rationale for Method Development

This method utilizes the same chromatographic principles as the HPLC-UV method to achieve separation. However, the detection is performed by a mass spectrometer, which offers significantly higher sensitivity and specificity. The analysis will be performed in positive electrospray ionization (ESI+) mode, as this has been shown to be effective for phenazine derivatives. The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion for PDCA is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 269.0557.[2] Specific product ions, generated by collision-induced dissociation (CID) of the precursor ion, will be monitored for quantification and confirmation.

Instrumentation and LC-MS/MS Conditions
ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 10 minutes).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 - 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See table below
MRM Transitions for PDCA Quantification and Confirmation
AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
PDCA269.1251.0Quantifier
PDCA269.1223.1Qualifier

Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of PDCA into the mass spectrometer.

Logical Relationship in LC-MS/MS Method Development

LCMS_Logic cluster_compound Analyte Properties cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte PDCA (Polar, Dicarboxylic Acid) Column Reversed-Phase C18 Analyte->Column MobilePhase Acidic Mobile Phase (pH < pKa) Analyte->MobilePhase Retention Increased Retention Column->Retention MobilePhase->Retention Ionization ESI+ Retention->Ionization Precursor Select Precursor Ion [M+H]+ = 269.1 Ionization->Precursor Fragmentation Optimize CID Precursor->Fragmentation MRM Select Product Ions (e.g., 251.0, 223.1) Fragmentation->MRM Detection Sensitive & Selective Detection MRM->Detection

Caption: Key decisions in developing the LC-MS/MS method for PDCA.

Detailed Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare samples as described in the HPLC protocol. The final reconstitution solvent should be compatible with the initial LC mobile phase.

  • Standard Curve Preparation: Prepare a series of calibration standards of PDCA in the reconstitution solvent, covering the expected concentration range in the samples.

  • System Suitability: Before running the samples, inject a mid-level standard multiple times to ensure the stability of the LC-MS system (i.e., consistent retention time and peak area).

  • Analysis Sequence: Run a blank, the calibration standards, and then the unknown samples. It is good practice to run a quality control (QC) sample at regular intervals throughout the sequence to monitor instrument performance.

  • Data Processing: Process the data using the instrument's software. Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of PDCA in the unknown samples. The qualifier ion should be present in all samples containing PDCA, confirming the identity of the analyte.

Conclusion

The methods outlined in this application note provide robust and reliable protocols for the analysis of this compound in research and development settings. The HPLC-UV method is suitable for routine analysis and quantification where high concentrations of PDCA are expected. For trace-level detection and analysis in complex matrices, the LC-MS/MS method offers superior sensitivity and selectivity. The successful implementation of these methods will enable researchers to gain a deeper understanding of the role of PDCA in biological systems and to advance its potential applications.

References

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). YouTube. Retrieved from [Link]

  • Chakraborty, S., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Applied Microbiology and Biotechnology, 99(20), 8653-8665.
  • Guo, L., et al. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlorororaphis GP72AN. Journal of Agricultural and Food Chemistry, 68(8), 2373-2380.
  • Mavrodi, D. V., et al. (2001). A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology, 183(21), 6454-6465.
  • PubChem. (n.d.). Phenazine-1,6-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-scanning spectrum of phenazine-1-carboxlic acid. Retrieved from [Link]

  • Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Sustainable Chemistry & Engineering.
  • Peng, H., et al. (2022).
  • Zhu, D. H., et al. (2001).
  • Liu, H., et al. (2023). Multi-Omics Analyses Reveal the Antifungal Mechanism of Phenazine-1-Carboxylic Acid Against Pseudogymnoascus destructans. MDPI.
  • P. aeruginosa Metabolome Database. (n.d.). This compound (PAMDB100046). Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Phenazinedicarboxylic acid. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Li, J., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers.
  • Liu, H., et al. (2008). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. Talanta, 76(2), 276-281.
  • ResearchGate. (n.d.). (PDF) Characterization of phenazine and phenazine-1-carboxylic acid isolated from pseudomonas aeruginosa UPMP3 and their antifungal activities against ganoderma boninense. Retrieved from [Link]

  • Wang, Y., et al. (2014). Metabolic degradation of phenazine-1-carboxylic acid by the strain Sphingomonas sp. DP58: the identification of two metabolites. Wei Sheng Wu Xue Bao, 54(8), 911-917.

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Application Notes and Protocols for Phenazine-1,6-dicarboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Anticancer Potential of Phenazine-1,6-dicarboxylic Acid

This compound (PDC) is a naturally occurring phenazine derivative produced by various microorganisms, including Pseudomonas and Streptomyces species.[1][2] While phenazine compounds as a class are known for their broad biological activities, including antimicrobial and anticancer properties, PDC is emerging as a molecule of significant interest in oncological research.[2][3] Preliminary studies have demonstrated its cytotoxic effects against a range of human cancer cell lines, suggesting its potential as a novel therapeutic agent.[1][4] This document provides a comprehensive overview of the current understanding of PDC's applications in cancer research, detailing its proposed mechanisms of action and providing established protocols for its investigation.

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

This compound exerts its anticancer effects through a multi-pronged approach that includes inducing programmed cell death (apoptosis), inhibiting cell proliferation, and potentially disrupting key signaling pathways involved in tumor progression and angiogenesis.

Cytotoxicity and Induction of Apoptosis

PDC has demonstrated significant cytotoxic activity against several human cancer cell lines, including colorectal carcinoma (HT-29), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7).[1][4][5] Its mode of action is reported to involve the weakening of cancer cell viability, inhibition of DNA synthesis, and induction of G1 cell cycle arrest, ultimately leading to apoptosis.[5]

Proposed Signaling Pathway in Colorectal Cancer

While the complete signaling cascade of PDC is still under active investigation, a proposed mechanism in colorectal cancer cells involves the modulation of the p53, Ephrin type-B receptor 2 (EphB2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways. This intricate network is believed to contribute to both the induction of apoptosis and the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

PDC_Signaling_Pathway

Figure 1: Proposed Signaling Pathway of PDC in Colorectal Cancer. This diagram illustrates the potential mechanism of action of this compound, which may involve the activation of the p53 tumor suppressor, modulation of EphB2 signaling to inhibit cell migration, and inhibition of VEGFR-2 to prevent angiogenesis.

p53-Mediated Apoptosis: The tumor suppressor protein p53 is a crucial regulator of cell cycle and apoptosis. Its activation in response to cellular stress can trigger a cascade of events leading to programmed cell death. It is proposed that PDC may activate the p53 pathway, contributing to its apoptotic effects in cancer cells.

Modulation of EphB2 Signaling: The EphB2 receptor is a tyrosine kinase that plays a complex role in colorectal cancer, influencing cell positioning and migration.[6] Alterations in EphB2 signaling are associated with tumor progression. PDC may modulate this pathway, thereby inhibiting cancer cell migration and invasion.

Inhibition of VEGFR-2 and Angiogenesis: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting VEGFR-2 signaling, PDC may cut off this vital supply line, thereby hindering tumor growth and metastasis.

Quantitative Data Summary

While the cytotoxic effects of PDC have been documented, specific IC50 (half-maximal inhibitory concentration) values are not widely reported in the primary literature. The table below summarizes the qualitative cytotoxic activity of PDC against various cancer cell lines as described in foundational studies.

Cell LineCancer TypeReported Cytotoxic ActivityReference
HT-29Colorectal CarcinomaSubstantial[1][5]
HeLaCervical CarcinomaSubstantial[1][5]
MCF-7Breast AdenocarcinomaSubstantial[1][5]
DU145Prostate CarcinomaLess Active[4]

Experimental Protocols

The following protocols provide a framework for investigating the anticancer effects of this compound. These are standard methodologies that can be adapted for specific experimental needs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of PDC on cancer cell viability and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • This compound (PDC)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • PDC Treatment: Prepare serial dilutions of PDC from a stock solution in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of PDC. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow

Figure 2: MTT Assay Workflow. A schematic representation of the key steps involved in assessing cell viability after treatment with this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PDC

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with PDC at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and attached cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of PDC on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PDC

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PDC for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the proposed signaling pathway.

Materials:

  • Cancer cell line of interest

  • PDC

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p53, anti-phospho-VEGFR2, anti-VEGFR2, anti-EphB2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with PDC for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anticancer activity. Its ability to induce apoptosis and potentially inhibit key signaling pathways in cancer progression makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular mechanisms of PDC, including the definitive validation of its targets within the p53, EphB2, and VEGFR-2 pathways. Furthermore, in vivo studies are warranted to evaluate its efficacy and safety in animal models, which will be crucial for its potential translation into a novel cancer therapeutic.

References

  • Batlle, E., Henderson, J. T., Beghtel, H., van den Born, M. M., Sancho, E., Huls, G., ... & Clevers, H. (2002). Beta-catenin and TCF mediate cell positioning in the intestinal epithelium by controlling the expression of EphB/ephrinB. Cell, 111(2), 251-263.
  • Dasgupta, D., Kumar, A., Mukhopadhyay, B., & Sengupta, T. K. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Applied microbiology and biotechnology, 99(20), 8653–8665.
  • Kaur, S., & Kaur, S. (2015). Bacteriocins as potential anticancer agents. Frontiers in pharmacology, 6, 272.
  • Laursen, J. B., & Nielsen, J. (2004). Phenazine antibiotics from Pseudomonas. Chemical reviews, 104(4), 1663-1685.
  • Yuan, J., Wang, C., Li, M., & Liu, Y. (2021). The role of bacteria in cancer therapy – enemies in the past, but allies at present. Journal of Cancer, 12(1), 1-13.
  • Batlle, E., Bacani, J., Begthel, H., Jonkheer, S., Gregorieff, A., van de Born, M., ... & Clevers, H. (2005). EphB receptor activity suppresses colorectal cancer progression.
  • Jubb, A. M., Zhong, F., Bheddah, S., Campbell, D. A., Tso, D. Y., Ho, C. C., ... & Koeppen, H. (2005). EphB2 is a prognostic factor in colorectal cancer. Clinical Cancer Research, 11(14), 5181-5187.
  • Kennedy, R. K., Veena, V., Naik, P. R., Lakshmi, P., Krishna, R., Sudharani, S., & Sakthivel, N. (2015). Phenazine-1-carboxamide (PCN) from Pseudomonas sp. strain PUP6 selectively induced apoptosis in lung (A549) and breast (MDA MB-231) cancer cells by inhibition of antiapoptotic Bcl-2 family proteins. Apoptosis, 20(6), 858-868.
  • Mavrodi, D. V., Blankenfeldt, W., & Thomashow, L. S. (2015). The structural biology of phenazine biosynthesis. Current opinion in structural biology, 35, 7-15.
  • Sies, H., & Jones, D. P. (2020). Reactive oxygen species (ROS) as pleiotropic physiological signalling agents. Nature Reviews Molecular Cell Biology, 21(7), 363-383.
  • Smalley, K. S., & Eisen, T. (2003). The role of the vascular endothelial growth factor (VEGF) pathway in melanoma. International journal of oncology, 23(4), 841-847.
  • Ferrara, N., Gerber, H. P., & LeCouter, J. (2003). The biology of VEGF and its receptors.

Sources

Introduction: The Scientific Imperative for Characterizing Phenazine-1,6-dicarboxylic Acid (PDC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Bioactivity Testing of Phenazine-1,6-dicarboxylic Acid

Phenazines are a large class of nitrogen-containing heterocyclic aromatic compounds produced by a wide array of microorganisms, including bacteria of the Pseudomonas and Streptomyces genera.[1][2][3][4] These molecules are noted for their distinctive colors and, more importantly, their diverse and potent biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties.[2][5][6] Their mechanism of action is frequently linked to their redox-active nature, which allows them to cycle between oxidized and reduced states, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in target organisms or cells.[1][7]

This compound (PDC), a core member of this family, is a key precursor in the biosynthesis of more complex phenazine derivatives.[3][4] Beyond its role as a biosynthetic intermediate, PDC itself has demonstrated significant bioactivity. Studies have confirmed its lethal activity against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria and notable cytotoxicity against human cancer cell lines, including those for breast (MCF7), cervical (HeLa), and colon (HT29) cancer.[2][8][9]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes and step-by-step protocols for the systematic in vitro evaluation of PDC's primary bioactivities: antimicrobial, anticancer, and anti-inflammatory. The methodologies are designed to be robust and self-validating, providing a solid foundation for further investigation into this promising natural product.

PART 1: Foundational Experimental Considerations

Before initiating specific bioactivity assays, careful preparation and consideration of the compound's properties are essential for generating reliable and reproducible data.

Solubility and Stock Solution Preparation

The accuracy of any in vitro assay begins with the precise preparation of the test compound. As a dicarboxylic acid, PDC's solubility is expected to be poor in neutral aqueous media.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).[1]

  • Protocol Insight: Always prepare a high-concentration stock in 100% DMSO. Subsequent dilutions for working solutions should be made in the appropriate sterile culture medium. It is critical to ensure that the final concentration of DMSO in the assay wells is non-toxic to the cells or microorganisms, typically ≤0.5%.

  • Trustworthiness Check: A vehicle control (culture medium with the same final concentration of DMSO used in the test wells) must be included in every experiment to nullify any effects of the solvent on the results. Prepare stock solutions fresh or store as small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Selecting an Effective Concentration Range

Guidance from existing literature can inform the selection of a starting concentration range for screening.

  • Antimicrobial Assays: Published data suggests PDC has lethal activity against bacteria at a concentration of 37 µM.[2] A screening range of 1 µM to 250 µM is a logical starting point.

  • Anticancer Assays: Cytotoxicity has been observed at concentrations between 5 and 20 µM.[8] A dose-response study using a range from 0.1 µM to 100 µM is recommended to determine the half-maximal inhibitory concentration (IC₅₀).

PART 2: Protocols for Antimicrobial Activity Assessment

The foundational bioactivity of many phenazines is their ability to inhibit microbial growth. The following protocols provide a comprehensive approach to quantifying the antimicrobial efficacy of PDC.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. The broth microdilution method is a quantitative and standardized technique for this determination.[1][10]

prep Prepare PDC Stock (in DMSO) serial Perform 2-fold Serial Dilutions of PDC in 96-well Plate (using sterile broth) prep->serial inoc Inoculate Wells with Standardized Microbial Suspension serial->inoc ctrl Prepare Controls: - Positive (Inoculum, no PDC) - Negative (Broth only) - Vehicle (Inoculum + DMSO) serial->ctrl incub Incubate Plate (e.g., 37°C, 18-24h) inoc->incub ctrl->incub read Read Results Visually or with Plate Reader (OD600) incub->read det Determine MIC: Lowest concentration with no visible growth read->det

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of PDC Stock: Dissolve PDC in DMSO to create a 10 mM stock solution.

  • Microorganism Preparation: Inoculate a single colony of the test microorganism (see Table 1) into appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a final standardized inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the PDC stock solution to the first column, creating an intermediate dilution.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Columns 11 and 12 will serve as controls.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well from columns 1-10 and to the positive/vehicle control wells in column 11. The final volume in these wells will be 110 µL. Add 10 µL of sterile broth to the negative control wells (column 12).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for E. coli and S. aureus, 30°C for C. albicans) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of PDC at which there is no visible turbidity (or a significant reduction in optical density at 600 nm compared to the positive control).

ParameterRecommended StrainsRationale
Test Organisms Staphylococcus aureus (Gram-positive)[7]Representative of common Gram-positive pathogens.
Escherichia coli (Gram-negative)[2][7]Representative of common Gram-negative pathogens.
Bacillus subtilis (Gram-positive)[2][10]A standard model organism for Gram-positive bacteria.
Candida albicans (Fungus)[7][10]A common pathogenic yeast to test for antifungal activity.
Culture Media Mueller-Hinton Broth (MHB)Standardized medium for antibiotic susceptibility testing.
Sabouraud Dextrose Broth (SDB)Standard medium for fungal growth.
PDC Conc. Range 1 - 256 µg/mLA broad range to capture the MIC value effectively.
Table 1. Recommended parameters for antimicrobial MIC testing of PDC.

PART 3: Protocols for Anticancer (Cytotoxicity) Assessment

PDC has been identified as having cytotoxic effects on cancer cells.[2][8] The MTT assay is a cornerstone method for quantifying this activity by measuring cell metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11][12]

seed Seed Cancer Cells in 96-well Plate and Allow Adherence (24h) treat Treat Cells with Serial Dilutions of PDC seed->treat ctrl Prepare Controls: - Untreated Cells - Vehicle (DMSO) Control seed->ctrl incub1 Incubate for Desired Exposure Time (24-72h) treat->incub1 ctrl->incub1 mtt Add MTT Reagent to Each Well incub1->mtt incub2 Incubate (2-4h) to Allow Formazan Crystal Formation mtt->incub2 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incub2->solubilize read Read Absorbance (e.g., at 570 nm) solubilize->read calc Calculate % Cell Viability and Determine IC50 Value read->calc

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

  • Cell Seeding: Seed cancer cells (see Table 2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PDC in complete culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of PDC (e.g., 0.1 to 100 µM). Include untreated and vehicle (DMSO) controls.

  • Incubation: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the log of the PDC concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended Cell LinesRationale
Test Cells HeLa (Cervical Cancer)[2][11]A commonly used, robust cancer cell line.
A549 (Lung Cancer)[11]A standard model for lung adenocarcinoma.
MCF-7 (Breast Cancer)[2]An estrogen receptor-positive breast cancer model.
HT-29 (Colon Cancer)[2]A well-characterized colon adenocarcinoma cell line.
Culture Media DMEM or RPMI-1640Dependent on the specific requirements of the cell line.
Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.Provides necessary growth factors and prevents contamination.
PDC Conc. Range 0.1 - 100 µMA range designed to capture the full dose-response curve and determine the IC₅₀.
Table 2. Recommended parameters for anticancer cytotoxicity testing of PDC.

PART 4: Protocols for Anti-inflammatory Activity Assessment

While less explored for PDC itself, many phenazine derivatives exhibit anti-inflammatory properties, making this a valuable area of investigation.[5][13][14] A key indicator of inflammation is the production of nitric oxide (NO) by macrophages upon stimulation.

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the effect of PDC on NO production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is unstable, so its production is measured indirectly by quantifying nitrite (NO₂⁻), a stable breakdown product, in the culture supernatant using the Griess reagent.[5][14]

cluster_cell Macrophage (RAW 264.7) cluster_inhibition Potential Inhibition by PDC LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signaling Cascade iNOS_exp iNOS Gene Transcription NFkB->iNOS_exp iNOS_prot iNOS Protein iNOS_exp->iNOS_prot Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS PDC_NFkB PDC? PDC_NFkB->NFkB PDC_iNOS PDC? PDC_iNOS->iNOS_prot

Caption: Potential inhibition points of PDC in the LPS-induced NO pathway.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Pre-treat the cells by replacing the medium with 100 µL of fresh medium containing various concentrations of PDC for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include controls: untreated cells, cells with LPS only, and cells with PDC only (to check for direct effects).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Trustworthiness Check: It is essential to run a parallel MTT assay on the remaining cells in the original plate. This ensures that any observed decrease in NO production is due to genuine anti-inflammatory activity and not simply because the compound was cytotoxic to the macrophages.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Testing Antimicrobial Activity of Synthetic Phenazines.
  • Lee, D., et al. (2021). Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028. Marine Drugs, 19(11), 621. [Link]

  • Sood, S., et al. (2009). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Walailak Journal of Science and Technology, 6(1), 79-91. [Link]

  • Li, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5345. [Link]

  • ResearchGate. (n.d.). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities.
  • Zhang, Y., et al. (2024). Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo. Journal of Natural Products. [Link]

  • El-Demerdash, A., et al. (2014). Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents. Marine Drugs, 12(6), 3380-3395. [Link]

  • International Journal of Chemical Studies. (2023). Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments.
  • Hu, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6668. [Link]

  • ResearchGate. (n.d.). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN.
  • ResearchGate. (n.d.). Enhanced Biosynthesis of this compound in Streptomyces coelicolor.
  • Ferreira, M., et al. (2024). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. Molecules, 29(11), 2530. [Link]

  • Ge, Y., et al. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. Frontiers in Microbiology, 11, 296. [Link]

  • Xu, H., et al. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Pharmaceuticals, 14(11), 1162. [Link]

  • Bag, S., et al. (2020). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society, 142(34), 14615-14625. [Link]

  • Yang, L., et al. (2021). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology, 12, 735626. [Link]

  • Dasgupta, D., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Applied Microbiology and Biotechnology, 99(22), 9539-9552. [Link]

  • Karuppiah, P., et al. (2015). Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species. Journal of Applied Biomedicine, 13(3), 225-233.
  • ResearchGate. (n.d.). Structures of anti-inflammatory phenazine and saphenic acid derivatives from marine bacteria and fungi.
  • ResearchGate. (n.d.). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells.
  • Blankenfeldt, W., & Fetzner, S. (2015). The structural biology of phenazine biosynthesis. Biological Chemistry, 396(9-10), 1097-1108. [Link]

  • Li, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5345. [Link]

  • ResearchGate. (n.d.). Characterization of phenazine and phenazine-1-carboxylic acid isolated from pseudomonas aeruginosa UPMP3 and their antifungal activities against ganoderma boninense.
  • Pseudomonas aeruginosa Metabolome Database. (n.d.). This compound (PAMDB100046).
  • Research and Reviews: A Journal of Pharmaceutical Science. (2016). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: A Journal of Pharmaceutical Science.

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Metabolic Engineering of Streptomyces for Pyridinedicarboxylic Acid (PDC) Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in microbial metabolic engineering and natural product synthesis.

Abstract: This document provides a comprehensive guide to the metabolic engineering of Streptomyces species for the enhanced production of pyridinedicarboxylic acids (PDCs), a class of compounds with significant industrial and pharmaceutical applications. We will delve into the rationale behind selecting Streptomyces as a production chassis, explore the native and heterologous biosynthetic pathways for PDCs, and provide detailed, field-proven protocols for genetic manipulation using CRISPR-Cas9 technology. Furthermore, this guide will cover fermentation optimization strategies and robust analytical methods for PDC quantification, ensuring a holistic approach to strain development and process validation.

Introduction: The Case for Streptomyces as a PDC Biofactory

Streptomyces, a genus of Gram-positive, filamentous bacteria, are renowned for their prolific production of a vast array of secondary metabolites, including a majority of clinically used antibiotics.[1][2] Their complex life cycle and sophisticated regulatory networks, while challenging, also present unique opportunities for metabolic engineering.[3][4] Several key characteristics make Streptomyces an ideal chassis for producing specialty chemicals like PDCs:

  • Diverse Metabolic Repertoire: Streptomyces possess a rich and versatile primary metabolism, providing a robust supply of precursor molecules essential for the biosynthesis of complex natural products.[5][6]

  • Genetic Tractability: A growing arsenal of genetic tools, including versatile cloning vectors and advanced CRISPR-Cas9 based genome editing systems, has greatly facilitated the genetic manipulation of Streptomyces.[7][8][9][10]

  • Proven Industrial Scalability: Many Streptomyces species have been successfully cultivated in large-scale industrial fermenters for the production of antibiotics and other bioactive compounds.[11][12]

Pyridinedicarboxylic acids (PDCs) are a family of heterocyclic compounds with various isomers, such as 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) and 2,6-pyridinedicarboxylic acid (dipicolinic acid), which serve as valuable building blocks for pharmaceuticals, polymers, and agrochemicals.[13] While chemical synthesis routes exist, a bio-based production platform offers a more sustainable and potentially cost-effective alternative.

Biosynthetic Pathways and Metabolic Engineering Targets

The biosynthesis of PDCs in microorganisms can be achieved through the strategic rerouting of aromatic amino acid degradation pathways or by introducing heterologous gene clusters. A common strategy involves engineering the degradation pathway of protocatechuate (PCA), a key intermediate in the breakdown of lignin-derived aromatic compounds.

Rerouting Native Metabolism

In some bacteria, such as Rhodococcus jostii, the native pathway for PCA degradation can be engineered to produce PDCs.[14] This typically involves the deletion of genes responsible for the downstream metabolism of PCA and the introduction of enzymes that catalyze the conversion of PCA intermediates into PDCs.[14] While this approach has been demonstrated, the introduction of a complete heterologous pathway in a well-characterized Streptomyces host can offer more predictable and controllable production.

Heterologous Expression of PDC Biosynthesis Genes

A more direct approach involves the heterologous expression of a biosynthetic gene cluster (BGC) responsible for PDC production in a suitable Streptomyces host.[15][16][17] This strategy allows for the selection of a host strain with favorable growth characteristics and a well-understood metabolic background.

The core of this strategy lies in identifying and expressing the key enzymes that convert primary metabolites into the desired PDC. For instance, the conversion of a precursor like L-aspartate and dihydroxyacetone phosphate can be engineered to funnel into the PDC biosynthetic pathway.

Below is a conceptual workflow for engineering a Streptomyces host for PDC production:

PDC_Production_Workflow cluster_0 Strain Engineering cluster_1 Process Optimization Precursor_Supply Enhance Precursor Supply (e.g., L-aspartate) Pathway_Introduction Introduce PDC Biosynthesis Genes Precursor_Supply->Pathway_Introduction Provides Substrate Fermentation Optimize Fermentation (Media, pH, Temp) Pathway_Introduction->Fermentation Engineered Strain Competing_Pathways Knockout Competing Pathways Competing_Pathways->Pathway_Introduction Increases Flux PDC_Quantification Quantify PDC (HPLC) Fermentation->PDC_Quantification Culture Broth

Caption: A conceptual workflow for PDC production in Streptomyces.

Core Protocols: A Step-by-Step Guide

This section provides detailed protocols for the key experimental procedures involved in the metabolic engineering of Streptomyces for PDC production.

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces

The CRISPR-Cas9 system has emerged as a powerful tool for precise and efficient genome editing in Streptomyces.[9][10][18][19][20][21] This protocol outlines the steps for deleting a target gene involved in a competing metabolic pathway to enhance the flux towards PDC biosynthesis.

Rationale: Deleting genes encoding for enzymes that divert key precursors away from the PDC pathway is a critical step in maximizing product yield. The CRISPR-Cas9 system allows for targeted double-strand breaks in the chromosome, which, when repaired by homologous recombination with a provided template, results in the desired gene deletion.[21]

Materials:

  • Streptomyces host strain (e.g., S. coelicolor M1146, a strain with several secondary metabolite gene clusters deleted).[6]

  • CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-2).[21]

  • E. coli S17-1 for conjugation.

  • ISP4 medium for Streptomyces conjugation.

  • Appropriate antibiotics for selection.

  • PCR reagents for verification.

Procedure:

  • Design of sgRNA and Homology Arms:

    • Identify a 20-bp target sequence (protospacer) within the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

    • Design and synthesize two homology arms (typically 1-2 kb each) flanking the target gene. These will serve as the repair template for homologous recombination.

  • Construction of the Editing Plasmid:

    • Clone the designed sgRNA into the CRISPR-Cas9 plasmid.

    • Clone the synthesized homology arms into the same plasmid.

  • Transformation into E. coli S17-1:

    • Transform the constructed editing plasmid into E. coli S17-1 competent cells.

  • Intergeneric Conjugation:

    • Grow E. coli S17-1 containing the editing plasmid and the recipient Streptomyces strain to mid-log phase.

    • Mix the cultures and spot them onto ISP4 agar plates. Incubate at 30°C for 16-20 hours.

    • Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants.

  • Screening and Verification:

    • Isolate individual Streptomyces colonies and screen for the desired gene deletion by colony PCR using primers that flank the deleted region.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Heterologous Expression of the PDC Biosynthetic Gene Cluster

This protocol describes the introduction of the PDC biosynthetic gene cluster into the engineered Streptomyces host.

Rationale: The successful expression of the heterologous pathway is the cornerstone of producing the target compound. The choice of expression vector and promoter is crucial for achieving high-level production.

Materials:

  • Engineered Streptomyces host strain (from Protocol 3.1).

  • An integrative or autonomously replicating expression vector suitable for Streptomyces.[7][22]

  • A strong constitutive or inducible promoter.

  • The PDC biosynthetic gene cluster (synthesized or cloned from a native producer).

  • Protoplast buffer and PEG for transformation.

Procedure:

  • Plasmid Construction:

    • Clone the PDC biosynthetic gene cluster under the control of a strong promoter in the chosen expression vector.

  • Preparation of Streptomyces Protoplasts:

    • Grow the engineered Streptomyces strain in liquid medium containing glycine.

    • Harvest the mycelium and treat with lysozyme to generate protoplasts.

  • Transformation:

    • Mix the protoplasts with the expression plasmid and add PEG to facilitate DNA uptake.[22]

    • Plate the transformed protoplasts on a regeneration medium.

  • Selection and Verification:

    • Select for transformants using the appropriate antibiotic marker on the expression vector.

    • Verify the presence of the PDC gene cluster in the transformants by PCR.

Fermentation and Production Analysis

Once the engineered strain is constructed, the next critical phase is to optimize the fermentation conditions to maximize PDC production and to accurately quantify the product.

Fermentation Optimization

The composition of the fermentation medium and the physical parameters of the culture can significantly impact the yield of the desired product.

Key Parameters for Optimization:

ParameterRationaleTypical Range
Carbon Source Provides the primary energy and carbon building blocks. Glucose and starch are common choices.[12][23]20-40 g/L
Nitrogen Source Essential for biomass and enzyme synthesis. Soybean meal and yeast extract are frequently used.[12][24][25]10-20 g/L
pH Affects enzyme activity and nutrient uptake.6.5 - 7.5
Temperature Influences growth rate and metabolic activity.28-30°C
Aeration & Agitation Crucial for supplying oxygen to these aerobic bacteria.Varies with fermenter scale

A systematic approach, such as response surface methodology, can be employed to efficiently optimize these parameters.[26]

Protocol 3: Quantification of PDC by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the produced PDC is essential for evaluating the success of the metabolic engineering efforts and for process optimization.

Rationale: HPLC provides a robust and sensitive method for separating and quantifying different PDC isomers from the complex fermentation broth.[27][28][29]

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase (e.g., acetonitrile and a buffered aqueous solution).[28]

  • PDC standards of known concentration.

  • Centrifuge and filters for sample preparation.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the biomass.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a gradient or isocratic elution method to separate the PDC isomers.

    • Detect the PDCs by their UV absorbance at a specific wavelength (e.g., 255 nm).[27]

  • Quantification:

    • Generate a standard curve by running known concentrations of the PDC standard.

    • Determine the concentration of PDC in the sample by comparing its peak area to the standard curve.

Conclusion and Future Perspectives

The metabolic engineering of Streptomyces presents a promising avenue for the sustainable production of valuable pyridinedicarboxylic acids. The methodologies outlined in this guide, from rational strain design using CRISPR-Cas9 to systematic fermentation optimization and robust analytical techniques, provide a solid foundation for developing high-yielding PDC production strains.

Future efforts in this field will likely focus on the application of systems biology approaches to further understand and optimize the metabolic landscape of Streptomyces.[4][30] The discovery and characterization of novel biosynthetic pathways and the development of more sophisticated genetic tools will continue to expand the potential of Streptomyces as a versatile and powerful chassis for the production of a wide range of valuable chemicals.[31][32]

References

  • Full article: Tools for metabolic engineering in Streptomyces. (n.d.). Taylor & Francis.
  • Luzhetskyy, A., et al. (2007). Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment. PMC.
  • Tools for metabolic engineering in Streptomyces. (2014). PMC.
  • Genetic manipulation of antibiotic-producing Streptomyces. (1998). PubMed.
  • Synthetic Biology Tools for Novel Secondary Metabolite Discovery in Streptomyces. (n.d.). Journal of Microbiology and Biotechnology.
  • [Progress in developing and applying Streptomyces chassis - A review]. (2016). PubMed.
  • Building Streptomyces albus as a chassis for synthesis of bacterial terpenoids. (n.d.). Royal Society of Chemistry.
  • CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces. (n.d.). Frontiers.
  • Building a highly efficient Streptomyces super-chassis for secondary metabolite production by reprogramming naturally-evolved multifaceted shifts | Request PDF. (n.d.).
  • Streptomyces species: Ideal chassis for natural product discovery and overproduction. (2018). PubMed.
  • Streptomyces as Microbial Chassis for Heterologous Protein Expression. (n.d.). PMC.
  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.).
  • CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipul
  • Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chrom
  • Determination of 2,6-pyridinedicarboxylic acid in peach juice | Request PDF. (n.d.).
  • Colorimetric Determination of 2,5-Pyridinedicarboxylic Acid. (n.d.). Analytical Chemistry.
  • Engineered CRISPR-Cas9 for Streptomyces sp. genome editing to improve specialized metabolite production. (n.d.). PMC.
  • Engineered CRISPR-Cas9 for Streptomyces sp. genome editing to improve specialized metabolite production. (n.d.). Korea Advanced Institute of Science and Technology.
  • Successful metabolic engineering projects for Streptomycetes during the last decade. (n.d.). SpringerLink.
  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. (2013). NASA.
  • Metabolic engineering of Streptomyces to enhance the synthesis of valuable n
  • Nutrient-depended metabolic switching during batch cultivation of Streptomyces coelicolor explored with absolute quantitative mass spectrometry-based metabolite profiling. (2022). PMC.
  • Metabolic engineering of Streptomyces to enhance the synthesis of valuable n
  • Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts. (2021). PubMed.
  • 2,6-Pyridinedicarboxylic acid for ion chromatography, = 99.5 T 499-83-2. (n.d.). Sigma-Aldrich.
  • Tools for metabolic engineering in Streptomyces. (2014). PubMed.
  • CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of N
  • Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. (n.d.). Frontiers.
  • Recent Advances in the Heterologous Biosynthesis of Natural Products
  • Direct Cloning and Heterologous Expression of the Dmxorosin Biosynthetic Gene Cluster from Streptomyces thermolilacinus SPC6, a Halotolerant Actinomycete Isolated
  • Generation of pyridine-dicarboxylic acid bioproducts (in green) via... (n.d.).
  • metabolic-engineering-of-streptomyces-to-enhance-the-synthesis-of-valuable-n
  • Heterologous Expression of Daptomycin Biosynthetic Gene Cluster Via Streptomyces Artificial Chromosome Vector System. (2019). PubMed.
  • Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production. (2024). Frontiers.
  • Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. (n.d.). PMC.
  • Showing metabocard for 2,6-Pyridinedicarboxylic acid (HMDB0033161). (n.d.).
  • Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp.
  • Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). (n.d.).
  • Streptomyces: host for refactoring of diverse bioactive secondary metabolites. (n.d.). PMC.
  • Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. (n.d.).
  • Optimization of fermentation conditions to increase the production of antifungal metabolites
  • Streptomyces: The biofactory of secondary metabolites. (n.d.). PMC.
  • Pyridinedicarboxylic acid. (n.d.). Wikipedia.
  • Biosynthesis of Polyketides in Streptomyces. (n.d.). MDPI.
  • Recent insights into the implications of metabolism in plasmacytoid dendritic cell inn
  • Natural Products Biosynthesis by Streptomyces netropsis IMV Ac-5025 under Exogenous Sterol Action. (2024). NIH.

Sources

Author's Foreword: A Modern Approach to Phenazine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Identification of Phenazine Derivatives

Phenazine natural products represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds with significant pharmacological potential, including antimicrobial, anticancer, and antiparasitic activities.[1][2][3] Their unique redox properties are central to their biological function, making them a fertile ground for drug discovery and development.[2][4] However, the successful synthesis or isolation of a novel phenazine derivative is merely the first step. Unambiguous structural confirmation is paramount, as subtle changes in substitution patterns can dramatically alter biological activity.

This guide is designed for researchers, scientists, and drug development professionals engaged in the study of phenazines. Moving beyond a simple recitation of procedures, this document provides a holistic analytical strategy, explaining the causality behind experimental choices. We will explore a multi-technique approach, demonstrating how chromatography, spectroscopy, and spectrometry are synergistically employed to move from a crude sample to a fully validated molecular structure. Each protocol is presented as a self-validating system, ensuring the integrity and reproducibility of your results.

Section 1: The Foundational Workflow - A Strategy for Identification

The identification of a phenazine derivative is not a linear process but an integrated workflow. The choice and sequence of analytical techniques are dictated by the sample's purity and the specific questions being asked. A typical, robust workflow involves initial separation and purity assessment, followed by preliminary spectroscopic analysis, and culminating in definitive structural elucidation.

The following diagram illustrates the logical progression for characterizing a novel phenazine derivative.

G cluster_0 Phase 1: Purification & Purity Assessment cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Definitive Structure Elucidation Crude_Sample Crude Product (Synthesis or Extraction) TLC Thin-Layer Chromatography (TLC) Crude_Sample->TLC Optimize Separation Col_Chrom Column Chromatography TLC->Col_Chrom Guide Purification HPLC_Purity HPLC Purity Check Col_Chrom->HPLC_Purity Assess Purity >95% UV_Vis UV-Vis Spectroscopy HPLC_Purity->UV_Vis Purified Sample LC_MS LC-MS Analysis UV_Vis->LC_MS Confirm Chromophore HRMS High-Resolution MS (HRMS) LC_MS->HRMS Obtain Exact Mass NMR 1D & 2D NMR Spectroscopy HRMS->NMR Confirm Elemental Comp. Final_Structure Validated Structure NMR->Final_Structure G cluster_0 LC-MS System HPLC HPLC ESI ESI Source HPLC->ESI Eluent MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Ions Detector Detector MS->Detector Separated Ions Data Mass Spectrum (Intensity vs. m/z) Detector->Data

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenazine Production in Pseudomonas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing phenazine production in Pseudomonas. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield of these versatile secondary metabolites. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with Pseudomonas phenazine production.

Q1: What are the most critical factors influencing phenazine yield?

A1: Phenazine production is a complex process influenced by a combination of genetic and environmental factors. The most critical parameters to control are culture medium composition (carbon and nitrogen sources), aeration, temperature, and pH.[1][2] The genetic background of your Pseudomonas strain and the intricate quorum sensing (QS) regulatory networks also play a pivotal role.[3][4]

Q2: Which Pseudomonas species are best for producing specific phenazines?

A2: Different species and even strains within the same species can produce a diverse array of phenazine derivatives. For example, Pseudomonas aeruginosa is well-known for producing pyocyanin (PYO), phenazine-1-carboxylic acid (PCA), and phenazine-1-carboxamide (PCN).[2][5] Pseudomonas chlororaphis is often utilized for producing PCA, 2-hydroxyphenazine (2-OH-PHZ), and PCN.[2] The choice of species and strain is therefore a critical first step depending on the target phenazine derivative.

Q3: What is the role of quorum sensing in phenazine production?

A3: Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, three interconnected QS systems (las, rhl, and pqs) are central to the regulation of phenazine biosynthesis.[3][4] These systems control the expression of the two primary phenazine biosynthetic operons, phzA1-G1 and phzA2-G2.[6][7] Essentially, as the bacterial population grows, the accumulation of QS signal molecules triggers the activation of these operons, leading to phenazine production.[8]

Q4: Can I use a minimal medium for phenazine production?

A4: While rich media like King's A or King's B are commonly used to enhance pigment production, minimal media such as M9 can be employed, though they may result in lower yields without optimization.[9][10] In some cases, specific minimal media formulations have been developed to support phenazine synthesis effectively.[11][12] Minimal media offer the advantage of a defined composition, which is beneficial for metabolic studies and for understanding the specific nutritional requirements for phenazine production.[13][14]

Q5: How does temperature affect the type of phenazine produced?

A5: Temperature can significantly influence the relative amounts of different phenazine derivatives. For instance, in P. aeruginosa PAO1, a temperature of 37°C favors the production of pyocyanin (PYO), while in other strains like Pseudomonas sp. M18, 28°C leads to a higher ratio of phenazine-1-carboxylic acid (PCA) to PYO.[15] This is often due to the temperature-dependent expression of genes like phzM, which is involved in the conversion of PCA to PYO.[15]

Troubleshooting Guide

This guide provides solutions to common problems encountered during phenazine production experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Phenazine Yield Suboptimal Media Composition: Inappropriate carbon-to-nitrogen ratio, lack of essential precursors.- Optimize Carbon Source: Glucose and glycerol are often effective carbon sources.[2] Test a range of concentrations. - Optimize Nitrogen Source: Peptone, tryptone, and soytone have been shown to enhance production.[2][16] - Screen Different Media: Compare yields in rich media (e.g., King's A, King's B) and optimized minimal media.[10][17][18][19][20]
Inadequate Aeration: Oxygen is crucial for phenazine biosynthesis and redox cycling.[1][21]- Increase Shaking Speed: For flask cultures, use a higher RPM (e.g., 200-250 rpm). - Use Baffled Flasks: These increase the surface area for oxygen exchange. - Optimize Culture Volume: Maintain a low culture volume to flask volume ratio (e.g., 1:5 or 1:10).
Incorrect pH: The optimal pH for phenazine production is typically around 7.0-7.2.[22]- Buffer the Medium: Use a suitable buffer (e.g., phosphate buffer) to maintain a stable pH. - Monitor and Adjust pH: During fermentation, monitor the pH and adjust as necessary.
Inconsistent Production Between Batches Variability in Inoculum: Differences in the age or density of the starter culture.- Standardize Inoculum Preparation: Always use a fresh overnight culture grown under the same conditions. - Standardize Inoculum Density: Inoculate with a consistent starting OD600 (e.g., 0.05).
Genetic Instability: Loss of phenazine-producing capabilities over successive subcultures.- Use Fresh Cultures: Avoid excessive subculturing. Prepare fresh cultures from frozen glycerol stocks. - Proper Stock Maintenance: Store glycerol stocks at -80°C for long-term stability.
Wrong Phenazine Derivative Produced Strain-Specific Genetics: The genetic makeup of your strain dictates which phenazine-modifying enzymes (e.g., phzM, phzS, phzH) are present and active.[7][23][24]- Verify Strain Genotype: If possible, confirm the presence of the necessary genes for your target phenazine. - Select a Different Strain: Choose a strain known to produce the desired derivative.
Influence of Culture Conditions: As noted, temperature can alter the ratio of phenazine derivatives.[15]- Optimize Temperature: Experiment with different incubation temperatures (e.g., 28°C vs. 37°C) to shift production towards your target molecule.[2]
Difficulty in Extracting/Quantifying Phenazines Inefficient Extraction Method: The chosen solvent may not be optimal for the target phenazine.- Acidified Chloroform Extraction: This is a robust and widely used method for extracting pyocyanin and other phenazines from culture supernatants.[25] - Solid-Phase Extraction: For purification, column chromatography with resins like Amberlite XAD-16 or silica gel can be effective.[26]
Inaccurate Quantification: Spectrophotometric methods can be confounded by overlapping absorbance spectra of different phenazines.- HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying individual phenazine compounds.[27][28] - Use Pure Standards: For accurate quantification, create a standard curve using purified standards of your target phenazine(s).

Key Experimental Protocols

Protocol 1: General Culture for Phenazine Production
  • Media Preparation:

    • Prepare King's B (KB) medium (for fluorescein and general phenazine production) or King's A (KA) medium (specifically enhances pyocyanin).[17][18][19][20]

    • Alternatively, prepare an optimized M9 minimal medium supplemented with a suitable carbon source (e.g., 0.4% glucose or glycerol).[13][14][29]

    • Autoclave the medium and allow it to cool.

  • Inoculation:

    • Prepare a starter culture by inoculating a single colony of your Pseudomonas strain into 5 mL of the chosen medium.

    • Incubate overnight at the desired temperature (e.g., 28°C or 37°C) with shaking (200-250 rpm).

    • Inoculate the main culture flask (e.g., 50 mL of medium in a 250 mL baffled flask) with the starter culture to a starting OD600 of 0.05.

  • Incubation:

    • Incubate the main culture under the same conditions as the starter culture for 24-72 hours.

    • Monitor the culture for color development, which indicates phenazine production.

Protocol 2: Phenazine Extraction and Quantification
  • Sample Preparation:

    • Centrifuge the bacterial culture (e.g., 5,000 x g for 10 minutes) to pellet the cells.

    • Carefully collect the supernatant for extraction.

  • Chloroform Extraction (for Pyocyanin):

    • To 1 mL of culture supernatant, add 0.6 mL of chloroform and vortex vigorously for 30 seconds.

    • Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.

    • Transfer the chloroform layer to a new tube.

    • Add 0.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

    • Measure the absorbance of the top layer at 520 nm.

  • Quantification using HPLC:

    • Filter the culture supernatant through a 0.22 µm filter.

    • Inject the filtered supernatant onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) to separate the phenazine derivatives.

    • Detect the phenazines using a UV-Vis detector at appropriate wavelengths (e.g., 365 nm for PCA).[27]

    • Quantify the concentration by comparing the peak areas to a standard curve generated with pure phenazine standards.

Visualizing Key Pathways and Workflows

Phenazine Biosynthesis Pathway

The core phenazine biosynthesis pathway begins with chorismic acid, a key intermediate in the shikimate pathway. Two nearly identical operons, phz1 and phz2, encode the enzymes that convert chorismic acid to phenazine-1-carboxylic acid (PCA).[6][23][24] PCA then serves as a precursor for the synthesis of other phenazine derivatives through the action of modifying enzymes.

Phenazine_Biosynthesis Chorismic_Acid Chorismic Acid phz1_operon phzA1-G1 operon Chorismic_Acid->phz1_operon phz2_operon phzA2-G2 operon Chorismic_Acid->phz2_operon PCA Phenazine-1-Carboxylic Acid (PCA) phz1_operon->PCA phz2_operon->PCA PhzM_PhzS PhzM, PhzS PCA->PhzM_PhzS PhzH PhzH PCA->PhzH PhzS_only PhzS PCA->PhzS_only PYO Pyocyanin (PYO) PhzM_PhzS->PYO PCN Phenazine-1-Carboxamide (PCN) PhzH->PCN OH_PHZ 1-Hydroxyphenazine (1-OH-PHZ) PhzS_only->OH_PHZ

Caption: Core phenazine biosynthesis pathway in Pseudomonas.

Quorum Sensing Regulation of Phenazine Production

The production of phenazines is tightly controlled by a hierarchical quorum sensing (QS) network, ensuring that these metabolites are produced in a cell-density-dependent manner.

Quorum_Sensing_Regulation lasR LasR rhlR RhlR lasR->rhlR Controls pqsR PqsR lasR->pqsR Controls phz_operons phz1 and phz2 operons rhlR->phz_operons Regulates pqsR->phz_operons Regulates Phenazines Phenazine Production phz_operons->Phenazines Cell_Density High Cell Density Cell_Density->lasR Activates Cell_Density->rhlR Activates Cell_Density->pqsR Activates

Caption: Simplified quorum sensing cascade regulating phenazine production.

Experimental Workflow for Optimization

A systematic approach is crucial for successfully optimizing phenazine production. The following workflow outlines the key steps from initial screening to scaled-up production.

Optimization_Workflow Start Strain Selection Media_Screening Media Screening (Rich vs. Minimal) Start->Media_Screening Parameter_Optimization Physical Parameter Optimization (Temp, pH, Aeration) Media_Screening->Parameter_Optimization Analysis Extraction & Quantification (HPLC) Parameter_Optimization->Analysis Data_Evaluation Data Evaluation & Iteration Analysis->Data_Evaluation Data_Evaluation->Media_Screening Re-optimize Scale_Up Scale-Up Fermentation Data_Evaluation->Scale_Up Proceed End Optimized Production Scale_Up->End

Caption: Systematic workflow for optimizing phenazine production.

References

  • Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2018). Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N. Frontiers in Cellular and Infection Microbiology, 8, 252. [Link]

  • Xia, L., Li, Y., Wang, Y., Zhou, H., & Qu, Y. (2024). Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin. Antimicrobial Agents and Chemotherapy, 68(5), e0011824. [Link]

  • Dietrich, L. E. P., Okegbe, C., Price-Whelan, A., Sakhtah, H., & Newman, D. K. (2012). The Roles and Regulation of the Redundant Phenazine Biosynthetic Operons in Pseudomonas aeruginosa PA14. Columbia Academic Commons. [Link]

  • Xia, L., Li, Y., Wang, Y., Zhou, H., & Qu, Y. (2024). Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin. PubMed. [Link]

  • Xia, L., Li, Y., Wang, Y., Zhou, H., & Qu, Y. (2024). Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin. Antimicrobial Agents and Chemotherapy. [Link]

  • Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2018). Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N. PubMed. [Link]

  • Yuan, Z., Liu, C., Liu, Y., & Zhou, Z. (2008). Optimization of critical medium components using response surface methodology for phenazine-1-carboxylic acid production by Pseudomonas sp. M-18Q. Journal of Bioscience and Bioengineering, 105(3), 232-237. [Link]

  • Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2018). Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N. PMC. [Link]

  • Li, Y., Liu, Y., Zhang, J., Chen, Y., & Zhang, G. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Microbiology, 14, 1169865. [Link]

  • Peng, H., Li, Y., Li, Y., & Zhang, G. (2022). Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5ΔfleQΔrelA through Fermentation Optimization. MDPI. [Link]

  • Wikipedia contributors. (2024). Pseudomonas aeruginosa. Wikipedia. [Link]

  • Weßler, F., et al. (2020). Controlling the Production of Pseudomonas Phenazines by Modulating the Genetic Repertoire. ResearchGate. [Link]

  • Jayapal, D., et al. (2019). Boosting Heterologous Phenazine Production in Pseudomonas putida KT2440 Through the Exploration of the Natural Sequence Space. Frontiers in Bioengineering and Biotechnology. [Link]

  • Yue, X., et al. (2023). Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. PubMed Central. [Link]

  • Schneider, P., et al. (2018). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. MDPI. [Link]

  • Zhang, J., et al. (2023). Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium. PMC. [Link]

  • Zhang, J., et al. (2023). Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium. ResearchGate. [Link]

  • Huang, X., et al. (2009). Temperature-Dependent Expression of phzM and Its Regulatory Genes lasI and ptsP in Rhizosphere Isolate Pseudomonas sp. Strain M18. PubMed Central. [Link]

  • Whistler, C. A., & Pierson, L. S. (2003). Repression of Phenazine Antibiotic Production in Pseudomonas aureofaciens Strain 30-84 by RpeA. PMC. [Link]

  • Das, T., & Manefield, M. (2012). Phenazine production enhances extracellular DNA release via hydrogen peroxide generation in Pseudomonas aeruginosa. PMC. [Link]

  • Kern, S. E., & Newman, D. K. (2014). Measurement of Phenazines in Bacterial Cultures. Springer Nature Experiments. [Link]

  • Jayapal, D., et al. (2019). Boosting Heterologous Phenazine Production in Pseudomonas putida KT2440 Through the Exploration of the Natural Sequence Space. PubMed Central. [Link]

  • Galkin, A., & Kholodenko, R. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol. [Link]

  • Abd El-Halim, H. M., et al. (2013). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ThaiScience. [Link]

  • Rice University Campus Wiki. (n.d.). M9 Medium. [Link]

  • Wang, Y., et al. (2011). Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. Journal of Bacteriology. [Link]

  • ResearchGate. (n.d.). Phenazine production in King's B broth by the 63 strains under study. [Link]

  • Dietrich, L. E. P., et al. (2013). Redundant phenazine operons in Pseudomonas aeruginosa exhibit environment-dependent expression and differential roles in pathogenicity. PubMed Central. [Link]

  • Protocols.io. (2024). M9 minimal medium. [Link]

  • Bendebury, A. (2018). Phenazine Homeostasis in Pseudomonas aeruginosa Biofilms. Academic Commons. [Link]

  • Saunders, S. H., et al. (2019). Phenazine production promotes antibiotic tolerance and metabolic heterogeneity in Pseudomonas aeruginosa biofilms. PMC. [Link]

  • HiMedia Laboratories. (n.d.). Kings Medium A Base - Technical Data. [Link]

  • Protocols.io. (2023). Standard M9 minimal medium. [Link]

  • Saunders, S. H., et al. (2019). Phenazine production promotes antibiotic tolerance and metabolic heterogeneity in Pseudomonas aeruginosa biofilms. ResearchGate. [Link]

  • Bio-Rad. (n.d.). King B 55278 - pseudomonas differentiation medium. [Link]

  • Al-Shammari, A. M. J. K. (2016). Isolation and characterization of phenazine produced from mutant Pseudomonas aeruginosa. International Journal of Advanced Research in Biological Sciences, 3(10), 1-8. [Link]

  • HiMedia Laboratories. (n.d.). King's medium B Base. [Link]

  • Saucedo-Mora, M. A., et al. (2021). Spatial heterogeneity in biofilm metabolism elicited by local control of phenazine methylation. PNAS. [Link]

  • ResearchGate. (2020). Extraction, purification and characterization of phenazine from Pseudomonas aeruginosa isolate of wastewater sources: a panacea towards clinical pathogens. [Link]

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Technical Support Center: Overcoming Solubility Challenges with Phenazine-1,6-dicarboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenazine-1,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles during their in-vitro and in-vivo assays. Low aqueous solubility is a common yet significant hurdle that can lead to inconsistent data, underestimated compound potency, and misleading structure-activity relationships (SAR)[1][2]. This document provides a series of structured troubleshooting guides and protocols to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening?

A: This is a classic sign of a compound "crashing out" of solution. This compound, like many organic molecules, is significantly more soluble in a polar aprotic solvent like DMSO than in a neutral aqueous buffer[3]. When the DMSO stock is diluted into the aqueous phase, the solvent environment changes dramatically, and the concentration of the compound exceeds its solubility limit in the final buffer, causing it to precipitate[1][4].

Q2: What is the best solvent for my primary stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and generally effective solvent for preparing high-concentration stock solutions (e.g., 10-30 mM) of phenazine compounds[1][5][6]. However, it is crucial to use high-purity, anhydrous DMSO, as it is hygroscopic, and absorbed water can reduce the compound's solubility over time[7]. For certain applications, N,N-dimethylformamide (DMF) can also be considered.

Q3: How can I quickly improve the solubility in my assay without completely changing my buffer system?

A: The most direct method is to slightly increase the pH of your final assay buffer. This compound has two carboxylic acid groups. By raising the pH to 7.5 or higher, you deprotonate these groups, forming a much more water-soluble dicarboxylate salt[8][9]. Another quick method is to incorporate a small, permissible amount of a co-solvent like ethanol or propylene glycol in your final assay medium, ensuring you have run appropriate vehicle controls to check for solvent toxicity or assay interference[10].

Q4: At what pH is this compound most soluble?

A: Solubility will increase significantly as the pH rises above the pKa of the carboxylic acid groups. The fully deprotonated dicarboxylate form, which is the major species at a physiological pH of 7.3 and above, is the most water-soluble[8]. Therefore, adjusting the pH of your aqueous solutions to be slightly basic (e.g., pH 7.5 - 8.5) is the most effective strategy. This principle is widely used for acidic compounds to enhance aqueous solubility[11][][13].

Q5: Can I heat the solution to get the compound to dissolve?

A: Gentle warming and sonication can help dissolve the compound initially in the stock solvent (e.g., DMSO). However, this is not a permanent solution for poor solubility in the final aqueous assay buffer. The compound may precipitate out again as the solution cools to the assay temperature. Furthermore, prolonged heating can risk thermal degradation of the compound.

Section 2: Troubleshooting Workflow: A Step-by-Step Guide

When encountering precipitation, follow this decision tree to systematically identify and solve the solubility issue. Each step in the diagram corresponds to a detailed strategy in the subsequent sections.

G start Precipitation Observed in Assay Well? check_stock 1. Validate Stock Solution (Visual check, concentration) start->check_stock Yes primary_strategy 2. Implement Primary Solubilization Strategy check_stock->primary_strategy Stock OK strategy_ph Strategy A: pH Adjustment (Recommended First Step) primary_strategy->strategy_ph strategy_cosolvent Strategy B: Co-solvent Use (If pH change is not possible) primary_strategy->strategy_cosolvent advanced_strategy 3. Use Advanced Strategy (If primary fails) strategy_ph->advanced_strategy Fails or Interferes end_ok Problem Resolved: Proceed with Assay strategy_ph->end_ok Success strategy_cosolvent->advanced_strategy Fails or Interferes strategy_cosolvent->end_ok Success strategy_cd Strategy C: Cyclodextrin Complexation advanced_strategy->strategy_cd strategy_cd->end_ok Success

Caption: Troubleshooting decision tree for solubility issues.

Section 3: In-Depth Solubilization Strategies
3.1 Strategy A: pH-Mediated Solubilization (Primary Recommendation)
  • The Principle: The two carboxylic acid functional groups on this compound are weakly acidic. In a neutral or acidic aqueous environment, they exist in their protonated (-COOH) form, which is less polar and has low water solubility. By increasing the pH of the solution to a value above their pKa, these groups lose a proton (deprotonate) to become carboxylate anions (-COO⁻)[9][14]. The resulting charged molecule, phenazine-1,6-dicarboxylate, is significantly more polar and thus more soluble in water[8].

  • Practical Steps:

    • Prepare your assay buffer (e.g., Phosphate, Tris, HEPES) and adjust its pH to be in the range of 7.5 to 8.5.

    • Validate that your assay's biological components (e.g., enzymes, cells) are stable and functional at this adjusted pH.

    • When diluting your DMSO stock, add it to the pH-adjusted buffer.

    • For preparing an aqueous stock, you can dissolve the compound directly in a dilute basic solution (e.g., 50-100 mM sodium bicarbonate or a buffer at pH 8.5).

  • Data Summary:

ProsCons
Highly effective for this specific molecule.May not be suitable for pH-sensitive assays.
Simple to implement with standard buffers[].Potential for salt effects at high buffer concentrations.
Avoids organic solvents that could interfere with the assay.Requires validation of biological activity at the new pH.
3.2 Strategy B: Utilizing Co-solvents
  • The Principle: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution in small amounts, reduces the overall polarity of the solvent system[10]. This reduction in polarity makes the environment more favorable for less polar molecules like this compound, thereby increasing its solubility.

  • Practical Steps:

    • Identify a co-solvent compatible with your assay. Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400)[].

    • Determine the maximum allowable concentration of the co-solvent that does not affect your assay's performance (e.g., enzyme activity, cell viability). This is typically below 1% (v/v), and ideally below 0.5%[5].

    • Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent before the final dilution into the assay buffer.

    • Crucially, ensure all experimental conditions, including controls, contain the exact same final concentration of the co-solvent and DMSO.

  • Data Summary:

ProsCons
Effective for many poorly soluble compounds[15].High potential for assay interference or solvent toxicity[5].
Can be used when pH modification is not an option.Requires extensive validation with vehicle controls.
A wide range of co-solvents are available.May alter protein conformation or cell membrane integrity.
3.3 Strategy C: Complexation with Cyclodextrins (Advanced)
  • The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity[16]. They can encapsulate poorly soluble "guest" molecules, like the phenazine core of your compound, within this cavity. This forms a stable, water-soluble inclusion complex, effectively shielding the hydrophobic part of the molecule from the aqueous environment and dramatically increasing its apparent solubility[][18][19].

  • Practical Steps:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical research due to its high water solubility and low toxicity[19].

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

    • Add the this compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.

    • Allow the complex to form by stirring or sonicating the mixture until the solution is clear. This may take from minutes to hours.

  • Data Summary:

ProsCons
Very effective at increasing aqueous solubility[16][20].Can be more expensive than other methods.
Generally low toxicity and assay interference.The large cyclodextrin molecule may sterically hinder binding to some biological targets.
Can also improve compound stability[18].Requires optimization of the drug-to-cyclodextrin ratio.
Section 4: Detailed Experimental Protocols
4.1 Protocol: Preparation and Validation of an Aqueous Stock Solution via pH Adjustment

This protocol outlines the steps to prepare a ready-to-use, soluble aqueous stock of this compound.

G cluster_prep Preparation cluster_validate Validation & Use weigh 1. Weigh solid This compound dissolve 2. Add small volume of 10mM NaOH to wet powder weigh->dissolve add_buffer 3. Add assay buffer (pH 8.0) to 90% of final volume dissolve->add_buffer mix 4. Vortex / Sonicate until fully dissolved add_buffer->mix adjust_ph 5. Adjust pH to 8.0 with dilute NaOH / HCl mix->adjust_ph final_vol 6. Bring to final volume with buffer adjust_ph->final_vol inspect 7. Visually inspect for particulates against a dark background final_vol->inspect filter 8. Sterile filter (0.22 µm) into a sterile tube inspect->filter Clear revisit Precipitate Present: Re-evaluate concentration or method inspect->revisit Not Clear ready Solution Ready for Assay Dilutions filter->ready

Caption: Workflow for preparing a pH-adjusted aqueous stock solution.

4.2 Protocol: Kinetic Solubility Screen with Co-solvents
  • Prepare High-Concentration Stock: Dissolve this compound in 100% of the chosen co-solvent (e.g., PEG 400) to a concentration of 20-50 mM.

  • Prepare Assay Buffer: Have your standard aqueous assay buffer ready in a 96-well plate or microcentrifuge tubes.

  • Serial Dilution: Perform a serial dilution of the co-solvent stock directly into the assay buffer to achieve a range of final compound concentrations and, consequently, a range of final co-solvent concentrations.

  • Incubate & Observe: Incubate the dilutions at the intended assay temperature for 1-2 hours.

  • Assess Solubility: Visually inspect each dilution for any sign of precipitation (haziness, cloudiness, visible particles). The highest concentration that remains clear is the approximate kinetic solubility limit under these conditions[21]. This will guide your choice of a safe final concentration for your experiments.

4.3 Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to make a 50 mM stock solution. Gentle warming may be required. Allow to cool to room temperature.

  • Add Compound: Add solid this compound to the HP-β-CD solution to achieve your desired final concentration.

  • Facilitate Complexation: Vigorously vortex the mixture and then place it in a sonicating water bath. Continue to sonicate until the solution becomes completely clear. This may take 30 minutes to several hours.

  • Validate: Once clear, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates. The resulting clear solution is ready for use in your assay.

Section 5: Summary Comparison of Solubilization Methods
FeaturepH AdjustmentCo-solventsCyclodextrins
Primary Mechanism Increases polarity via ionization.Decreases solvent polarity.Encapsulation of hydrophobic moiety.
Ease of Use High (simple buffer change).Medium (requires careful titration).Medium (may require heating/sonication).
Assay Interference Low to Medium (pH sensitivity).High (solvent effects on proteins/cells).Low (generally inert).
Cost Low.Low.Medium to High.
Recommendation First-line approach for this compound.Use only if pH cannot be altered.Excellent alternative if other methods fail.
References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • PubChem. (n.d.). 1,6-Phenazinedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Poussin-Courmontagne, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

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  • PubChem. (n.d.). Phenazine-1,6-dicarboxylate. National Center for Biotechnology Information. [Link]

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  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. [Link]

  • Reddit. (2023). Dicarboxylic acid solubility. Reddit. [Link]

  • Mourtzinos, I., et al. (2024). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. PMC - PubMed Central. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

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  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

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Strategies to enhance the antibacterial efficacy of Phenazine-1,6-dicarboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenazine-1,6-dicarboxylic acid (PDC). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental hurdles, and explore advanced strategies to unlock the full antibacterial potential of this promising compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when working with PDC.

Q1: My PDC shows poor solubility in aqueous buffers, leading to precipitation during my antibacterial assays. What can I do?

A1: This is a prevalent issue due to the hydrophobic and rigid aromatic core of the phenazine scaffold.[1] Immediate troubleshooting steps include:

  • Decrease Final Concentration: Your target concentration might be exceeding PDC's solubility limit. If your experimental design permits, try working with a lower concentration.[1]

  • Optimize DMSO Concentration: While essential for stock solutions, aim to keep the final DMSO concentration in your aqueous medium below 1%, and ideally below 0.1%, to prevent the compound from "crashing out."[1]

  • pH Adjustment: The two carboxylic acid groups on PDC are ionizable. Carefully adjusting the pH of your buffer can significantly increase solubility by forming a more soluble salt. A pH above the pKa of the carboxylic acids will deprotonate them, increasing polarity and aqueous solubility.

For more robust, long-term solutions, consider the formulation strategies detailed in the troubleshooting guide below.

Q2: I'm observing lower-than-expected antibacterial activity of PDC against my bacterial strain of interest. What are the potential causes?

A2: Several factors could contribute to this observation:

  • Compound Solubility and Bioavailability: As addressed in Q1, if the compound is not fully dissolved, its effective concentration is lower than intended. Ensure complete dissolution before starting your experiment.

  • Bacterial Resistance Mechanisms: Bacteria can develop resistance to phenazines through mechanisms like efflux pumps, which actively remove the compound from the cell, or enzymatic modification that deactivates the drug.[2][3]

  • Experimental Conditions: The composition of your growth medium, pH, and aeration can influence both bacterial susceptibility and the chemical stability/activity of PDC. Phenazines' redox-active nature means their efficacy can be sensitive to the surrounding chemical environment.[4]

  • Biofilm Formation: If your bacteria form biofilms, they are inherently more tolerant to antibiotics.[2][5] Standard MIC assays using planktonic (free-floating) bacteria may not reflect the compound's efficacy against biofilms.[2]

Q3: Is this compound (PDC) or Phenazine-1-carboxylic acid (PCA) a better starting point for antibacterial drug discovery?

A3: Both are excellent starting points, but they have distinct profiles. PCA is more extensively studied and has been developed into a commercial biopesticide.[6][7] However, some research suggests that PDC may possess inherently better antibacterial activity than PCA.[7][8] PDC's two carboxylic acid groups offer more handles for chemical modification and may influence its pharmacokinetic properties. The optimal choice depends on the target pathogen and the strategic goals of your development program.

Q4: What is the primary mechanism of antibacterial action for phenazines like PDC?

A4: The antibacterial effect of phenazines is largely attributed to their redox properties. They can accept electrons from bacterial metabolic processes and then reduce molecular oxygen to generate toxic reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[9][10] This oxidative stress can damage cellular components like DNA, proteins, and lipids, leading to cell death.[10] Additionally, some phenazines can interfere with crucial cellular processes like iron acquisition, effectively starving bacteria of this essential nutrient.[5][11]

Part 2: Troubleshooting Guides & Advanced Strategies

This section provides in-depth protocols and the scientific rationale behind strategies to enhance the antibacterial efficacy of PDC.

Guide 1: Overcoming Solubility and Formulation Challenges

Low aqueous solubility is a critical bottleneck. The following strategies can systematically address this issue.

This approach aims to increase the solubility of PDC in aqueous media without chemical modification.

  • Co-solvent Systems: Introducing a water-miscible organic solvent can create a more favorable environment for the hydrophobic phenazine core.[1]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to enhance solubility and dissolution rates.[12][13][14]

Experimental Protocol: Preparing a PDC Solid Dispersion via Solvent Evaporation

  • Selection of Carrier: Choose a hydrophilic polymer. Polyethylene glycol 6000 (PEG 6000) and Chitosan are common choices.[12][13]

  • Preparation:

    • Accurately weigh PDC and the chosen polymer (e.g., PEG 6000) in various ratios (e.g., 1:1, 1:2, 1:3 drug-to-carrier).[13]

    • Dissolve both components in a suitable organic solvent, such as ethanol or methanol.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion.

    • Further dry the solid dispersion in a desiccator to remove any residual solvent.

  • Evaluation:

    • Solubility Study: Determine the solubility of the prepared solid dispersions in your target aqueous buffer (e.g., phosphate-buffered saline) and compare it to that of pure PDC.[14]

    • Characterization (Optional but Recommended): Use techniques like Fourier Transform Infrared (FTIR) spectroscopy to confirm the amorphous state of PDC within the polymer matrix, which is indicative of a successful solid dispersion.[13]

Guide 2: Enhancing Potency through Structural Modification

Modifying the PDC scaffold is a powerful strategy to improve intrinsic antibacterial activity, alter solubility, and overcome resistance. Structure-activity relationship (SAR) studies on related phenazines have identified key positions for modification.[2][15]

The addition of halogen atoms (e.g., bromine, chlorine) at specific positions can significantly boost antibacterial and, notably, biofilm-eradicating properties.[2][15]

Workflow for Synthesis and Evaluation of Halogenated PDC Analogs

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Analysis PDC Phenazine-1,6- dicarboxylic acid (PDC) Halogenation Electrophilic Aromatic Substitution (e.g., Br₂/FeBr₃ or NCS) PDC->Halogenation Purification Purification (Chromatography, Recrystallization) Halogenation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analogs Purified Halogenated PDC Analogs Characterization->Analogs Test Compounds MIC MIC Assay (Planktonic Bacteria) Analogs->MIC MBEC MBEC Assay (Biofilm Eradication) Analogs->MBEC Toxicity Cytotoxicity Assay (e.g., against mammalian cells) Analogs->Toxicity SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR MBEC->SAR

Caption: Workflow for synthesizing and evaluating halogenated PDC analogs to enhance antibacterial efficacy.

Guide 3: Leveraging Synergistic Combinations

Combining PDC with other antimicrobial agents can produce a synergistic effect, where the combined activity is greater than the sum of their individual effects. This is a key strategy to combat drug-resistant bacteria.[16][17]

The checkerboard microdilution assay is the gold standard for quantifying synergistic interactions. It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.

Experimental Protocol: Checkerboard Microdilution Assay

  • Prepare Drug Plates:

    • In a 96-well microtiter plate, serially dilute Drug A (PDC) horizontally and Drug B (e.g., a conventional antibiotic) vertically.

    • This creates a matrix of wells containing various combinations of both drug concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth as per CLSI guidelines.[16]

  • Inoculation: Add the bacterial inoculum to all wells of the drug plate. Include growth controls (no drug) and sterility controls (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • Determine MICs: Read the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculate FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index

FIC IndexInterpretation
≤ 0.5Synergy [18]
> 0.5 to 4.0Indifference
> 4.0Antagonism

Logical Pathway for Synergy Investigation

G start Identify Target Pathogen (e.g., MRSA, P. aeruginosa) select_drug Select Conventional Antibiotic (Different Mechanism of Action) start->select_drug checkerboard Perform Checkerboard Assay (Determine FIC Index) select_drug->checkerboard analyze Analyze FIC Index checkerboard->analyze synergy Synergy Confirmed (FIC ≤ 0.5) analyze->synergy no_synergy No Synergy / Antagonism (FIC > 0.5) analyze->no_synergy mechanism Investigate Mechanism (e.g., Membrane Permeabilization, Efflux Pump Inhibition) synergy->mechanism

Caption: Logical workflow for identifying and confirming synergistic antibacterial interactions with PDC.

Part 3: Advanced Concepts - Prodrug Strategies

For long-term development, prodrugs offer a sophisticated approach to improve drug delivery and targeting. A prodrug is an inactive precursor that is converted into the active drug within the body, ideally at the site of infection.

Concept: Nitroreductase-Activated Prodrugs

This strategy involves masking the active phenazine with a nitroarene group. Many pathogenic bacteria express nitroreductase (NTR) enzymes, which can cleave the prodrug, releasing the active halogenated phenazine (HP) agent specifically inside the bacterial cell.[19]

Advantages of this Approach:

  • Improved Solubility: The prodrug can be designed to be more water-soluble than the parent compound.[19]

  • Bacterial-Specific Activation: Leverages bacterial enzymes for targeted drug release, potentially reducing off-target toxicity.[19]

  • Mitigated Toxicity: By masking reactive functional groups (like phenols), it can prevent unwanted metabolism and reduce potential toxicity associated with metal chelation.[19]

Conceptual Diagram of Prodrug Activation

G Prodrug Inactive Prodrug (Soluble) Nitroarene Moiety Linker Active Phenazine NTR Bacterial Nitroreductase (NTR) Prodrug->NTR Enzymatic Cleavage Active_Drug Active Phenazine Drug (Released Intracellularly) NTR->Active_Drug Releases Effect Bacterial Cell Death (via ROS, etc.) Active_Drug->Effect

Caption: Mechanism of a nitroreductase-activated phenazine prodrug for targeted antibacterial therapy.

References

  • Huigens III, R. W., et al. (2019). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents.
  • BenchChem. (2025).
  • Request PDF. (n.d.). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN.
  • PubMed. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN.
  • figshare. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. Figshare.
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  • BenchChem. (2025). Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. BenchChem.
  • Journal of Bacteriology. (n.d.). Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. American Society for Microbiology.
  • BenchChem. (2025). Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. BenchChem.
  • ResearchGate. (2025). (PDF) Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study.
  • PubMed Central. (2023). Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines.
  • PubMed Central. (n.d.). Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction.
  • ThaiScience. (2009). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ThaiScience.
  • University of Florida. (2021). UF creates antibacterial agents to help eradicate antibiotic-resistant bacteria. UF Health.
  • PubMed. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells.
  • Frontiers. (n.d.). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers.
  • PubMed Central. (2017). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model.
  • PubMed Central. (n.d.). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies.
  • Scilit. (n.d.). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Scilit.
  • ResearchGate. (2025). Enhanced Biosynthesis of this compound in Streptomyces coelicolor.
  • Frontiers. (2024).
  • PubMed. (n.d.). Progress in Alternative Strategies to Combat Antimicrobial Resistance: Focus on Antibiotics.
  • The Pharmaceutical Journal. (2016). New approaches to overcoming antimicrobial resistance. The Pharmaceutical Journal.
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  • MDPI. (n.d.). CRISPR/Cas9 Knockout Studies Implicate Phenazine-1-carboxylic Acid, but Not 2-Hydroxy Phenazine, in the Biocontrol Activity of Pseudomonas chlororaphis Subsp. phenazini Strain S1Bt23 Against Pythium arrhenomanes (Drechsler). MDPI.
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Methods to reduce byproduct formation during phenazine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenazine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for phenazine synthesis. As researchers and drug development professionals, we understand that synthesizing the phenazine core, while conceptually straightforward, is often fraught with challenges like low yields, harsh reaction conditions, and the formation of stubborn byproducts.[1] This guide is designed to move beyond simple protocols and provide a deeper understanding of why these issues occur and how to systematically troubleshoot them. We will explore the mechanistic origins of common byproducts and offer field-proven strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during phenazine synthesis?

The nature of byproducts is highly dependent on the synthetic route chosen. However, several classes of impurities are frequently encountered across different methods:

  • Phenazine-N-oxides: The lone pairs on the phenazine nitrogen atoms are susceptible to oxidation, leading to the formation of mono- or di-N-oxides. This is especially common in syntheses that involve an oxidative cyclization step or if the product is exposed to oxidizing conditions during workup or storage.[2][3]

  • Polymeric or Tar-like Materials: Many classical phenazine syntheses, such as the Wohl-Aue reaction, require high temperatures and strong bases.[4][5] These harsh conditions can lead to decomposition of starting materials or the desired product, resulting in the formation of intractable polymeric tars.

  • Regioisomers: When using nonsymmetrically substituted anilines or nitroarenes, the cyclization can often occur in multiple ways, leading to a mixture of structural isomers that can be very difficult to separate.[6]

  • Azo and Azoxy Compounds: These are characteristic byproducts of the Wohl-Aue reaction, arising from reductive coupling of the nitroarene starting material.[7]

  • Uncyclized Intermediates: Incomplete reactions can leave behind precursors such as substituted 2-nitrodiphenylamines or 2-aminodiphenylamines.

Q2: Why is the Wohl-Aue reaction notorious for low yields and byproduct formation?

The Wohl-Aue reaction, which involves the base-promoted condensation of a nitroarene and an aniline, often suffers from low yields for several mechanistic reasons.[5][8] The reaction requires high temperatures, which can cause thermal degradation.[7] More importantly, the reaction proceeds through several competing pathways. The base can promote self-condensation of the nitroarene to form azoxy and azo compounds. Furthermore, the aniline can react at positions other than the one required for productive cyclization, leading to undesired isomers or dead-end products.[5]

Q3: Are there "greener" or more modern methods that inherently produce fewer byproducts?

Yes, significant progress has been made in developing milder and more selective methods. Palladium-catalyzed reactions, for instance, offer a powerful alternative. These include:

  • Buchwald-Hartwig Amination followed by Cyclization: This two-step approach first forms the diarylamine intermediate under controlled conditions, which is then cyclized. This method provides excellent control over regioselectivity.[6]

  • Reductive Cyclization: This approach uses a 2-nitro-N-phenylaniline precursor and a reducing agent, such as carbon monoxide (or a CO surrogate), catalyzed by palladium to induce cyclization under much milder conditions than traditional methods.[9]

These modern techniques often avoid the harsh conditions and strong oxidants/reductants that cause many of the side reactions seen in classical syntheses.[10]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction mixture is turning dark, and I'm isolating a significant amount of tar-like polymer instead of my product.

This is a classic sign of decomposition due to overly harsh reaction conditions.

Causality: High temperatures, concentrated strong acids or bases, and prolonged reaction times can promote side reactions and polymerization of reactive intermediates or the final phenazine product itself. Phenazine-based polymers are known to be robust materials, and their unintentional formation in a reaction flask is undesirable.[11]

Solutions & Experimental Protocol:

  • Temperature Control: This is the most critical parameter. Determine the lowest effective temperature for your reaction.

    • Action: Run a series of small-scale test reactions at temperatures 10-20 °C lower than your initial protocol. Monitor reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Gradual Reagent Addition: Adding a reactive or caustic reagent all at once can create localized "hot spots" of high concentration and temperature, promoting decomposition.

    • Action: Use a syringe pump to add the base or oxidant slowly over several hours. This maintains a low, steady concentration of the reagent and helps control the reaction exotherm.

  • Inert Atmosphere: For many phenazine syntheses, atmospheric oxygen can act as an unwanted oxidant, especially at high temperatures, leading to N-oxides and other degradation products.[12]

    • Protocol: Performing a Reaction Under Inert Atmosphere

      • Assemble your glassware (oven-dried) and connect it to a Schlenk line or nitrogen/argon manifold.

      • Purge the flask by evacuating it under vacuum and refilling with inert gas. Repeat this cycle three times.

      • Dissolve your starting materials in a degassed solvent (previously sparged with N₂ or Ar for 30 minutes).

      • Maintain a positive pressure of inert gas throughout the reaction and cooling process.

Table 1: Recommended Adjustments for Polymerization

Parameter Standard Condition (Problematic) Optimized Condition (Recommended) Rationale
Temperature > 180 °C 140-160 °C (or lowest effective) Minimizes thermal decomposition.[7]
Base Addition All at once Slow addition over 1-2 hours Prevents exotherms and high local concentration.

| Atmosphere | Air | Nitrogen or Argon | Prevents unwanted oxidation.[12] |

Problem 2: My mass spectrometry and NMR data show a mixture of my desired product and a species with +16 amu, suggesting N-oxide formation.

Phenazine N-oxides are common byproducts resulting from the oxidation of the heterocyclic nitrogen atoms.[13]

Causality: The nitrogen atoms in the phenazine ring are nucleophilic and can be oxidized by various agents, including dedicated oxidants in the reaction (e.g., H₂O₂), air during aerobic workup, or even mild oxidizing impurities in solvents.[3]

Solutions & Experimental Protocol:

  • Eliminate Excess Oxidant: If your synthesis involves an oxidative cyclization, ensure you are using the precise stoichiometric amount of the oxidizing agent.

    • Action: Titrate your oxidizing agent if its concentration is uncertain. Run test reactions with slightly sub-stoichiometric amounts (e.g., 0.95 eq) to see if N-oxide formation is suppressed without significantly impacting the yield of the desired phenazine.

  • Reductive Workup: If N-oxide formation is unavoidable, it can often be reversed during the workup procedure.

    • Protocol: Reductive Workup using Sodium Dithionite

      • After the main reaction is complete, cool the mixture to room temperature.

      • Add a saturated aqueous solution of sodium dithionite (Na₂S₂O₄) and stir vigorously for 1-2 hours.

      • Monitor the disappearance of the N-oxide spot by TLC or LC-MS.

      • Proceed with your standard extraction protocol. The reduced phenazine is typically more soluble in organic solvents than the polar N-oxide.

  • Use Milder, Controlled Oxidation Methods: Instead of aggressive oxidants, consider alternatives. For the cyclization of bis(2-aminophenyl)amines, ferric chloride (FeCl₃) is a mild oxidant that provides regioselective ring closure with minimal N-oxide formation.[6]

Problem 3: I'm synthesizing a nonsymmetrically substituted phenazine, but I'm getting a mixture of regioisomers.

Achieving regioselectivity is a primary challenge in phenazine synthesis and is crucial for drug development applications where specific substitution patterns dictate biological activity.[14]

Causality: In classical methods like the Wohl-Aue reaction, the cyclization step is often not selective. The bond formation can occur on either side of the aniline ring relative to the substituent, leading to different isomers.

Solutions & Experimental Protocol:

The most robust solution is to abandon classical one-pot methods in favor of modern, multi-step strategies that build the molecule with defined regiochemistry.

  • Protocol: Regioselective Synthesis via Buchwald-Hartwig Amination This protocol is adapted from methodologies developed for the controlled synthesis of complex phenazines.[6]

    • Step 1: Buchwald-Hartwig Amination.

      • In an inert atmosphere glovebox or Schlenk line, combine your substituted 1-bromo-2-nitrobenzene (1.0 eq), your substituted aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).

      • Add a base (e.g., Cs₂CO₃, 2.0 eq) and a degassed solvent (e.g., toluene or dioxane).

      • Heat the reaction mixture (e.g., to 100 °C) and monitor by TLC/LC-MS until the starting materials are consumed.

      • Cool, filter, and purify the resulting N,N-diaryl-2-nitroaniline intermediate by column chromatography.

    • Step 2: Reductive Cyclization.

      • Dissolve the purified nitro-intermediate from Step 1 in a suitable solvent (e.g., methanol, sometimes with ethyl acetate as a co-solvent for solubility).[6]

      • Add a reducing agent (e.g., SnCl₂·2H₂O or catalytic hydrogenation with Pd/C).

      • Upon complete reduction of the nitro group to the amine, add a mild oxidant like FeCl₃ to induce cyclization.

      • Monitor the formation of the phenazine. Purify the final product by column chromatography or recrystallization.

This stepwise approach ensures that the initial C-N bond is formed with defined regiochemistry, which is then locked in during the final cyclization.

Visualized Workflows and Mechanisms

Below are diagrams to help visualize key processes and troubleshooting logic.

Mechanism: The Wohl-Aue Reaction & Common Side Reactions

This diagram illustrates the desired pathway for phenazine formation and the competing side reactions that lead to common byproducts.

WohlAue cluster_reactants Reactants cluster_pathways Reaction Pathways Nitroarene Nitroarene Intermediate Diarylamine Intermediate Nitroarene->Intermediate Condensation Azo Azo/Azoxy Byproducts Nitroarene->Azo Self-Condensation Aniline Aniline Aniline->Intermediate Base Base (e.g., KOH) Base->Intermediate Base->Azo Phenazine Desired Phenazine Intermediate->Phenazine Oxidative Cyclization Polymer Polymerization/ Tar Intermediate->Polymer High Temp Decomposition

Caption: Wohl-Aue reaction pathway and common byproduct formations.

Workflow: Troubleshooting Phenazine Synthesis

This flowchart provides a logical path for diagnosing and solving common experimental problems.

Troubleshooting cluster_problems Identified Problems cluster_solutions Potential Solutions start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Complex Mixture? check_yield->check_purity No (Good Yield) analyze Analyze Crude Product (TLC, LC-MS, NMR) check_yield->analyze Yes check_purity->analyze Yes end Purify Product check_purity->end No (Clean Product) is_tar Polymer/Tar analyze->is_tar is_noxide N-Oxide Detected analyze->is_noxide is_isomers Regioisomers analyze->is_isomers is_starting_material Unreacted SM analyze->is_starting_material sol_tar Reduce Temperature Use Inert Atmosphere Slow Reagent Addition is_tar->sol_tar sol_noxide Use Reductive Workup Limit Oxidant Use Inert Atmosphere is_noxide->sol_noxide sol_isomers Switch to Regioselective Method (e.g., Buchwald) is_isomers->sol_isomers sol_starting_material Increase Temp/Time Check Reagent Purity is_starting_material->sol_starting_material sol_tar->start Re-run Reaction sol_noxide->start Re-run Reaction sol_isomers->start Re-design Synthesis sol_starting_material->start Re-run Reaction

Caption: A logical workflow for troubleshooting phenazine synthesis.

References

  • Barlocco, D., et al. (2020). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogate. Asian Journal of Organic Chemistry. Available at: [Link]

  • Dwornik, M., et al. (2015). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • El-Banna, T. E., & El-Azzazy, A. H. (2016). Methods for Purification and Characterization of Microbial Phenazines. ResearchGate. Available at: [Link]

  • Nansathit, A., et al. (2013). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. KKU Research Journal. Available at: [Link]

  • Li, K., et al. (2011). Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510. Research in Microbiology. Available at: [Link]

  • Chen, S., et al. (2022). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Huigens, R. W., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Scientific Reports. Available at: [Link]

  • Nansathit, A., et al. (2013). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ThaiScience. Available at: [Link]

  • Dileep, C., et al. (2014). Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi. Journal de Mycologie Médicale. Available at: [Link]

  • Kumar, A., et al. (2023). Synthetic routes for phenazines: an overview. ResearchGate. Available at: [Link]

  • Wang, Y., & Newman, D. K. (2008). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology. Available at: [Link]

  • Gzella, A., et al. (2016). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. Available at: [Link]

  • Roman, C., et al. (2023). A phenazine-based conjugated microporous polymer as a high performing cathode for aluminium–organic batteries. Faraday Discussions. Available at: [Link]

  • Masesane, I. B., & Tshinyo, P. (2013). Synthesis and Crystal Structure of a Phenazine N-oxide. Journal of Chemical Crystallography. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for Phenazine Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals facing the unique challenges of separating phenazine isomers. As structurally similar compounds, phenazine isomers often exhibit nearly identical physicochemical properties, making their resolution a significant analytical hurdle. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles.

Troubleshooting Guide: Common Separation Issues & Solutions

This section addresses specific problems you may encounter during method development and offers systematic solutions.

Question 1: Why am I seeing poor resolution or complete co-elution of my phenazine isomers?

Answer: This is the most common challenge when separating positional isomers. Phenazines are aromatic, heterocyclic compounds, and their isomers often differ only by the position of a substituent on the fused ring system. This results in very similar hydrophobicity and polarity, making them difficult to resolve using standard chromatographic conditions.[1][2]

Core Causality & Strategic Solutions:

  • Insufficient Stationary Phase Selectivity: A standard C18 column, which separates primarily based on hydrophobicity, may not be sufficient.[1] Isomers with nearly identical hydrophobicity will co-elute.

    • Solution: Employ a stationary phase that offers alternative separation mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are highly recommended. These phases introduce π-π interactions, which are sensitive to the subtle differences in electron density and distribution across the aromatic rings of positional isomers, providing a powerful tool for enhancing selectivity.[1][3][4][5]

  • Suboptimal Mobile Phase Composition: The mobile phase is your most powerful tool for manipulating selectivity.

    • Solution 1 (Screen Organic Modifiers): If you are using acetonitrile (ACN), try methanol (MeOH), or vice-versa. ACN and MeOH have different solvent properties; MeOH is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference can alter interactions between the analytes and the stationary phase, often leading to significant changes in selectivity.[1][6]

    • Solution 2 (Crucial - Optimize pH): Phenazines are basic due to their nitrogen atoms. Their ionization state is highly dependent on the mobile phase pH. By adjusting the pH with a suitable buffer, you can change the charge state of the analytes, which dramatically alters their retention and can create the necessary selectivity for separation.[7][8] It is critical to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form exists, which prevents peak splitting and tailing.[8][9]

  • Inadequate Temperature Control:

    • Solution: Use a column oven to maintain a constant and elevated temperature (e.g., 35-50 °C). Increasing temperature lowers mobile phase viscosity, which can improve column efficiency (leading to sharper peaks), and can sometimes subtly alter selectivity.[10]

Question 2: My isomer peaks are present, but they are tailing badly. What is the cause and how do I fix it?

Answer: Peak tailing for basic compounds like phenazines is typically caused by undesirable secondary interactions with the stationary phase or by column overload.

Core Causality & Strategic Solutions:

  • Silanol Interactions: Residual acidic silanol groups on the surface of silica-based columns can interact strongly with the basic nitrogen atoms of the phenazines, causing tailing.

    • Solution 1 (Use a Modern, End-Capped Column): High-purity silica columns with advanced end-capping have a much lower concentration of active silanol sites.

    • Solution 2 (Lower the Mobile Phase pH): Operating at a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate keeps the silanol groups protonated (neutral), minimizing their ability to interact with the protonated basic analytes.[8]

    • Solution 3 (Add a Competing Base): Introduce a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) into your mobile phase. The TEA will preferentially interact with and "mask" the active silanol sites, preventing your phenazine analytes from binding to them.[11]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Decrease the injection volume or dilute your sample and reinject.[11][12]

Question 3: My retention times are drifting from one injection to the next. How do I stabilize my method?

Answer: Retention time instability is a sign of a non-equilibrated or changing chromatographic system. Robustness requires stability in all parameters.

Core Causality & Strategic Solutions:

  • Insufficient Column Equilibration: Switching mobile phases without allowing the column to fully acclimate will cause retention times to drift as the stationary phase slowly adjusts.

    • Solution: When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis sequence.[12]

  • Unstable Mobile Phase pH: If your buffer is poorly prepared, has insufficient buffering capacity, or is used outside its effective pH range, the mobile phase pH can fluctuate, causing retention shifts for ionizable analytes like phenazines.

    • Solution: Ensure your buffer is prepared accurately and its concentration is sufficient (typically 10-25 mM). Always operate within the buffer's effective range (±1 pH unit from its pKa).

  • Temperature Fluctuations: Ambient lab temperature can vary, affecting retention times.

    • Solution: Always use a thermostatically controlled column compartment to maintain a consistent temperature.[12]

  • System Leaks or Pump Issues: A small leak in a fitting or a malfunctioning pump check valve can cause flow rate inconsistencies, directly impacting retention times.[12][13]

    • Solution: Perform a system pressure test and check all fittings for any signs of leakage. If the pressure is fluctuating rhythmically, service the pump check valves.

Troubleshooting Workflow: Poor Isomer Resolution

The following diagram outlines a logical workflow for addressing the common problem of poor peak resolution.

G cluster_0 cluster_1 cluster_2 cluster_3 start Problem: Poor Resolution / Co-elution c18_check Using a standard C18? start->c18_check Evaluate Stationary Phase col_select Step 1: Change Column Selectivity switch_col Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) column to introduce π-π interactions. c18_check->switch_col Yes mob_phase Step 2: Optimize Mobile Phase c18_check->mob_phase No / Already Tried switch_col->mob_phase ph_check Is pH controlled with a buffer? mob_phase->ph_check adjust_ph Introduce buffer (e.g., formate, phosphate). Screen pH range 2.5 - 7.0. Aim for pH 2 units from pKa. ph_check->adjust_ph No solvent_check Screen Organic Modifier ph_check->solvent_check Yes adjust_ph->solvent_check switch_solvent Switch between Acetonitrile (ACN) and Methanol (MeOH) to alter selectivity. solvent_check->switch_solvent other_params Step 3: Adjust Other Parameters switch_solvent->other_params temp Increase Temperature (e.g., to 40°C) to improve efficiency. other_params->temp gradient Decrease Gradient Slope to increase separation time. temp->gradient end_node Resolution Optimized gradient->end_node

Caption: A decision tree for troubleshooting poor HPLC resolution of isomers.

Frequently Asked Questions (FAQs)

Q1: What fundamentally makes separating phenazine isomers so challenging? Phenazine isomers are typically positional isomers, meaning they share the same molecular formula and functional groups but differ in the arrangement of these groups on the core aromatic structure.[2] This leads to nearly identical molecular weights, polarities, and hydrophobicities, which are the primary properties exploited in standard reversed-phase HPLC.[1] Therefore, successful separation requires a chromatographic system that can recognize and differentiate based on more subtle characteristics, such as shape and electron distribution.

Q2: What is the best type of HPLC column to start with for phenazine isomers? While a high-purity C18 column can be used for initial scouting runs, a more effective starting point is a column with alternative selectivity. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is highly recommended.[3][5][14] These columns provide multiple modes of interaction, including hydrophobicity, aromatic π-π interactions, and dipole-dipole interactions, which are crucial for differentiating the minor structural differences between positional isomers.[1][3]

Q3: How critical is mobile phase pH, and what buffer should I use? Mobile phase pH is extremely critical . As basic compounds, the charge state of phenazines is dictated by pH. Manipulating the pH is one of the most powerful ways to alter selectivity between isomers.[7][8][9]

  • Buffer Choice: For acidic conditions (pH 2.5-4.5), formate or phosphate buffers are excellent choices. For mid-range pH (5-7), acetate or phosphate buffers are suitable. Always use HPLC-grade buffers and ensure the final mobile phase is filtered and degassed.

Q4: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? Both should be evaluated during method development. Neither is universally better; the choice is analyte and column-dependent.

  • Acetonitrile (ACN): Often provides higher efficiency (sharper peaks) due to its lower viscosity. It is considered aprotic.

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions. This can lead to unique selectivity compared to ACN.

A good strategy is to run scouting gradients with both ACN and MeOH to see which provides better initial separation.[1][15]

ParameterAcetonitrile (ACN)Methanol (MeOH)
Solvent Type AproticProtic
Elution Strength Generally stronger in RP-HPLCGenerally weaker in RP-HPLC
Viscosity Lower (leads to lower backpressure)Higher (leads to higher backpressure)
UV Cutoff ~190 nm~205 nm
Selectivity Different selectivity due to π-electron interactionsDifferent selectivity due to hydrogen bonding potential

Q5: Is a gradient or isocratic elution better for separating isomers? The choice depends on the complexity of your sample and the elution behavior of your isomers.

  • Scouting Gradient: Always begin method development with a broad scouting gradient (e.g., 5% to 95% organic over 20 minutes).[16] This will show you the retention window of your isomers and reveal any other impurities present.

  • Isocratic Method: If the isomers elute very close together, an isocratic method (constant mobile phase composition) can provide better resolution and is often more robust and easier to transfer between instruments. The ideal isocratic composition can be determined from the scouting gradient results.

  • Shallow Gradient: If an isocratic method does not provide sufficient resolution, a very shallow gradient across the elution window of the isomers can be an effective strategy to separate them while maintaining reasonable peak shapes.

References

  • Benchchem. Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography–Ultraviolet Detection. (2025). ResearchGate.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024).
  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • SIELC Technologies. Separation of Phenazine on Newcrom R1 HPLC column.
  • ResearchGate. How to separate isomers by Normal phase HPLC?. (2019).
  • MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025).
  • PubMed. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form.
  • Chromatography Forum. separation of positional isomers. (2017).
  • Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Phar. (2003).
  • High-performance liquid chromatographic determination of perphenazine in plasma. (1993). Journal of Clinical Pharmacy and Therapeutics.
  • HPLC Column Selection Guide.
  • The Importance of Mobile Phase pH in Chromatographic Separations.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025).
  • Benchchem. Technical Support Center: Optimizing HPLC Separation of (S)-3-Hydroxy-9-methyldecanoyl-CoA Isomers.
  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. (2023).
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • HPLC Column for Structual Isomers.
  • Sigma-Aldrich. Method development & optimization.
  • IOSRPHR. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024).
  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
  • Thermo Fisher Scientific. HPLC Column Selection: Solve the Separation Myserty.
  • Benchchem. Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

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Validation & Comparative

A Comparative Guide to the Antimicrobial Spectrum of Phenazine-1,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates an urgent and ongoing search for novel compounds with potent and broad-spectrum activity. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, have long been recognized for their diverse biological activities, including their antimicrobial properties.[1][2][3] Among these, Phenazine-1,6-dicarboxylic acid (PDC) has emerged as a molecule of significant interest. This guide provides a comprehensive validation of the antimicrobial spectrum of PDC, offering a comparative analysis against established clinical antibiotics. We will delve into the experimental methodologies for assessing its efficacy, present available data on its antimicrobial activity, and explore its proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation antimicrobial therapies.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

To objectively assess the antimicrobial potential of this compound, its activity must be compared against a panel of clinically relevant microorganisms and benchmarked against standard-of-care antibiotics. The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.

While specific MIC values for PDC against a wide range of pathogens are not extensively documented in publicly available literature, existing studies indicate its broad-spectrum activity. One study reported lethal activity of PDC against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis at a concentration of 37 mM.[4] It is important to note that this concentration is significantly higher than the typical MIC values observed for many clinically used antibiotics, suggesting that further optimization of PDC's structure may be necessary to enhance its potency.

For a clear comparison, the following table summarizes the known activity of PDC alongside the established MIC ranges for commonly used antibiotics against a representative panel of bacteria and fungi.

MicroorganismThis compound (PDC)CiprofloxacinVancomycinAmphotericin B
Gram-Negative Bacteria
Escherichia coli (e.g., ATCC 25922)37 mM (lethal concentration)[4]0.004 - 0.008 µg/mL[5][6]N/AN/A
Pseudomonas aeruginosa (e.g., ATCC 27853)Data not available≤ 1.0 µg/mL[7][8]N/AN/A
Gram-Positive Bacteria
Staphylococcus aureus (e.g., ATCC 29213)Data not availableN/A0.5 - 2.0 µg/mL[9][10][11][12]N/A
Bacillus subtilis (e.g., ATCC 6633)37 mM (lethal concentration)[4]N/A7.85 - 251.25 µg/mL[13][14][15]N/A
Fungi
Candida albicans (e.g., ATCC 90028)Data not availableN/AN/A0.125 - 1.0 µg/mL[16][17]
Aspergillus niger (e.g., ATCC 16404)Data not availableN/AN/A0.25 - 1.95 mg/L[18][19][20]

N/A: Not applicable, as the antibiotic is not typically effective against this class of microorganism.

Methodology for Antimicrobial Susceptibility Testing: A Validated Protocol

The determination of a compound's antimicrobial spectrum relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][9][10][21][22][23][24][25][26]

Experimental Workflow: Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of Test Compound (PDC) & Comparators start->prep_compound inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (Bacteria) or RPMI-1640 (Fungi) prep_media->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35-37°C for 24-48h for bacteria; 35°C for 24-72h for fungi) inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic record Record Lowest Concentration with No Visible Growth read_mic->record end End record->end

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:
  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of this compound and comparator antibiotics in an appropriate solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in sterile 96-well microtiter plates using the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, RPMI-1640 for fungi). The final concentration range should be sufficient to determine the MIC.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old) of the test microorganism on a suitable agar plate, select several colonies.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for E. coli).

    • Dilute the standardized inoculum in the appropriate growth medium to achieve the final desired inoculum density in the microtiter plate (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the prepared microbial suspension.

    • Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Mechanism of Action: Unraveling the Antimicrobial Effects of Phenazines

The antimicrobial activity of phenazine compounds, including PDC, is largely attributed to their redox-active properties.[4] These molecules can participate in cellular oxidation-reduction reactions, leading to the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).

The accumulation of these highly reactive molecules within the microbial cell induces significant oxidative stress. This stress, in turn, can lead to widespread cellular damage, including:

  • DNA Damage: ROS can directly damage the DNA backbone and bases, leading to mutations and, ultimately, cell death.

  • Protein Oxidation: The oxidation of amino acid residues in proteins can lead to conformational changes, loss of function, and enzyme inactivation.

  • Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation that disrupts membrane integrity and function.

MechanismOfAction cluster_phenazine Phenazine Compound (PDC) cluster_cell Microbial Cell cluster_damage Targets of Damage pdc This compound redox Cellular Redox Cycling pdc->redox Enters cell & participates in ros Reactive Oxygen Species (ROS) Generation (O₂⁻, H₂O₂) redox->ros Leads to stress Oxidative Stress ros->stress damage Cellular Damage stress->damage dna DNA Damage damage->dna protein Protein Oxidation damage->protein lipid Lipid Peroxidation damage->lipid death Cell Death dna->death protein->death lipid->death

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion: A Promising Scaffold for Future Antimicrobial Development

This compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. While the currently available data on its potency suggests that it may not be as potent as some clinically established antibiotics, its phenazine core represents a valuable scaffold for further chemical modification and optimization. The development of PDC derivatives could lead to new antimicrobial agents with improved efficacy and a favorable safety profile. The mechanism of action, centered around the induction of oxidative stress through the generation of reactive oxygen species, is a well-established and effective antimicrobial strategy. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully elucidate the therapeutic potential of PDC and its analogues in the fight against antimicrobial resistance.

References

  • Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

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  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). Clinical Microbiology and Infection, 17(10), 1447–1455. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases. Retrieved January 16, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 16, 2026, from [Link]

  • Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products of vancomycin. (2011). African Journal of Pharmacy and Pharmacology, 5(5), 603-609. [Link]

  • Comparative in Vitro Antimicrobial Activities of Different Commercial Antibiotic Products of Vancomycin. (2011). Medscape. Retrieved January 16, 2026, from [Link]

  • Vancomycin MIC plus Heteroresistance and Outcome of Methicillin-Resistant Staphylococcus aureus Bacteremia: Trends over 11 Years. (2008). Journal of Clinical Microbiology, 46(11), 3676–3683. [Link]

  • Comparative in Vitro Antifungal Susceptibility Activity of Amphotericin B Versus Amphotericin B Methyl Ester Against Candida Albicans Ocular Isolates. (2012). Journal of Ocular Pharmacology and Therapeutics, 28(4), 369–373. [Link]

  • In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey. (2015). Mikrobiyoloji Bulteni, 49(1), 84-93. [Link]

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  • Phenazine-1 carboxylic acid of Pseudomonas aeruginosa induces the expression of Staphylococcus aureus Tet38 MDR efflux pump and mediates resistance to phenazines and antibiotics. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. (2017). Frontiers in Cellular and Infection Microbiology, 7, 47. [Link]

  • Antifungal activity of phenazine-1-carboxylic acid against eight fungi by disc diffusion assay. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. (2020). Journal of Agricultural and Food Chemistry, 68(8), 2373–2380. [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. (2017). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Phenazine-1 carboxylic acid of Pseudomonas aeruginosa induces the expression of Staphylococcus aureus Tet38 MDR efflux pump and mediates resistance to phenazines and antibiotics. (2024). Antimicrobial Agents and Chemotherapy, 68(8), e0063624. [Link]

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A Technical Guide to Predicting and Assessing the Cross-Reactivity of Phenazine-1,6-dicarboxylic Acid with Structurally Related Microbial Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of microbial secondary metabolites, the specificity of analytical methods is paramount. Phenazine-1,6-dicarboxylic acid (PDC), a key precursor in the biosynthesis of numerous bioactive phenazine derivatives, presents a unique challenge in its specific detection and quantification.[1][2][3] This guide provides an in-depth comparison of PDC with other microbial metabolites, predicts potential cross-reactivity based on structural homology, and offers a comprehensive experimental protocol to validate these predictions. Our focus is on empowering researchers with the tools to develop highly specific assays crucial for accurate biological investigation and therapeutic development.

The Immunological Challenge of Small Molecules: The Case of Phenazines

This compound is a core scaffold from which a diverse array of phenazine antibiotics and virulence factors are synthesized by various bacteria, particularly Streptomyces species.[2][3] Its close structural relatives, such as phenazine-1-carboxylic acid (PCA), pyocyanin, and phenazine-1-carboxamide, share the same fundamental tricyclic nitrogen-containing core but differ in their peripheral functional groups.[4] This structural conservation is the root of potential cross-reactivity in immunoassays. When developing antibodies against a small molecule like PDC, which acts as a hapten, the immune response is often directed against the most prominent features of the molecule, in this case, the phenazine nucleus.[5] Consequently, antibodies raised against PDC are likely to exhibit some degree of cross-reactivity with other phenazine derivatives. Understanding and quantifying this cross-reactivity is not merely a technical exercise; it is fundamental to the integrity of any research that relies on specific measurements of PDC.

Structural Comparison of this compound and Potential Cross-Reactants

The likelihood of an antibody cross-reacting with a structurally similar molecule is high when the immunizing hapten and the related molecule share significant structural and electronic features.[6] A comparative analysis of PDC with other common phenazine metabolites reveals key areas of potential antibody recognition and differentiation.

Metabolite Chemical Structure Key Structural Features & Potential for Cross-Reactivity with Anti-PDC Antibodies Producing Organisms (Examples)
This compound (PDC) Immunogen. The defining features are the phenazine core and two carboxylic acid groups at positions 1 and 6. Antibodies are expected to recognize this specific arrangement.Streptomyces spp.[3]
Phenazine-1-carboxylic acid (PCA) High potential for cross-reactivity. Shares the phenazine core and one carboxylic acid group. The absence of the second carboxyl group is a key differentiating feature.Pseudomonas spp.[7][8]
Pyocyanin Moderate potential for cross-reactivity. Possesses the phenazine core but has a hydroxyl group and a methyl group instead of carboxylic acids. The overall shape and core structure are conserved.Pseudomonas aeruginosa
Phenazine-1-carboxamide (PCN) High potential for cross-reactivity. Structurally very similar to PCA, with an amide group replacing the carboxylic acid. The electronic and steric properties of the amide are similar to the carboxyl group.Pseudomonas spp.[4]
1-Hydroxyphenazine Moderate potential for cross-reactivity. Features the core phenazine structure with a hydroxyl group. The absence of carboxyl groups may reduce binding affinity to anti-PDC antibodies.Pseudomonas spp.[4]

Beyond the phenazine family, other nitrogen-containing heterocyclic microbial metabolites could theoretically exhibit weak cross-reactivity, although this is less probable due to significant differences in the core ring structure.[9][10] However, for comprehensive validation, it is prudent to test against a broader panel of compounds produced by the microbial strains under investigation.

Experimental Workflow for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of an antibody raised against PDC, a competitive enzyme-linked immunosorbent assay (cELISA) is the gold standard.[11] This method allows for the quantitative assessment of the binding affinity of various compounds relative to the target analyte.

Cross_Reactivity_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis PDC_Hapten PDC Hapten Preparation Carrier_Conjugation Hapten-Carrier Conjugation (e.g., BSA) PDC_Hapten->Carrier_Conjugation Immunization Immunization & Antibody Production (Anti-PDC) Carrier_Conjugation->Immunization For immunization Coating_Antigen PDC-Protein Conjugate for Plate Coating Carrier_Conjugation->Coating_Antigen For assay Competition Incubate with Anti-PDC Ab + Competitor Metabolite Immunization->Competition Plate_Coating Coat Plate with PDC-Protein Conjugate Coating_Antigen->Plate_Coating Blocking Block Non-specific Binding Sites Plate_Coating->Blocking Blocking->Competition Washing1 Wash Unbound Reagents Competition->Washing1 Secondary_Ab Add Enzyme-labeled Secondary Antibody Washing1->Secondary_Ab Washing2 Wash Unbound Secondary Ab Secondary_Ab->Washing2 Substrate Add Substrate & Measure Signal Washing2->Substrate Standard_Curve Generate Standard Curve (PDC) Substrate->Standard_Curve IC50_Calc Calculate IC50 for PDC and Competitors Standard_Curve->IC50_Calc CR_Calc Calculate % Cross-Reactivity IC50_Calc->CR_Calc

Figure 1. Experimental workflow for determining the cross-reactivity of anti-PDC antibodies.

Detailed Protocol: Competitive ELISA for this compound

This protocol outlines the steps for a cELISA to quantify PDC and assess the cross-reactivity of other microbial metabolites.

A. Reagent Preparation

  • Hapten-Carrier Conjugate Synthesis:

    • Rationale: Small molecules like PDC are not immunogenic on their own. Covalent conjugation to a carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) is necessary to elicit an immune response.

    • Procedure: Activate the carboxylic acid groups of PDC using a carbodiimide linker (e.g., EDC/NHS chemistry) and react it with the amine groups on the carrier protein. Purify the conjugate by dialysis. A similar conjugate using a different protein (e.g., Ovalbumin - OVA) should be prepared for use as the coating antigen in the ELISA to avoid non-specific binding to the carrier protein.

  • Antibody Production:

    • Rationale: Polyclonal or monoclonal antibodies can be generated. Polyclonal antibodies may offer higher avidity but potentially more batch-to-batch variability and a higher likelihood of recognizing multiple epitopes, which could increase cross-reactivity.[6]

    • Procedure: Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the PDC-KLH conjugate. Collect and purify the resulting antibodies.

B. ELISA Procedure

  • Plate Coating:

    • Coat a 96-well microtiter plate with the PDC-OVA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of PDC standards and the potential cross-reacting metabolites (e.g., PCA, pyocyanin) in PBST.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-PDC antibody with the standards or test compounds for 1 hour at room temperature.

    • Wash the coated and blocked ELISA plate.

    • Transfer the antibody-metabolite mixtures to the corresponding wells of the ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with PBST.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

C. Data Analysis

  • Standard Curve: Plot the absorbance against the logarithm of the PDC concentration. The resulting curve will be sigmoidal, with the signal decreasing as the concentration of free PDC increases.

  • IC50 Calculation: Determine the IC50 value for PDC and each tested metabolite. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each metabolite using the following formula:

    %CR = (IC50 of PDC / IC50 of test metabolite) x 100

Visualizing Structural Relationships and Cross-Reactivity Potential

A visual representation can aid in understanding the structural basis of potential cross-reactivity.

Sources

A Comparative Guide to the Structural Analogs of Phenazine-1,6-dicarboxylic Acid and Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Phenazine-1,6-dicarboxylic acid (PDC) and its structural analogs, focusing on their anticancer and antimicrobial activities. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. This document synthesizes data from peer-reviewed literature to offer a comprehensive overview of structure-activity relationships, mechanistic insights, and detailed experimental protocols.

Introduction to this compound (PDC)

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. The specific biological function of a phenazine derivative is largely determined by the nature and position of substituents on the core phenazine structure.

This compound (PDC) is a key biosynthetic precursor to many other phenazine derivatives and is primarily produced by Streptomyces species.[1] It is characterized by two carboxylic acid groups at the 1 and 6 positions of the phenazine ring.[2] PDC itself exhibits a range of biological activities, including antibacterial action against both Gram-positive and Gram-negative bacteria, and cytotoxic effects against various human cancer cell lines.[3][4]

This guide will explore the biological activities of PDC in comparison to its structural analogs, providing a framework for understanding the structure-activity relationships within this promising class of compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of phenazine derivatives is a subject of ongoing research. Below is a comparative analysis of the anticancer and antimicrobial activities of PDC and some of its key structural analogs. It is important to note that a direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Anticancer Activity

Phenazine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and the generation of reactive oxygen species (ROS).

Table 1: Comparative Anticancer Activity of this compound and Its Analogs

CompoundStructural ClassCancer Cell Line(s)Reported Activity (IC50)Reference(s)
This compound (PDC) Dicarboxylic Acid PhenazineHT29 (colon), HeLa (cervical), MCF-7 (breast)Cytotoxic[3]
Phenazine-1-carboxylic acid (PCA) Monocarboxylic Acid PhenazineDU145 (prostate)Time- and dose-dependent inhibition of proliferation[5]
Phenazine-1,6-diol Dihydroxylated PhenazineNSCLC (Non-small cell lung cancer)Selectively inhibits proliferation[6]
Halogenated Phenazines (e.g., 2-bromo-1-hydroxyphenazine) Halogenated PhenazineHCT-116 (colon)IC50 = 0.1 μM[4]
5-methyl phenazine-1-carboxylic acid Methylated PhenazineA549 (lung), MDA-MB-231 (breast)IC50 = 488.7 nM and 458.6 nM, respectively[7]

Structure-Activity Relationship Insights:

  • Carboxylic Acid Groups: The presence and number of carboxylic acid groups influence the solubility and biological activity of phenazines. While both PDC (dicarboxylic) and PCA (monocarboxylic) show anticancer effects, their potency can vary depending on the cell line.

  • Hydroxylation: The introduction of hydroxyl groups, as seen in phenazine-1,6-diol, can lead to selective cytotoxicity against specific cancer types, such as non-small cell lung cancer.[6]

  • Halogenation: The addition of halogen atoms, particularly bromine, to the phenazine core can significantly enhance anticancer potency, as demonstrated by the low micromolar IC50 value of 2-bromo-1-hydroxyphenazine against HCT-116 cells.[4]

  • Methylation: The presence of a methyl group, as in 5-methyl phenazine-1-carboxylic acid, has been shown to result in potent and selective cytotoxicity against lung and breast cancer cell lines.[7]

Antimicrobial Activity

Phenazines are well-established antimicrobial agents, with their activity spectrum being influenced by their structural features.

Table 2: Comparative Antimicrobial Activity of this compound and Its Analogs

CompoundStructural ClassTarget Organism(s)Reported Activity (MIC)Reference(s)
This compound (PDC) Dicarboxylic Acid PhenazineGram-positive and Gram-negative bacteriaPotential antibacterial activity[1]
Phenazine-1-carboxylic acid (PCA) amides Phenazine AmideMicrococcus sp., Erysipelothrix rhusiopathiae, Staphylococcus aureusGrowth retardation[8][9]
Halogenated Phenazines (e.g., 2,4-dibromo-1-hydroxyphenazine) Halogenated PhenazineMRSA, MRSE, VREMIC = 0.003–0.78 µM[10][11]
Prenylated Phenazines Prenylated PhenazineGram-positive and Gram-negative bacteriaModerate to significant antibacterial effects[12]

Structure-Activity Relationship Insights:

  • Amidation: Conversion of the carboxylic acid group in PCA to an amide can result in significant growth retardation of Gram-positive bacteria.[8][9]

  • Halogenation: Halogenated phenazines have emerged as a highly potent class of antibacterial agents, with activity against multidrug-resistant (MDR) pathogens like MRSA.[10][11]

  • Prenylation: The addition of prenyl groups can enhance the membrane permeability of phenazines, leading to improved interaction with microbial cells and increased antibacterial activity.[12]

Mechanistic Insights: Induction of Apoptosis and Oxidative Stress

A common mechanism of action for the anticancer activity of many phenazine derivatives is the induction of programmed cell death, or apoptosis, often mediated by the generation of intracellular reactive oxygen species (ROS).

Phenazine-Induced Apoptotic Signaling Pathway

The diagram below illustrates a generalized pathway for phenazine-induced apoptosis, based on studies of compounds like phenazine-1-carboxylic acid.[5][13]

Phenazine_Apoptosis_Pathway Phenazine Phenazine Analog Mitochondrion Mitochondrion Phenazine->Mitochondrion induces stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytoC Cytochrome c release Mitochondrion->CytoC JNK ↑ p-JNK ROS->JNK Bcl2 ↓ Bcl-2 (anti-apoptotic) JNK->Bcl2 Bax ↑ Bax (pro-apoptotic) JNK->Bax Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phenazine-induced mitochondrial-mediated apoptosis.

This pathway highlights the central role of the mitochondria in responding to the cellular stress induced by phenazine compounds. The subsequent increase in ROS production triggers a signaling cascade involving the JNK pathway and the Bcl-2 family of proteins, ultimately leading to the activation of caspases and the execution of apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activities of phenazine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the phenazine compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS. [14]3. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer. [15]4. Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes. [16]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the phenazine compound.

  • DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30 minutes. [17]3. Wash: Wash the cells to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. [18][19]The fluorescence intensity is proportional to the level of intracellular ROS.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile class of bioactive molecules with significant potential in both anticancer and antimicrobial applications. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the phenazine core, such as halogenation, amidation, and hydroxylation, can profoundly impact their biological activity and selectivity.

The primary mechanism of anticancer action for many phenazines involves the induction of apoptosis through the mitochondrial pathway, often triggered by an increase in intracellular reactive oxygen species. This mechanistic understanding provides a rationale for the further development of these compounds as targeted cancer therapeutics.

While this guide provides a comprehensive overview based on existing literature, there is a clear need for more direct, head-to-head comparative studies of PDC and a wider range of its analogs under standardized experimental conditions. Such studies would provide a more definitive understanding of their relative potencies and selectivities.

Future research should focus on:

  • Systematic SAR studies: To design and synthesize novel phenazine derivatives with improved efficacy and reduced toxicity.

  • In-depth mechanistic investigations: To fully elucidate the molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy studies: To translate the promising in vitro findings into preclinical and clinical development.

The continued exploration of phenazine chemistry and biology holds great promise for the discovery of next-generation therapeutic agents to address the pressing global challenges of cancer and antimicrobial resistance.

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A Researcher's Guide to Elucidating the Mode of Action of Phenazine-1,6-dicarboxylic Acid (PDC) Through Genetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigma of Phenazine-1,6-dicarboxylic Acid

This compound (PDC) is a nitrogen-containing heterocyclic compound produced by various bacterial genera, including Pseudomonas and Streptomyces.[1][2][3] Like other phenazines, PDC exhibits broad-spectrum biological activity, demonstrating cytotoxicity against both bacterial pathogens and cancer cell lines.[1][4] This activity is widely attributed to the redox-active nature of the phenazine core, which can undergo oxidation-reduction cycling to generate reactive oxygen species (ROS), leading to widespread cellular damage.[5]

While its biosynthetic pathway is increasingly understood—originating from two molecules of chorismic acid—its precise mode of action remains largely unconfirmed.[5][6] Elucidating the specific molecular targets and cellular pathways perturbed by PDC is critical for its development as a therapeutic agent. A confirmed mode of action can inform strategies to enhance efficacy, overcome resistance, and predict off-target effects.

This guide details an integrated, multi-pronged approach using complementary genetic strategies to move from broad phenotypic observations to a validated molecular mechanism. We will compare unbiased, discovery-oriented approaches with hypothesis-driven methods, providing the rationale and detailed protocols for each.

Section 1: Formulating a Mechanistic Hypothesis

Before designing genetic screens, it is crucial to establish a set of testable hypotheses based on the known biochemistry of PDC and related phenazine compounds.

  • Primary Hypothesis: ROS-Mediated Damage: The most prominent theory for phenazine action is the generation of superoxide radicals and other ROS.[5][6] This suggests that PDC's primary mode of action is the induction of overwhelming oxidative stress, leading to damage of DNA, proteins, and lipids.

  • Secondary Hypothesis 1: Direct Enzyme Inhibition: PDC may directly bind to and inhibit the function of essential enzymes. Its structure, featuring a planar aromatic system and two carboxylic acid groups, could facilitate interaction with enzyme active sites, particularly those involved in redox reactions or DNA metabolism (e.g., topoisomerases).[7]

  • Secondary Hypothesis 2: Disruption of Electron Transport: As a redox-active molecule, PDC could intercalate into cellular membranes and shuttle electrons, thereby disrupting the proton motive force and inhibiting ATP synthesis.

These hypotheses are not mutually exclusive. For instance, disruption of the electron transport chain can itself lead to increased ROS production. Our genetic strategy will be designed to test these possibilities concurrently.

Section 2: A Comparative Guide to Genetic Investigation Strategies

We will explore three powerful genetic methodologies: Forward Genetic Screening, Reverse Genetic Analysis, and Global Transcriptomic Profiling. Each provides a unique lens through which to view the cellular response to PDC.

Strategy 1: Forward Genetics - Unbiased Discovery of Resistance and Sensitivity Genes

The forward genetics approach is a discovery-driven method that makes no prior assumptions about the drug's target. By creating a large library of random mutants, we can identify genes that, when disrupted, alter the organism's sensitivity to PDC.

Principle: A population of a model organism (e.g., Escherichia coli for antibacterial studies, or the yeast Saccharomyces cerevisiae as a eukaryotic model) is mutagenized to generate a diverse library of loss-of-function mutants. This library is then screened for individuals exhibiting either resistance or hypersensitivity to PDC.

Why this approach? Its primary strength is its unbiased nature. It can uncover entirely novel or unexpected pathways involved in the drug's mechanism or in cellular resistance to it.

Experimental Workflow: Transposon Mutagenesis Screen

  • Library Generation:

    • Select a suitable transposon delivery vector for the chosen model organism (e.g., a mini-Tn5 system for E. coli).

    • Introduce the transposon into a dense culture of the wild-type organism via conjugation or electroporation.

    • Plate the transformed cells onto a selective medium (containing an antibiotic marker present on the transposon) to select for successful insertion mutants. Aim for a library size that ensures saturation (e.g., >100,000 individual mutants).

  • Screening for Altered Phenotypes:

    • Resistance Screen: Plate the mutant library onto a solid medium containing a concentration of PDC that is inhibitory to the wild-type strain (e.g., 2x the Minimum Inhibitory Concentration, MIC). Colonies that grow are PDC-resistant candidates.

    • Hypersensitivity Screen: Replica-plate the master library plates onto a medium with a sub-lethal concentration of PDC (e.g., 0.5x MIC). Colonies that fail to grow on the PDC-containing plate but are viable on the control plate are hypersensitive candidates.

  • Hit Identification:

    • Isolate the genomic DNA from the resistant or hypersensitive mutants.

    • Identify the transposon insertion site using techniques like arbitrary PCR, inverse PCR, or whole-genome sequencing. The gene disrupted by the transposon is your candidate gene.

Interpretation of Results:

  • Resistance Mutants: The disrupted gene may encode the direct protein target of PDC (inactivation prevents binding), a protein required to activate PDC into a toxic form, or a transporter that imports the drug.

  • Hypersensitivity Mutants: The disrupted gene is likely involved in a protective pathway. This could include genes for DNA repair, oxidative stress response (e.g., superoxide dismutase, catalase), or drug efflux pumps.

G cluster_0 1. Library Generation cluster_1 2. Phenotypic Screening cluster_2 3. Hit Identification & Analysis WT Wild-Type Bacteria Mutagenesis Transposon Mutagenesis WT->Mutagenesis Tn5 Transposon Vector Tn5->Mutagenesis Library Mutant Library (>10^5 CFU) Mutagenesis->Library Screen_Res Plate on High PDC (e.g., 2x MIC) Library->Screen_Res Screen_Sens Replica Plate on Low PDC (e.g., 0.5x MIC) Library->Screen_Sens Res_Hits Resistant Mutants Screen_Res->Res_Hits Sens_Hits Hypersensitive Mutants Screen_Sens->Sens_Hits Sequencing Identify Insertion Site (e.g., Inverse PCR, WGS) Res_Hits->Sequencing Sens_Hits->Sequencing Analysis Gene Pathway Analysis Sequencing->Analysis

Caption: Workflow for a forward genetic screen using transposon mutagenesis.
Strategy 2: Reverse Genetics - Hypothesis-Driven Target Validation

The reverse genetics approach starts with a gene of interest—selected based on a hypothesis—and investigates the phenotypic consequences of its disruption. This is ideal for testing the hypotheses formulated in Section 1.

Principle: Create targeted deletions (knockouts) of specific genes suspected to be involved in PDC's mode of action. The resulting knockout strains are then tested for altered sensitivity to the compound.

Why this approach? It is highly efficient for testing specific, well-defined hypotheses. If the ROS hypothesis is primary, we can directly test the involvement of the cell's oxidative stress response machinery.

Experimental Workflow: Targeted Gene Deletion and Phenotypic Analysis

  • Selection of Candidate Genes: Based on our hypotheses, select genes involved in:

    • Oxidative Stress Response: sodA, sodB (superoxide dismutases), katG, katE (catalases).

    • DNA Repair: recA, uvrA (SOS response and nucleotide excision repair).

    • Drug Efflux: The AcrAB-TolC multidrug efflux pump operon.

    • Electron Transport Chain: Key dehydrogenase or cytochrome oxidase subunits.

  • Construction of Deletion Mutants:

    • Use a standard method like λ-Red recombineering or CRISPR-Cas9-based editing to create precise, in-frame deletions of the target genes in the model organism.

    • Replace the gene with an antibiotic resistance cassette.

    • Verify the deletion by PCR and sequencing to ensure it is correct and has not caused polar effects on downstream genes.

  • Phenotypic Characterization:

    • MIC Determination: Perform broth microdilution assays to quantitatively determine the MIC of PDC for each knockout strain compared to the wild-type parent.

    • Disk Diffusion Assays: Place a paper disk saturated with PDC onto a lawn of the mutant and wild-type bacteria. A larger zone of inhibition for the mutant indicates hypersensitivity.

    • Growth Curves: Monitor the growth of mutant and wild-type strains in liquid culture with and without a sub-lethal concentration of PDC.

Interpretation of Results:

  • Increased Sensitivity (Lower MIC): Confirms that the deleted gene plays a protective role against PDC. For example, hypersensitivity in a katG mutant strongly supports the hypothesis that PDC action involves the generation of hydrogen peroxide.

  • Increased Resistance (Higher MIC): Suggests the deleted gene is involved in activating the drug or is the drug's target.

  • No Change in Sensitivity: Indicates the gene is not directly involved in the mechanism of action or that redundant pathways compensate for its loss.

Caption: Workflow for reverse genetic analysis of candidate genes.
Strategy 3: Transcriptomics (RNA-Seq) - A Global View of the Cellular Response

This approach provides a snapshot of the entire transcriptional response of an organism to PDC exposure, revealing which cellular pathways are activated or repressed.

Principle: A culture of the organism is treated with PDC for a short period. RNA is then extracted, converted to cDNA, and sequenced (RNA-Seq). The gene expression profile of the treated cells is compared to that of untreated controls to identify differentially expressed genes.

Why this approach? It offers a comprehensive, systems-level view of the cellular response. It can validate hypotheses (e.g., do we see upregulation of the SOS response and oxidative stress genes?) and simultaneously generate new ones by implicating unexpected pathways.

Experimental Workflow: RNA-Seq Analysis

  • Experimental Setup:

    • Grow replicate cultures of the wild-type organism to mid-log phase.

    • Treat one set of cultures with PDC at a sub-lethal concentration (e.g., 0.5x MIC). Treat the control set with the vehicle (solvent) only.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for a transcriptional response without causing excessive cell death.

  • Sample Preparation & Sequencing:

    • Harvest cells rapidly and stabilize the RNA using a commercial reagent like RNAprotect.

    • Extract total RNA, ensuring high quality and purity (RIN > 8).

    • Deplete ribosomal RNA (rRNA), as it constitutes the vast majority of total RNA.

    • Prepare sequencing libraries from the mRNA fraction and perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Quantify the expression level of each gene.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the PDC-treated samples compared to controls.

    • Conduct pathway enrichment analysis (e.g., GO term or KEGG pathway analysis) to determine which biological processes are most affected.

Interpretation of Results:

  • Upregulated Pathways: Look for the significant upregulation of pathways that indicate a specific type of stress. For example:

    • SOS Response genes (recA, lexA): Suggests DNA damage.

    • Oxidative Stress Regulons (soxS, oxyR): Strongly supports ROS generation.

    • Heat Shock Proteins: Indicates protein misfolding and damage.

    • Specific Metabolic Pathways: May point to the inhibition of a key enzyme, causing the cell to compensate by upregulating alternative pathways.

  • Downregulated Pathways: Repression of genes for cell growth and division is a common general stress response. Repression of specific transport or metabolic pathways could also provide clues to the mechanism.

Section 3: Data Synthesis & Comparative Analysis

No single method provides a complete picture. The true power of this approach lies in integrating the results from all three strategies.

Methodology Principle Primary Strength Primary Limitation Best Use Case
Forward Genetics Unbiased screen of random mutants for altered phenotype.Discovers novel and unexpected genes/pathways.Can be labor-intensive; may miss essential genes.Initial exploration to generate a broad list of candidate genes.
Reverse Genetics Targeted disruption of pre-selected candidate genes.Efficiently tests specific, pre-defined hypotheses.Inherently biased; cannot discover novel mechanisms.Validating candidates from other screens or testing a strong a priori hypothesis.
Transcriptomics Global analysis of gene expression changes upon drug exposure.Provides a comprehensive, systems-level view of the cellular response.Shows correlation, not causation; changes can be indirect stress responses.Characterizing the global cellular stress signature and prioritizing pathways for reverse genetics.

An Integrated Workflow for Confirmation:

  • Start Broad: Perform a Forward Genetic Screen and an RNA-Seq experiment in parallel.

  • Cross-Reference Hits: Look for overlap in the results. A gene that is significantly upregulated in the RNA-Seq data and whose deletion causes hypersensitivity in the reverse genetics screen is a very high-confidence candidate for being part of a key protective pathway.

  • Validate with Precision: Use Reverse Genetics to systematically knock out the high-confidence candidate genes identified in the first two steps. This serves to validate their role in the response to PDC.

  • Build the Model: Synthesize the validated data into a coherent model of PDC's mode of action. For example, if the data consistently point to DNA damage and oxidative stress, the model would posit that PDC generates ROS, which in turn damages DNA, triggering the SOS response.

By employing this integrated and self-validating workflow, researchers can move with confidence from a compound with known bioactivity to a well-defined and confirmed molecular mode of action, paving the way for its rational development as a next-generation therapeutic.

References

  • Mavrodi, D. V., et al. (2010). Functional Analysis of Phenazine Biosynthesis Genes in Burkholderia spp. Applied and Environmental Microbiology, 76(22), 7541–7550. [Link]

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  • Zhao, J., et al. (2017). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. PMC. [Link]

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In Vivo Validation of Phenazine-1,6-dicarboxylic Acid: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of Phenazine-1,6-dicarboxylic acid (PDC) as a potential anticancer agent. While preliminary in vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, robust in vivo data is crucial for its progression as a therapeutic candidate. This document outlines a detailed experimental plan for the in vivo assessment of PDC, comparing its potential efficacy against current standard-of-care chemotherapeutics for colon, breast, and cervical cancers.

Introduction: The Therapeutic Potential of this compound

This compound is a heterocyclic compound that has demonstrated notable cytotoxic activity in preclinical in vitro settings. Studies have shown that PDC can induce cell death in a variety of human cancer cell lines, including HT29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma).[1][2] The phenazine core is a recurring motif in various natural and synthetic compounds with demonstrated pharmacological activities, including anticancer properties.[3] Some synthetic phenazine derivatives have even progressed to early-stage clinical trials, underscoring the therapeutic potential of this chemical scaffold.[3]

While these in vitro findings are promising, they do not recapitulate the complex physiological environment of a living organism. Therefore, in vivo validation is an indispensable step to evaluate the systemic efficacy, safety, and pharmacokinetic profile of PDC. This guide proposes a rigorous pathway for this validation process.

Comparative Framework: Benchmarking Against Standard-of-Care

To ascertain the therapeutic potential of PDC, its in vivo performance will be benchmarked against established first-line chemotherapeutic agents for the cancers against which it has shown in vitro activity.

Cancer TypeCell Line for XenograftStandard-of-Care Comparator(s)Rationale for Comparator Selection
Colon Cancer HT295-Fluorouracil (5-FU) & Oxaliplatin5-FU-based chemotherapy is a cornerstone of colorectal cancer treatment.[4] The combination with oxaliplatin is a standard regimen for advanced disease.
Breast Cancer MCF-7Doxorubicin & PaclitaxelDoxorubicin, an anthracycline, and paclitaxel, a taxane, are widely used and effective agents in the treatment of breast cancer, including hormone-receptor-positive subtypes like MCF-7.[5]
Cervical Cancer HeLaCisplatin & PaclitaxelCisplatin-based chemotherapy is the standard of care for cervical cancer, often used in combination with paclitaxel for advanced or recurrent disease.[6][7]

Proposed In Vivo Validation Workflow

The following experimental workflow is designed to comprehensively evaluate the anticancer efficacy and safety profile of PDC in vivo.

In Vivo Validation Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Safety & Toxicity Assessment Cell Culture Cell Culture Xenograft Implantation Xenograft Implantation Cell Culture->Xenograft Implantation Cell suspension Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring Tumor establishment Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Tumor volume, Body weight Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation Clinical Observations Clinical Observations Histopathology Histopathology Clinical Observations->Histopathology Behavioral changes Histopathology->Data Interpretation

Caption: A streamlined workflow for the in vivo validation of PDC.

Detailed Experimental Protocols

The following protocols are designed to ensure the generation of robust and reproducible data.

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to create a palpable tumor model.[8]

Materials:

  • Cancer cell lines (HT29, MCF-7, HeLa)

  • Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel

  • 1 mL syringes and 25-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Preparation: Culture the selected cancer cell lines in their respective recommended media until they reach 70-80% confluency.

  • Harvesting and Cell Counting: Trypsinize the cells, neutralize with media, centrifuge, and resuspend the cell pellet in cold PBS. Perform a cell count using a hemocytometer and assess viability (should be >90%).

  • Cell Suspension Preparation: Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL. Keep the suspension on ice.

  • Animal Preparation: Anesthetize the mice using isoflurane. Shave and disinfect the right flank of each mouse.

  • Subcutaneous Injection: Gently lift the skin on the flank and inject 100 µL of the cell suspension subcutaneously.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers twice weekly. Tumor volume will be calculated using the formula: (Length x Width²)/2.[9]

Dosing and Treatment Regimen

Vehicle Preparation:

  • PDC: The formulation of PDC for in vivo administration will require solubility and stability testing. A common starting point would be to dissolve it in a biocompatible vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Comparator Drugs: 5-FU, oxaliplatin, doxorubicin, paclitaxel, and cisplatin will be formulated according to established protocols, typically in sterile saline or 5% dextrose solution.

Treatment Groups: For each cancer model (colon, breast, cervical), the following treatment groups (n=8-10 mice per group) will be established once the average tumor volume reaches approximately 100-150 mm³:

  • Vehicle Control (oral gavage or intraperitoneal injection, matching the PDC administration route)

  • PDC (dose to be determined by a preliminary dose-ranging study, e.g., 10, 30, 100 mg/kg, administered daily by oral gavage)

  • Standard-of-Care Comparator 1 (e.g., 5-FU for colon cancer, administered according to a clinically relevant schedule)

  • Standard-of-Care Comparator 2 (e.g., Oxaliplatin for colon cancer, administered according to a clinically relevant schedule)

  • (Optional) Combination of Standard-of-Care Comparators

Administration:

  • The route of administration for PDC will be determined based on its physicochemical properties, with oral gavage being a common initial choice for small molecules.

  • Comparator drugs will be administered via routes that mimic their clinical use (e.g., intraperitoneal or intravenous injection).

Efficacy and Toxicity Endpoints

Primary Efficacy Endpoint:

  • Tumor Growth Inhibition (TGI): The primary measure of efficacy will be the extent to which PDC inhibits tumor growth compared to the vehicle control and standard-of-care treatments.

Secondary Efficacy Endpoints:

  • Tumor Regression: The number of tumors that decrease in size from their baseline measurement.

  • Survival Analysis: In a separate cohort of animals, a survival study may be conducted where the endpoint is tumor volume reaching a predetermined size (e.g., 2000 mm³) or the presentation of clinical signs of distress.

Safety and Toxicity Monitoring:

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as a general indicator of health.

  • Clinical Observations: Daily cage-side observations for any signs of toxicity, such as changes in posture, activity, or grooming.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) will be collected, fixed in formalin, and subjected to histopathological analysis to assess for any treatment-related toxicities.

Proposed Mechanism of Action Investigation

While the precise anticancer mechanism of PDC is not fully elucidated, many phenazine derivatives are known to exert their effects through the induction of oxidative stress and apoptosis.[3] A related compound, phenazine-1-carboxylic acid, has been shown to induce apoptosis in cancer cells via the generation of reactive oxygen species (ROS).[10][11] Another phenazine derivative, phenazine-1,6-diol, has been found to induce apoptosis in non-small cell lung cancer cells through the upregulation of DR5 and inhibition of the PI3K/AKT/mTOR pathway.[12]

Proposed Mechanism of Action PDC This compound ROS Reactive Oxygen Species (ROS) Generation PDC->ROS PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition PDC->PI3K_AKT Hypothesized Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Survival Decreased Cell Survival & Proliferation PI3K_AKT->Cell_Survival

Caption: A hypothesized signaling pathway for PDC's anticancer activity.

Data Interpretation and Future Directions

The data generated from this comprehensive in vivo validation plan will provide a clear indication of the therapeutic potential of this compound. A successful outcome, characterized by significant tumor growth inhibition and an acceptable safety profile in comparison to standard-of-care agents, would strongly support its further development.

Future steps would include:

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PDC.

  • Investigation of efficacy in orthotopic and patient-derived xenograft (PDX) models, which more closely mimic the human disease.[8][13]

  • Combination studies with standard-of-care agents to explore potential synergistic effects.

This guide provides a robust and scientifically sound framework for the in vivo validation of this compound. By adhering to these rigorous protocols and comparative analyses, researchers can effectively evaluate its potential as a novel anticancer therapeutic.

References

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A Researcher's Guide to Phenazine Extraction: A Side-by-Side Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the effective isolation of phenazines—a class of bioactive, nitrogen-containing heterocyclic compounds produced by bacteria like Pseudomonas and Streptomyces—is a critical first step for research and development. These vibrant pigments are not just scientifically intriguing; they possess broad-spectrum antimicrobial and anticancer properties, making them valuable targets for biopesticides and novel pharmaceutical agents.[1][2][3]

The challenge, however, lies in efficiently extracting these compounds from complex fermentation broths. The choice of extraction method can significantly impact yield, purity, and scalability. This guide provides an in-depth, side-by-side comparison of the two most prevalent phenazine extraction techniques: classic Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE). We will delve into the causality behind experimental choices, provide detailed protocols, and present quantitative data to inform your selection process.

The Chemical Foundation of Phenazine Extraction

Phenazines are aromatic compounds whose solubility is dictated by their chemical structure and the pH of the solution.[2] Many bioactive phenazines, like Phenazine-1-Carboxylic Acid (PCA), possess a carboxyl group.[4] This feature is central to designing an effective extraction strategy.

  • In acidic conditions (low pH): The carboxyl group is protonated (-COOH), making the PCA molecule less polar and more soluble in organic solvents like ethyl acetate or chloroform.[5]

  • In neutral or basic conditions (higher pH): The carboxyl group is deprotonated (-COO⁻), rendering the molecule ionic and more soluble in the aqueous phase (the culture medium).

This pH-dependent solubility is the lever we pull to selectively move phenazines from the aqueous culture supernatant into an organic solvent.

Method 1: Liquid-Liquid Extraction (LLE)

LLE, also known as solvent extraction, is a foundational technique in natural product chemistry. It operates on the principle of differential solubility of a compound between two immiscible liquid phases—typically an aqueous phase (the bacterial supernatant) and an organic solvent.[6]

The "Why": Causality in the LLE Workflow

The goal is to make the phenazine "uncomfortable" in the aqueous phase and "comfortable" in the organic phase. This is achieved by manipulating the pH. By acidifying the cell-free supernatant, we protonate the acidic phenazines, reducing their aqueous solubility and driving them into the organic solvent upon mixing.[5] Ethyl acetate is a commonly used solvent due to its moderate polarity, which is effective for extracting phenazines, and its relatively low boiling point, which simplifies removal by evaporation.[6][7]

Experimental Protocol: Liquid-Liquid Extraction of PCA
  • Harvesting: Centrifuge the bacterial culture (e.g., Pseudomonas chlororaphis) at high speed (e.g., 8,000 rpm for 10 minutes) to pellet the bacterial cells.[5]

  • Acidification: Decant the cell-free supernatant into a clean flask. Acidify the supernatant to approximately pH 2.0 using a strong acid like 6 M hydrochloric acid (HCl).[5] This step is critical for protonating the PCA.

  • Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.[6]

  • Mixing: Stopper the funnel and invert it gently multiple times, venting frequently to release pressure. Vigorous shaking for several minutes ensures intimate contact between the two phases for efficient transfer of the phenazine.[5]

  • Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated. The less dense ethyl acetate layer, now containing the phenazine, will typically be on top.

  • Collection: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer containing the phenazine extract.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove residual water. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude phenazine extract.[8]

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_finish Final Steps Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Acidify Acidify to pH 2.0 Supernatant->Acidify AddSolvent Add Ethyl Acetate Acidify->AddSolvent Separate Mix & Separate Phases AddSolvent->Separate Collect Collect Organic Layer Separate->Collect Dry Dry & Evaporate Solvent Collect->Dry Crude Crude Phenazine Extract Dry->Crude

Caption: Workflow for Liquid-Liquid Extraction of Phenazines.

Method 2: Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that uses a solid sorbent material, packed into a cartridge, to selectively adsorb either the analyte of interest or impurities from a liquid sample.[9][10] For phenazine extraction, the strategy is typically to retain the phenazine on the sorbent and wash away impurities.[11]

The "Why": Causality in the SPE Workflow

SPE operates on the same principles of chromatography. A reversed-phase sorbent (e.g., C18-silica) is nonpolar. The process involves:

  • Conditioning: The sorbent is first activated with a solvent like methanol to solvate the nonpolar stationary phase, followed by an equilibration step with water or a buffer to prepare it for the aqueous sample.[12]

  • Loading: The sample (e.g., culture supernatant) is passed through the cartridge. The nonpolar phenazines will have a higher affinity for the nonpolar sorbent than for the polar aqueous sample and will be retained.

  • Washing: A weak, polar solvent is used to wash the cartridge, removing polar impurities (like salts and media components) that have not been strongly retained, leaving the phenazines bound to the sorbent.[12]

  • Elution: A strong, nonpolar organic solvent (like methanol or acetonitrile) is passed through the cartridge. This solvent disrupts the interaction between the phenazines and the sorbent, releasing (eluting) them for collection in a clean tube.[10]

This stepwise approach allows for excellent separation and can lead to a cleaner, more concentrated sample than LLE.[13]

Experimental Protocol: Solid-Phase Extraction of Phenazines
  • Sample Preparation: Centrifuge the bacterial culture to obtain the cell-free supernatant. Adjust the pH if necessary, depending on the sorbent and specific phenazine.

  • Sorbent Conditioning: Condition an SPE cartridge (e.g., a C18 cartridge) by passing 1-2 column volumes of methanol through it, followed by 1-2 column volumes of deionized water. Do not let the sorbent run dry.[9]

  • Sample Loading: Load the cell-free supernatant onto the SPE cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min) to ensure efficient binding of the phenazines to the sorbent.[12]

  • Washing: Wash the cartridge with 1-3 mL of a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove unretained impurities.[12]

  • Elution: Elute the retained phenazines from the cartridge by passing a small volume (e.g., 1-2 mL) of a strong, nonpolar solvent (e.g., methanol or acetonitrile) through it. Collect the eluate. This step can be repeated to ensure full recovery.

  • Post-Elution: The collected eluate, containing the purified phenazine, can be used directly for analysis (e.g., by HPLC) or dried down and reconstituted in a suitable solvent.[14][15][16]

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_finish Final Product Condition Condition Sorbent (e.g., Methanol) Equilibrate Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load Load Sample (Supernatant) Equilibrate->Load Wash Wash Impurities Load->Wash Elute Elute Phenazines (e.g., Methanol) Wash->Elute Pure Purified Phenazine Extract Elute->Pure

Caption: Workflow for Solid-Phase Extraction of Phenazines.

Quantitative Performance Comparison

The choice between LLE and SPE often comes down to a trade-off between various performance metrics. Recent studies have highlighted significant differences.

MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & References
Yield/Recovery Moderate to Good. Often requires multiple extractions to maximize recovery.Good to Excellent. Can offer significantly higher yields. One study reported up to a 13-fold increase in phenazine yield compared to LLE.[11]SPE provides a more exhaustive extraction by passing the entire sample volume over a high-affinity sorbent.[11][17]
Purity/Selectivity Lower. Tends to co-extract more impurities from the culture medium.[6][18]Higher. The distinct wash and elution steps allow for more effective removal of interfering matrix components.[6][18]The controlled chromatographic separation on the SPE sorbent is inherently more selective than bulk phase partitioning in LLE.[10]
Speed & Throughput Slower, especially for multiple samples, due to manual steps like shaking and phase separation.Faster, particularly with vacuum manifolds or automated systems that can process many samples in parallel.The workflow of SPE is more streamlined and amenable to automation.[12]
Solvent Consumption High. Requires large volumes of organic solvent, often equal to the sample volume.[17]Low. Uses significantly smaller volumes of solvent, primarily for conditioning and elution.[10]This makes SPE a greener and more cost-effective option in the long run.
Cost Lower initial cost (glassware). Higher long-term cost due to solvent purchase and disposal.Higher initial cost (cartridges, manifold). Lower long-term cost due to reduced solvent usage.The economic choice depends on the scale and frequency of extractions.
Scalability Difficult to scale up due to the need for very large separatory funnels and solvent volumes.Easily scalable by using larger capacity cartridges or processing samples in batches.SPE is better suited for both high-throughput screening and larger-scale purification.

Decision Guide: Which Method is Right for You?

The optimal extraction method depends entirely on your research objectives.

Decision_Tree Start What is your primary goal? Goal_Purity High Purity for Analytics (HPLC, MS) Start->Goal_Purity Purity is critical Goal_Yield Maximum Yield for Bulk Production Start->Goal_Yield Yield is paramount Goal_Screening High-Throughput Screening Start->Goal_Screening Speed & volume Goal_Cost Lowest Initial Cost / Occasional Use Start->Goal_Cost Budget constraints Use_SPE Choose Solid-Phase Extraction (SPE) Goal_Purity->Use_SPE Goal_Yield->Use_SPE Goal_Screening->Use_SPE Use_LLE Choose Liquid-Liquid Extraction (LLE) Goal_Cost->Use_LLE

Caption: Decision flowchart for selecting a phenazine extraction method.

Choose Solid-Phase Extraction (SPE) if:

  • You require high purity for sensitive downstream analyses like HPLC or mass spectrometry.[16]

  • Maximizing the recovery yield is your primary objective.[11]

  • You are processing a large number of samples and need a high-throughput solution.

  • Reducing solvent consumption and environmental impact is a priority.

Choose Liquid-Liquid Extraction (LLE) if:

  • You are performing infrequent extractions and initial equipment cost is the main constraint.

  • You are working with very large sample volumes where the cost of large SPE cartridges would be prohibitive.

  • A moderately pure extract is sufficient for your downstream application.

References

  • BenchChem. (n.d.). Application Note: High-Recovery Solid-Phase Extraction Protocol for Perphenazine Prior to LC-MS Analysis.
  • Zhu, D. H., Zhu, X. D., & Xu, Y. Q. (2001). [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography]. Se Pu, 19(6), 558–559.
  • BenchChem. (n.d.). Application Note: Quantification of 2-Hydroxyphenazine using High-Performance Liquid Chromatography (HPLC).
  • ResearchGate. (n.d.). Novel approach of phenazine derivatives isolation from Pseudomonas culture medium. Request PDF.
  • PubMed. (n.d.). High-performance liquid chromatographic determination of perphenazine in plasma.
  • Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. 17(1).
  • ResearchGate. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • Kern, S. E., & Newman, D. K. (2014). Measurement of phenazines in bacterial cultures. Methods in Molecular Biology, 1149, 303–310.
  • BenchChem. (n.d.). comparison of phenazine production in different Pseudomonas strains.
  • BenchChem. (n.d.). Application Notes and Protocols for the Extraction and Purification of Phenazine-1-Carboxylic Acid from Bacterial Culture.
  • ResearchGate. (2016). Methods for Purification and Characterization of Microbial Phenazines.
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  • Bio-protocol. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa.
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  • ResearchGate. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
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  • ResearchGate. (2008). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis.
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A Senior Application Scientist's Guide to Benchmarking New Phenazine Derivatives Against Phenazine-1,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenazine-1,6-dicarboxylic acid (PDC) is a naturally occurring redox-active compound with established antibacterial and cytotoxic properties.[1][2] As a foundational structure in the vast family of phenazines, it serves as a critical benchmark for the development of novel derivatives.[3] The pursuit of new phenazine analogs is driven by the need for compounds with enhanced therapeutic indices—greater potency, improved selectivity, favorable pharmacokinetics, and reduced toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark new phenazine derivatives against PDC. We will delve into the scientific rationale behind key experimental choices, provide detailed, self-validating protocols for core biological assays, and present a clear methodology for data interpretation, ensuring that comparative studies are both robust and reproducible.

Introduction: The Phenazine Scaffold and the PDC Benchmark

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by diverse bacteria, notably Pseudomonas and Streptomyces species.[4][5] Their biological activity is intrinsically linked to their physicochemical and redox properties.[4] These molecules can act as electron shuttles, a process known as redox cycling, which involves accepting electrons from cellular reductants like NAD(P)H and transferring them to oxidants such as molecular oxygen.[6] This cycle can generate reactive oxygen species (ROS), leading to oxidative stress, which is a primary mechanism behind their antimicrobial and anticancer effects.[4][7][8]

This compound (PDC) and Phenazine-1-carboxylic acid (PCA) are considered core scaffolds from which most natural phenazines are derived.[3][9] PDC, in particular, has demonstrated notable bioactivity, including lethal effects against both Gram-positive and Gram-negative bacteria and significant cytotoxicity against various human cancer cell lines, such as breast (MCF7), cervical (HeLa), and colon (HT29) cancer cells.[2][10] This established profile makes PDC an ideal reference compound, or benchmark, for evaluating the therapeutic potential of newly synthesized derivatives.

The primary motivations for synthesizing new phenazine derivatives include:

  • Enhancing Potency: Modifying the core structure to increase antimicrobial or anticancer efficacy.

  • Improving Selectivity: Designing molecules that are more toxic to pathogens or cancer cells than to host cells.

  • Modulating Redox Potential: Fine-tuning the electron-accepting/donating ability to control ROS generation.[11][12]

  • Optimizing Physicochemical Properties: Improving aqueous solubility and stability for better drug delivery and bioavailability.[13]

This guide will use a case-study approach, comparing PDC against two hypothetical (but representative) novel derivatives, Compound X (a lipid-soluble analog) and Compound Y (a water-soluble analog), across key performance assays.

A Framework for Benchmarking: From Synthesis to In Vitro Evaluation

A structured approach is critical for generating high-quality, comparable data. The workflow should be logical, progressing from initial characterization to detailed biological assessment.

G cluster_0 Phase 1: Compound Preparation & QC cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Investigation synthesis Synthesis & Purification of New Derivatives characterization Structural Verification (NMR, MS) synthesis->characterization physchem Physicochemical Profiling (Solubility, Stability) characterization->physchem antimicrobial Antimicrobial Assay (MIC Determination) physchem->antimicrobial Proceed with qualified compounds anticancer Anticancer Assay (Cytotoxicity - IC50) antimicrobial->anticancer ros Mechanism of Action (Intracellular ROS Assay) anticancer->ros Investigate potent compounds tox In Vitro Toxicology (Normal Cell Line Cytotoxicity) ros->tox G phenazine Phenazine Derivative cell Cell Membrane nadph NAD(P)H phenazine->nadph accepts e⁻ o2 O₂ phenazine->o2 donates e⁻ nadp NAD(P)+ nadph->nadp e⁻ ros ROS (O₂⁻, H₂O₂) o2->ros stress Oxidative Stress ros->stress mito Mitochondrial Damage stress->mito bax ↑ Bax (Pro-apoptotic) mito->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) mito->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase inhibition removed apoptosis Apoptosis caspase->apoptosis

Caption: Phenazine-induced apoptotic pathway via ROS generation.

Conclusion and Future Directions

This guide provides a standardized framework for the initial in vitro benchmarking of novel phenazine derivatives against the established reference compound, this compound. By systematically evaluating antimicrobial activity, anticancer potency and selectivity, and a primary mechanism of action, researchers can generate robust, comparable data to identify promising lead candidates.

The hypothetical data presented herein illustrates a common scenario: structural modifications can lead to trade-offs between potency, spectrum of activity, and toxicity. Compound X showed enhanced potency, while Compound Y demonstrated a superior therapeutic index. Neither is definitively "better"; the ideal candidate depends on the intended therapeutic application.

Future work on promising derivatives should include broader screening against panels of multidrug-resistant bacteria and diverse cancer cell lines, followed by ADME/Tox profiling and, ultimately, in vivo efficacy studies in relevant animal models. [14]This structured, data-driven approach is essential for advancing the rich chemical scaffold of phenazines from laboratory curiosities to clinically impactful therapeutics.

References

  • Intracellular ROS Assay. Cell Biolabs, Inc.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. International Journal of Chemical Studies. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. National Center for Biotechnology Information (PMC). [Link]

  • Molecular Design of Fused-Ring Phenazine Derivatives for Long-Cycling Alkaline Redox Flow Batteries. ResearchGate. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Phenazine Derivatives. Research & Reviews: A Journal of Drug Design & Discovery. [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

  • Synthesis and biological evaluation of novel benzo[a]pyridazino[3,4-c]phenazine derivatives. PubMed. [Link]

  • Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. ACS Publications. [Link]

  • Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. PubMed. [Link]

  • Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays. Royal Society of Chemistry. [Link]

  • Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. PubMed Central. [Link]

  • Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. ACS Publications. [Link]

  • Design, facile synthesis and biological evaluations of novel pyrano[3,2-a]phenazine hybrid molecules as antitumor agents. PubMed. [Link]

  • Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. MDPI. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). [Link]

  • Biological activity of phenazine derivatives. ResearchGate. [Link]

  • HIGHLY STABLE PHENAZINE DERIVATIVES FOR AQUEOUS REDOX FLOW BATTERIES. University of Southern California Stevens Center for Innovation. [Link]

  • Biological activity of phenazine derivatives. ResearchGate. [Link]

  • Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. ResearchGate. [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. PubMed Central. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. ResearchGate. [Link]

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  • Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. PubMed. [Link]

  • Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. ResearchGate. [Link]

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  • Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenazine-1,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds demands a foundational commitment to safety. This guide provides essential, field-proven safety and logistical protocols for handling Phenazine-1,6-dicarboxylic acid (CAS No. 23462-25-1). While this specific molecule may lack an exhaustive, publicly available safety profile, we can establish a robust safety framework by applying authoritative principles for handling analogous chemical structures and solid reagents. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring every protocol is a self-validating system for your protection.

Hazard Assessment: An Evidence-Based Approach

The hazards for PCA are well-documented and include:

  • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation : Causes serious skin and eye irritation.[1][2]

  • Respiratory Hazards : May cause respiratory tract irritation.[1][2] Some analogues are also known to cause allergic or asthma-like symptoms if inhaled.[3]

Furthermore, as a fine chemical powder, this compound poses an inhalation risk . Fine powders can be easily aerosolized, leading to respiratory exposure.[4] We must operate under the assumption that this compound presents, at a minimum, these same hazards.

The Core Directive: Risk-Based PPE Selection

The selection of Personal Protective Equipment (PPE) is not static; it must be scaled to the specific procedure and the quantities being handled. The following table outlines the minimum PPE requirements for different operational risk levels.

Risk Level Task Example Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Handling <100mg in a fume hood; working with dilute solutions (<10 mM).ANSI Z87.1-rated safety glasses with side shields.Single pair of nitrile gloves.Cotton lab coat (buttoned).Not required if handled exclusively within a certified chemical fume hood.
Moderate Weighing 100mg - 10g of powder; preparing stock solutions; extractions.Chemical splash goggles.Double-gloving with nitrile gloves.Cotton lab coat (buttoned).N95 dust mask (or equivalent) recommended, even in a hood, during powder transfer.
High Bulk handling (>10g); procedures with high potential for aerosolization (e.g., sonication, homogenization).Chemical splash goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.A NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges.[5][6]

Causality Behind PPE Choices:

  • Eye Protection : Standard safety glasses protect from projectiles but not splashes. Chemical splash goggles form a seal around the eyes, providing superior protection against liquids and powders, a critical precaution given the compound's expected severe eye irritant properties.[7]

  • Hand Protection : Nitrile gloves offer excellent resistance to a wide range of chemicals, including acids and organic compounds, and are crucial for preventing skin irritation and absorption.[7][8] Double-gloving in moderate-risk scenarios provides a backup barrier in case the outer glove is compromised.

  • Respiratory Protection : The primary risk from a stable powder is inhalation during transfer. A certified chemical fume hood is the primary engineering control. However, for moderate- to high-risk tasks, a supplementary N95 or P100 respirator provides an essential layer of personal protection against inhaling fine particulates that may escape immediate capture by the hood's airflow.[4]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol details the process of weighing 500mg of this compound powder and preparing a 100mM stock solution in DMSO. This is a "Moderate Risk" operation.

Preparation (Pre-Operation)

  • Designate Workspace : All work must be performed inside a certified chemical fume hood.

  • Assemble Materials : Bring all necessary items into the hood before handling the chemical: the chemical container, weigh paper or boat, multiple spatulas, a vial for the solution, DMSO, pipettes, and a dedicated waste container.

  • Don PPE : Before handling the primary container, don the appropriate PPE as outlined for "Moderate Risk": a buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves. An N95 mask is also recommended for the weighing step.

Execution (Chemical Handling) 4. Weighing :

  • Place a weigh boat on the analytical balance inside the hood and tare.
  • Carefully open the primary chemical container. Avoid any sudden movements that could aerosolize the powder.
  • Use a clean spatula to carefully transfer the powder to the weigh boat. Do not pour the powder from the bottle. Tap the spatula gently to dispense the powder.
  • Once the target weight is reached, securely close the primary container.
  • Solubilization :
  • Carefully transfer the weighed powder into the labeled vial.
  • Using a pipette, add the calculated volume of DMSO to the vial.
  • Secure the vial cap and mix gently by vortexing at a low speed or inverting until the solid is fully dissolved.
  • Cleanup :
  • Treat the weigh boat and any contaminated spatula as hazardous waste. Place them directly into the designated solid waste container inside the hood.
  • Wipe down the work surface in the fume hood with a solvent-dampened towel (e.g., 70% ethanol), and dispose of the towel in the solid hazardous waste container.
Decontamination and Disposal Plan

Effective safety protocols extend beyond the experiment to include the proper doffing of PPE and management of waste.

PPE Doffing Procedure (to prevent contamination):

  • Remove the outer pair of gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the other glove and peel it off. Dispose of them in the hazardous waste container.

  • Remove the face shield and/or goggles.

  • Remove the lab coat, folding it inward to contain any potential surface contamination.

  • Remove the inner pair of gloves using the same technique as before.

  • Wash hands thoroughly with soap and water.

Waste Disposal Plan:

  • Segregation : All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Containment :

    • Solid Waste : Collect in a clearly labeled, puncture-resistant container with a secure lid. The label must read "Hazardous Waste" and list the chemical constituents (e.g., "this compound contaminated debris").[9]

    • Liquid Waste : Unused or waste solutions should be collected in a separate, compatible (e.g., glass or polyethylene), and clearly labeled hazardous waste container. Never pour phenazine solutions down the drain.[10]

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials, until collection by your institution's Environmental Health & Safety (EH&S) department.[9][11]

  • Empty Containers : The primary chemical container, even when "empty," must be managed as hazardous waste. Triple-rinse the container with a suitable solvent (like DMSO or ethanol), collect the rinsate as hazardous liquid waste, and then deface the label before disposing of the container as directed by your institution.[12]

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase cluster_emergency Emergency Contingency Risk_Assess Assess Risk (Low, Moderate, High) Select_PPE Select & Don PPE Based on Risk Level Risk_Assess->Select_PPE Prep_Workspace Prepare Fume Hood & Materials Select_PPE->Prep_Workspace Handle_Chem Handle Chemical (Weighing, Solubilizing) Prep_Workspace->Handle_Chem Cleanup Clean Workspace & Segregate Waste Handle_Chem->Cleanup Spill Spill or Exposure Event Handle_Chem->Spill Doff_PPE Doff PPE Correctly Cleanup->Doff_PPE Store_Waste Store Waste in SAA Doff_PPE->Store_Waste Disposal Dispose via EH&S Store_Waste->Disposal Emergency_Proc Follow Emergency Procedures Spill->Emergency_Proc

Caption: Workflow for handling this compound.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Occupational Health Guidelines for Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Phenazine-1-carboxylic acid Hazard Summary (PubChem CID 95069) . National Center for Biotechnology Information. [Link]

  • What PPE Should You Wear When Handling Acid? . LeelineWork Safety. [Link]

  • A Comprehensive Guide to Safe Powder Handling . psi-bfm.com. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids . Massachusetts Institute of Technology. [Link]

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

Sources

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